molecular formula C22H24N6O9S3 B1241126 cefpirome sulfate

cefpirome sulfate

Cat. No.: B1241126
M. Wt: 612.7 g/mol
InChI Key: RKTNPKZEPLCLSF-QHBKFCFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O9S3

Molecular Weight

612.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1

InChI Key

RKTNPKZEPLCLSF-QHBKFCFHSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]

Pictograms

Irritant; Health Hazard

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Foundational & Exploratory

Cefpirome Sulfate's Mechanism of Action on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1] Its efficacy stems from the targeted inhibition of bacterial cell wall synthesis, an essential process for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the critical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of this potent antimicrobial agent.

Introduction to this compound and Bacterial Cell Wall Synthesis

Cefpirome is a parenteral fourth-generation cephalosporin distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mode of action is the disruption of the final stages of peptidoglycan biosynthesis. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains, forms the rigid bacterial cell wall that protects the bacterium from osmotic lysis. The enzymes responsible for the crucial cross-linking of these peptide chains are known as penicillin-binding proteins (PBPs).[1]

The Core Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs)

The bactericidal activity of this compound is a direct consequence of its covalent and essentially irreversible binding to the active site of various PBPs.[1] This binding inactivates the transpeptidase function of these enzymes, which is vital for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] The inhibition of this process leads to the formation of a defective, weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]

Cefpirome exhibits a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum activity.[1] Notably, its primary target has been identified as PBP 3 in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3] In the case of methicillin-resistant Staphylococcus aureus (MRSA), cefpirome demonstrates a primary affinity for PBPs 1 and 2.

The chemical structure of cefpirome also confers stability against many common plasmid- and chromosomally-mediated β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of cefpirome's interaction with PBPs can be quantified through various metrics, including the 50% inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC).

Table 1: Cefpirome IC50 Values for Penicillin-Binding Proteins
Bacterial SpeciesStrainPenicillin-Binding Protein (PBP)IC50 (µg/mL)
Escherichia coliK-12PBP 1a>25
PBP 1b>25
PBP 24.0
PBP 30.4
PBP 4>25
PBP 5/6>25
Pseudomonas aeruginosaSC8329PBP 1a>25
PBP 1b>25
PBP 2>25
PBP 3<0.0025
PBP 4>25
PBP 5>25

Data sourced from a comparative study of extended-spectrum cephalosporins.[3]

Table 2: Cefpirome Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens
Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Enterobacteriaceae≤0.5≤0.5
Haemophilus influenzae≤0.5≤0.5
Neisseria spp.≤0.5≤0.5
Pseudomonas aeruginosa88
Staphylococcus aureus (methicillin-susceptible)22
Methicillin-resistant Staphylococcus aureus (MRSA)8 (at 24h), 32 (at 48h)-

MIC data compiled from various in vitro studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefpirome is determined using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method:

  • Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.

Agar Dilution Method:

  • Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of this compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of cefpirome that prevents visible growth on the agar surface.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of cefpirome for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline). c. Lyse the cells using sonication or a French press. d. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competitive Binding Reaction: a. Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding. b. Add a constant, saturating concentration of a labeled penicillin, either radiolabeled ([³H]benzylpenicillin) or fluorescently labeled (e.g., BOCILLIN™ FL Penicillin). This will bind to any PBPs not already occupied by cefpirome. c. Incubate for an additional period to allow the labeled penicillin to bind.

3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. For radiolabeled penicillin: Perform fluorography by exposing the gel to X-ray film. d. For fluorescently labeled penicillin: Visualize the labeled PBPs using a fluorescence gel imager. e. Quantify the band intensities for each PBP at different cefpirome concentrations using densitometry. f. The IC50 value is determined as the concentration of cefpirome that reduces the binding of the labeled penicillin by 50%.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Peptidoglycan_Synthesis_Inhibition Figure 1: Bacterial Peptidoglycan Synthesis and Inhibition by Cefpirome cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Chain Flippase->Nascent_Peptidoglycan Transglycosylation (PBP Transglycosylase domain) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation (PBP Transpeptidase domain) PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidase/Transglycosylase) PBPs->Nascent_Peptidoglycan PBPs->Crosslinked_Peptidoglycan Cefpirome Cefpirome Cefpirome->PBPs Inhibition

Caption: Figure 1: Bacterial Peptidoglycan Synthesis and Inhibition by Cefpirome.

PBP_Binding_Assay Figure 2: Experimental Workflow for Competitive PBP Binding Assay cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis A Bacterial Culture (Mid-log phase) B Cell Lysis (Sonication/French Press) A->B C Membrane Isolation (Ultracentrifugation) B->C D Isolated Membranes with PBPs C->D E Incubate Membranes with Varying [Cefpirome] D->E F Add Labeled Penicillin ([3H] or Fluorescent) E->F G Incubate to Allow Labeled Penicillin Binding F->G H Stop Reaction & Denature Proteins G->H I SDS-PAGE H->I J Detection (Fluorography or Fluorescence Imaging) I->J K Quantify Band Intensity & Determine IC50 J->K

Caption: Figure 2: Experimental Workflow for Competitive PBP Binding Assay.

Conclusion

This compound's potent bactericidal activity is unequivocally linked to its ability to inhibit bacterial cell wall synthesis through the targeted inactivation of penicillin-binding proteins. Its high affinity for multiple PBPs, particularly PBP 3 in Gram-negative bacteria and PBPs 1 and 2 in MRSA, underscores its broad-spectrum efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of cefpirome and to inform the development of novel antimicrobial agents targeting the essential peptidoglycan biosynthesis pathway.

References

chemical structure and properties of cefpirome sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic and pharmacodynamic profiles of this compound. In addition, it offers detailed experimental protocols for its analysis and evaluation, intended to serve as a valuable resource for professionals engaged in antimicrobial research and drug development.

Chemical Structure and Properties

Cefpirome is a semi-synthetic cephalosporin characterized by a 3'-pyridinium moiety, which enhances its stability against many β-lactamases and facilitates its penetration across the outer membrane of Gram-negative bacteria. It is commercially available as a sulfate salt.

The chemical structure of this compound is presented below:

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IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C22H22N6O5S2·H2SO4[2][3]
Molecular Weight 612.66 g/mol [2][3][4]
CAS Number 98753-19-6[2][5]
Appearance White to pale yellowish-white crystalline powder[6]
Melting Point 198-202 °C (with decomposition)[5]
Solubility Soluble in water and DMSO[5][7]
pKa ~1.62, 3.11, 11.15[8]
Optical Rotation [α]D20 = -27° to -33°[6]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[6]

cluster_cell Bacterial Cell Cefpirome Cefpirome PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis Cefpirome->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakening leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

Cefpirome is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. It is notably stable against many chromosomally and plasmid-mediated β-lactamases.

In Vitro Activity

The following table summarizes the in vitro activity of cefpirome against various clinically relevant bacterial isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values.

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)References
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)0.5 - 412[10]
Streptococcus pneumoniae≤0.06 - 20.120.5
Enterococcus faecalis2 - 1281664[5]
Gram-Negative Aerobes
Escherichia coli≤0.03 - 80.120.5[10]
Klebsiella pneumoniae0.032 - 0.1250.060.125[9]
Enterobacter cloacae≤0.06 - 160.254
Pseudomonas aeruginosa0.25 - 64416[10]
Haemophilus influenzae≤0.03 - 0.250.060.12[10]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

The pharmacokinetic parameters of cefpirome have been well-characterized and are summarized below.

ParameterValueReferences
Bioavailability (IM) >90%[4]
Protein Binding ~10%[4]
Volume of Distribution (Vd) 17.7 - 21.3 L[3][5]
Elimination Half-life (t½) 1.7 - 2.3 hours[3][7]
Excretion Primarily renal (approx. 80% as unchanged drug)[4]
Pharmacodynamic Properties

The key pharmacodynamic parameter for β-lactam antibiotics, including cefpirome, is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) for the infecting pathogen. A T>MIC of 40-50% of the dosing interval is generally considered necessary for bactericidal activity. For a 2g dose of cefpirome administered every 12 hours in patients with normal renal function, drug concentrations remain above an MIC of ≤2 µg/mL for the entire dosing interval.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Objective: To determine the purity of this compound and to quantify the parent drug and its degradation products in stability studies.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 12 mM, pH adjusted)

  • This compound reference standard

  • High-purity water

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 270 nm.[3]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.[3]

Procedure:

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay.

  • Forced Degradation Studies (for stability-indicating method):

    • Acid Hydrolysis: Treat the drug substance with a dilute acid (e.g., 0.1 M HCl) at room temperature.

    • Base Hydrolysis: Treat the drug substance with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

    • Photodegradation: Expose the drug substance solution to UV light.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of this compound or the extent of degradation by comparing the peak areas of the analyte in the sample chromatograms to those in the standard chromatograms.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

cluster_mic Broth Microdilution Workflow Prep_Cefpirome Prepare Serial Dilutions of this compound Inoculate Inoculate Microtiter Plate Wells Prep_Cefpirome->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial isolates to be tested

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound remains a significant fourth-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its chemical structure confers stability against many β-lactamases, making it a valuable therapeutic option for a variety of infections. This technical guide has provided a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with this important antibiotic.

References

Synthesis and Purification of Cefpirome Sulfate: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cefpirome sulfate for laboratory use. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the key processes involved in obtaining high-purity this compound.

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] For research and development purposes, a reliable laboratory-scale synthesis and purification protocol is essential to ensure a consistent and high-purity supply of the active pharmaceutical ingredient. This document outlines two primary synthetic routes starting from readily available precursors: 7-aminocephalosporanic acid (7-ACA) and cefotaxime. Additionally, it details the purification and characterization methods necessary to obtain this compound suitable for laboratory and preclinical studies.

Synthesis of this compound

Two common synthetic pathways for the laboratory preparation of this compound are presented below. Both methods involve the formation of the cefpirome nucleus followed by salt formation with sulfuric acid.

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

This route involves the protection of the amino and carboxyl groups of 7-ACA, followed by the introduction of the 2,3-cyclopentenopyridine side chain at the C-3 position to form the intermediate 7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid (7-ACP). Subsequent acylation of the C-7 amino group and final salt formation yields this compound.[2]

Diagram of the Synthesis Pathway from 7-ACA:

Synthesis_from_7ACA 7-ACA 7-ACA Protected 7-ACA Protected 7-ACA 7-ACA->Protected 7-ACA  Hexamethyldisilazane (HMDS)   7-ACP 7-ACP Protected 7-ACA->7-ACP  Quaternary Ammonium Salt (from 2,3-cyclopentenopyridine and Trimethylsilyl iodide)   Cefpirome Cefpirome 7-ACP->Cefpirome  AE Active Ester (Acylation)   This compound This compound Cefpirome->this compound  H₂SO₄ (Salt Formation)  

Caption: Synthesis of this compound from 7-ACA.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound starting from 7-ACA is provided in the following tables.

Table 1: Synthesis of 7-ACP from 7-ACA [2]

StepProcedureReagents and SolventsReaction Conditions
1. ProtectionIn a three-necked flask, suspend 7-ACA (0.05 mol) in dichloromethane (100 ml).7-ACA, Dichloromethane-
2. SilylationAdd hexamethyldisilazane (0.12 mol) dropwise to the suspension with stirring.Hexamethyldisilazane15°C, 50 min
3. Quaternary Salt ReactionAdd a solution of the pre-formed quaternary ammonium salt of 2,3-cyclopentenopyridine and trimethylsilyl iodide to the reaction mixture.Quaternary ammonium salt5°C, 1.5 h
4. Deprotection & PrecipitationSlowly add the reaction mixture to a cooled (0°C) solution of concentrated hydrochloric acid (56 ml) in DMF (100 ml). After 30 min, add water (50 ml), stir for 20 min, and then add acetone (500 ml) to precipitate the product.Concentrated HCl, DMF, Water, Acetone0°C to room temperature
5. IsolationFilter the precipitate, wash with an aqueous acetone solution and then with acetone. Dry under vacuum.Aqueous Acetone, Acetone40°C

Table 2: Synthesis of this compound from 7-ACP [3]

StepProcedureReagents and SolventsReaction Conditions
1. AcylationIn a reaction vessel, mix 7-ACP and AE active ester in a mixture of DMF and water.7-ACP, AE Active Ester, DMF, Water-10°C to 10°C
2. pH AdjustmentAdjust the pH of the solution to between 6.0 and 9.5 to facilitate the acylation reaction.--
3. Salt FormationTo the resulting cefpirome solution, add sulfuric acid.Sulfuric Acid (1 mol/L to 10 mol/L)Room temperature
4. CrystallizationAdd acetone to the solution to induce crystallization of this compound.AcetoneStir for 4 hours, then cool to <10°C
5. IsolationFilter the crystals, wash with acetone, and dry under vacuum.Acetone45°C

Quantitative Data:

StageProductYieldPurityReference
Synthesis from 7-ACA7-ACP79.40%90.16%[2]
Acylation and Salt FormationThis compound84%>99%[3]
Synthesis from Cefotaxime

An alternative route utilizes the commercially available cephalosporin, cefotaxime, as the starting material. This method involves a substitution reaction to introduce the 2,3-cyclopentenopyridine moiety, followed by salt formation.[4]

Diagram of the Synthesis Pathway from Cefotaxime:

Synthesis_from_Cefotaxime Cefotaxime Cefotaxime Cefpirome Cefpirome Cefotaxime->Cefpirome  2,3-cyclopentenopyridine (Substitution Reaction)   This compound This compound Cefpirome->this compound  H₂SO₄ (Salt Formation)  

Caption: Synthesis of this compound from Cefotaxime.

Experimental Protocol:

Table 3: Synthesis of this compound from Cefotaxime [4]

StepProcedureReagents and SolventsReaction Conditions
1. SubstitutionDissolve cefotaxime in a mixed solvent of an organic solvent (e.g., acetone, acetonitrile, or dioxane) and water. Add an alkali (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) and a catalyst (e.g., NaI, KI).Cefotaxime, Organic Solvent, Water, Alkali, Catalyst-10°C to 45°C, 1-6 h
2. ReactionAdd 2,3-cyclopentenopyridine to the mixture and stir.2,3-cyclopentenopyridine-
3. DecolorizationAfter the reaction is complete, decolorize the solution with activated carbon.Activated Carbon-
4. Salt FormationTo the filtered cefpirome solution, add a 6 mol/L sulfuric acid solution (38 mL).6 mol/L Sulfuric AcidStir for 1 h
5. CrystallizationAdd acetone (2540 mL) dropwise over 2 hours to induce crystallization. Stir for 4 hours at room temperature, then cool to below 10°C.Acetone-
6. IsolationFilter the crystals, wash with acetone (100 mL), and dry under vacuum.Acetone40°C

Quantitative Data:

StageProductYieldReference
Synthesis from CefotaximeThis compound65%[4]

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory scale is recrystallization.

Diagram of the Purification Workflow:

Purification_Workflow Crude this compound Crude this compound Dissolution Dissolution Crude this compound->Dissolution  Solvent   Crystallization Crystallization Dissolution->Crystallization  Cooling / Antisolvent   Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing  Isolate Crystals   Drying Drying Filtration & Washing->Drying  Remove Solvent   Pure this compound Pure this compound Drying->Pure this compound

Caption: General workflow for the purification of this compound.

Experimental Protocol:

Table 4: Recrystallization of this compound

StepProcedureSolventsConditions
1. DissolutionDissolve the crude this compound in a minimal amount of a suitable solvent, such as water or a mixed aqueous-organic solvent system, with gentle heating if necessary.Water, Aqueous-organic mixtures-
2. CrystallizationCool the solution slowly to room temperature, and then further cool in an ice bath to induce crystallization. Alternatively, an antisolvent such as acetone can be added to the aqueous solution to precipitate the product.[3][4]Acetone (as antisolvent)Gradual cooling
3. IsolationCollect the crystals by filtration.--
4. WashingWash the collected crystals with a cold solvent, typically the antisolvent used for precipitation (e.g., acetone), to remove residual impurities.[4]Cold Acetone-
5. DryingDry the purified crystals under vacuum.-40-45°C

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 5: Analytical Methods for this compound Characterization

TechniquePurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[5] Mobile Phase: Isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate).[5] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[6] Flow Rate: 1.0 mL/min.[5][6] Detection: UV at 270 nm.[5][6]
Melting Point Determination of physical properties and preliminary purity assessment.Determined using a standard melting point apparatus.[5]
Mass Spectrometry (MS) Confirmation of molecular weight and structural elucidation of impurities.Electrospray ionization (ESI) is a common technique.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the synthesized compound.¹H NMR and ¹³C NMR spectra are typically recorded.

A typical HPLC method for the analysis of this compound would show a retention time of approximately 2.733 minutes under isocratic conditions with a methanol:water (50:50 v/v) mobile phase.[6] The method should be validated for linearity, accuracy, and precision.[6][8] The purity of the final product should typically exceed 99%.[9]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound on a laboratory scale. By following the outlined experimental protocols and employing the described analytical techniques, researchers can obtain high-purity this compound for their studies. The provided diagrams and data tables offer a clear and concise reference for these procedures. It is imperative that all laboratory work is conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of antibacterial activity encompassing a wide range of Gram-positive pathogens. This technical guide provides a comprehensive overview of the in vitro efficacy of cefpirome against clinically significant Gram-positive bacteria, including Staphylococcus aureus, coagulase-negative staphylococci, Streptococcus pneumoniae, and Enterococcus faecalis. Detailed minimum inhibitory concentration (MIC) data are presented in a structured format to facilitate comparative analysis. This document also outlines the standardized experimental protocols for susceptibility testing and visualizes the mechanism of action and experimental workflows using the DOT language for Graphviz.

Introduction

Cefpirome is a parenteral β-lactam antibiotic characterized by a zwitterionic structure, which facilitates its penetration across the outer membrane of bacteria and confers stability against many β-lactamases. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. This guide focuses on the quantitative assessment of cefpirome's activity against Gram-positive bacteria, providing essential data and methodologies for research and development professionals.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of cefpirome against a variety of Gram-positive bacteria is summarized in the tables below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of Cefpirome Against Staphylococcus Species
OrganismNo. of IsolatesCefpirome MIC₅₀ (mg/L)Cefpirome MIC₉₀ (mg/L)Reference
Staphylococcus aureus (Methicillin-Susceptible)2680.251.0
Staphylococcus aureus (Methicillin-Resistant)-8.032
Coagulase-Negative Staphylococci166--

Note: Specific MIC₅₀ and MIC₉₀ values for coagulase-negative staphylococci were not consistently reported in the reviewed literature; however, one study noted 91.6% susceptibility of 166 isolates.

Table 2: In Vitro Activity of Cefpirome Against Streptococcus Species
OrganismNo. of IsolatesCefpirome MIC₅₀ (mg/L)Cefpirome MIC₉₀ (mg/L)Reference
Streptococcus pneumoniae (Penicillin-Susceptible)698 (including intermediate and resistant)-0.5
Streptococcus pneumoniae (Penicillin-Resistant)84--
Streptococcus faecalis (Enterococcus faecalis)-2.032

Note: Cefpirome has been shown to be twice as potent as cefotaxime and ceftriaxone against penicillin-resistant strains of S. pneumoniae. For Enterococcus faecalis, cefpirome is more active than cephalothin but less so than ampicillin, piperacillin, rifampicin, and vancomycin.

Mechanism of Action

Cefpirome exerts its bactericidal effect by targeting and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. By binding to these proteins, cefpirome disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. The high affinity of cefpirome for multiple PBPs contributes to its potent activity.

cluster_drug This compound cluster_bacteria Gram-Positive Bacterium cefpirome Cefpirome pbp Penicillin-Binding Proteins (PBPs) cefpirome->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Disrupts integrity of lysis Cell Lysis (Bactericidal Effect) cell_wall->lysis

Mechanism of Cefpirome Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of cefpirome's antibacterial spectrum.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual reading aid

4.1.2. Procedure

  • Preparation of Cefpirome Stock Solution: A stock solution of cefpirome is prepared in a suitable solvent and then diluted in CAMHB to twice the highest concentration to be tested.

  • Preparation of Microtiter Plates: 50 µL of sterile CAMHB is dispensed into each well of a 96-well microtiter plate.

  • Serial Dilution: 50 µL of the cefpirome working stock solution is added to the first well of each row. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on, down the row. The final 50 µL from the last well is discarded. This creates a gradient of cefpirome concentrations.

  • Inoculum Preparation: Several colonies of the test bacterium from a fresh (18-24 hour) agar plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

  • Controls: A growth control well (containing CAMHB and inoculum but no cefpirome) and a sterility control well (containing CAMHB only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of cefpirome that completely inhibits visible growth of the organism.

start Start prep_stock Prepare Cefpirome Stock Solution start->prep_stock prep_plates Prepare 96-Well Microtiter Plates prep_stock->prep_plates serial_dilution Perform Serial Dilution of Cefpirome prep_plates->serial_dilution inoculate Inoculate Microtiter Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20 hours at 35°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow

Disk Diffusion Method (Kirby-Bauer Test)

This protocol is a standardized method for determining the susceptibility of bacteria to cefpirome.

4.2.1. Materials

  • Cefpirome-impregnated disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

4.2.2. Procedure

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the inoculum suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked in three directions to ensure confluent growth.

  • Disk Application: Cefpirome (30 µg) disks are applied to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. The disks should be pressed gently to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameter is then interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus and various streptococcal species. While its activity against methicillin-resistant staphylococci and enterococci is more limited, it may still hold clinical utility in certain contexts, potentially in combination with other agents. The standardized methodologies for susceptibility testing outlined in this guide are essential for the accurate evaluation of cefpirome's efficacy and for ongoing surveillance of resistance patterns. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the study of this important fourth-generation cephalosporin.

Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome is a fourth-generation cephalosporin distinguished by its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide offers a detailed examination of the in vitro antibacterial spectrum of cefpirome sulfate specifically against clinically significant Gram-negative pathogens. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows. This document is intended to be a valuable resource for professionals engaged in antimicrobial research and drug development.

Introduction

This compound is a parenteral fourth-generation cephalosporin antibiotic. Its bactericidal action, like other cephalosporins, stems from the inhibition of bacterial cell wall synthesis. A key feature of cefpirome is its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and enhances its stability against many plasmid- and chromosomally-mediated beta-lactamases. This guide focuses on the quantitative assessment of cefpirome's efficacy against a variety of Gram-negative bacteria, presenting key data for comparative analysis and further research.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of cefpirome against a range of Gram-negative bacteria is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Negative BacteriaMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli≤1≤1-
Klebsiella spp.≤1≤1-
Enterobacter spp.≤1>16-
Proteus spp. (indole-positive)≤1≤1-
Salmonella spp.≤0.5≤0.5-
Aeromonas spp.≤1≤1-
Haemophilus influenzae≤0.25≤0.25-
Neisseria gonorrhoeae≤0.5≤0.5-
Campylobacter spp.≤2≤2-
Pseudomonas aeruginosa413-64-

Note: Data compiled from multiple sources.[1][2][3] The activity of cefpirome can vary based on the specific strains and the presence of resistance mechanisms.

Mechanism of Action

Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[4] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, a critical component of the cell wall.[4] This disruption leads to a weakening of the cell wall and subsequent cell lysis.[4] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent activity.[4]

Mechanism of Action of Cefpirome and Bacterial Resistance cluster_cefpirome Cefpirome Action cluster_resistance Resistance Mechanisms Cefpirome Cefpirome Outer_Membrane Outer Membrane Penetration Cefpirome->Outer_Membrane Cefpirome_Inactivation Cefpirome Inactivation Cefpirome->Cefpirome_Inactivation PBPs Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBPs Cell_Wall_Synthesis Cell Wall Synthesis Inhibition PBPs->Cell_Wall_Synthesis Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Beta_Lactamase Beta-Lactamase Production Beta_Lactamase->Cefpirome_Inactivation Efflux_Pumps Efflux Pumps Efflux_Pumps->Cefpirome Expulsion Reduced_Uptake Reduced Drug Uptake Reduced_Uptake->Outer_Membrane Blocks PBP_Alteration PBP Alteration PBP_Alteration->PBPs Prevents Binding Experimental Workflow for MIC Determination cluster_setup Preparation cluster_testing Testing cluster_analysis Analysis Start Start Isolate Bacterial Isolate (Pure Culture) Start->Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Plates/Broth with Bacteria Inoculum->Inoculate Cefpirome_Stock Prepare Cefpirome Stock Solution Serial_Dilution Perform Serial Dilutions of Cefpirome Cefpirome_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End Cefpirome Activity Against Gram-Negative Bacteria cluster_enterobacteriaceae Enterobacteriaceae cluster_non_fermenters Non-Fermenters cluster_fastidious Fastidious Bacteria Cefpirome Cefpirome E_coli E. coli Cefpirome->E_coli High Activity Klebsiella Klebsiella spp. Cefpirome->Klebsiella High Activity Enterobacter Enterobacter spp. Cefpirome->Enterobacter Variable Activity Proteus Proteus spp. Cefpirome->Proteus High Activity Salmonella Salmonella spp. Cefpirome->Salmonella High Activity P_aeruginosa P. aeruginosa Cefpirome->P_aeruginosa Moderate Activity Acinetobacter Acinetobacter spp. Cefpirome->Acinetobacter Limited Activity H_influenzae H. influenzae Cefpirome->H_influenzae High Activity N_gonorrhoeae N. gonorrhoeae Cefpirome->N_gonorrhoeae High Activity

References

Cefpirome Sulfate: An In-depth Technical Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins.[1][2] Its enhanced stability against β-lactamases and efficient penetration into bacterial cells contribute to its potent bactericidal action.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in antimicrobial drug development and infectious disease research.

Mechanism of Action

Cefpirome is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[2][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[2]

The mechanism of action involves the following key steps:

  • Penetration of the Bacterial Cell Wall: Cefpirome's zwitterionic structure facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria.[3]

  • Binding to Penicillin-Binding Proteins (PBPs): Cefpirome has a high affinity for multiple PBPs, which are responsible for the cross-linking of peptidoglycan chains.[2]

  • Inhibition of Transpeptidation: By binding to PBPs, cefpirome inhibits the transpeptidation reaction, preventing the formation of a stable peptidoglycan matrix.[3]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]

Cefpirome_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefpirome This compound Porin Porin Channel Cefpirome->Porin Penetrates OuterMembrane Outer Membrane (Gram-negative) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis Weakening causes

Mechanism of action of this compound.

In Vitro Efficacy

The in vitro activity of cefpirome has been extensively evaluated against a wide range of clinically significant pathogens. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic.

Antimicrobial Spectrum

Cefpirome demonstrates potent activity against a broad spectrum of bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli247≤0.016≤0.063-
Klebsiella pneumoniae247≤0.125≤2.0-
Enterobacter cloacae247≤0.125≤1.0-
Serratia marcescens247≤0.063≤1.0-
Pseudomonas aeruginosa247≤8≤16-
Haemophilus ducreyi--0.5-
Neisseria gonorrhoeae--1.0-

Data compiled from a study on hospitalized patients in Buenos Aires.[5]

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Methicillin-Susceptible Staphylococcus aureus (MSSA)247≤0.25≤1.0-
Methicillin-Resistant Staphylococcus aureus (MRSA)2471.032-
Streptococcus faecalis (Enterococcus faecalis)2472.032-
Gardnerella vaginalis--1.0-

Data compiled from a study on hospitalized patients in Buenos Aires and a study on sexually transmitted diseases.[5][6] Cefpirome is generally inactive against methicillin-resistant S. aureus (MRSA) and enterococci.[7]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for accurate and reproducible susceptibility testing.[8]

This method determines the MIC of an antimicrobial agent in a liquid medium.[8]

Protocol:

  • Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of cefpirome in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Inoculate the microtiter plate with the bacterial suspension.[3]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.[3]

Broth_Microdilution_Workflow start Start prep_cef Prepare Serial Dilutions of Cefpirome in Broth start->prep_cef prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_cef->inoculate prep_inoc->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or Photometrically incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Testing.

This method provides a qualitative assessment of susceptibility.[8]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[8]

  • Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[9]

  • Disk Application: Aseptically apply a 30 µg cefpirome disk to the agar surface.[8][10]

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk.[8] The interpretation of susceptible, intermediate, or resistant is based on CLSI-defined zone diameter breakpoints.[10]

In Vivo Efficacy

Animal models of infection are essential for evaluating the efficacy of antimicrobial agents in a physiological setting.[11]

Pneumonia Model

Animal Model: Male NMRI mice (20-22g).[1] Infection: Intranasal instillation of Klebsiella pneumoniae DT-S.[1][12] Treatment: Cefpirome administered subcutaneously at various doses post-infection.[12] Efficacy Endpoints:

  • ED₅₀ (50% Effective Dose): The dose required to protect 50% of infected animals from death.[12]

  • Bacterial Load Reduction: Measurement of viable bacterial counts (CFU) in the lungs.[1][12]

Key Findings:

  • Cefpirome demonstrated a more potent bactericidal effect in the lungs of pneumonic mice compared to other cephalosporins like ceftazidime and cefotaxime.[12]

  • At a dose of 50 mg/kg, cefpirome led to a significant reduction in lung bacterial counts with no observed regrowth of the pathogen.[12]

  • The ED₅₀ values for cefpirome were two to ten times lower than those of ceftazidime and cefotaxime, indicating higher potency.[12]

Pneumonia_Model_Workflow start Start animal_prep Acclimatize Male NMRI Mice start->animal_prep infection Induce Pneumonia with Klebsiella pneumoniae animal_prep->infection treatment Administer Cefpirome or Control infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring endpoint Euthanize and Harvest Lungs monitoring->endpoint analysis Determine ED50 and Bacterial Load (CFU) endpoint->analysis end End analysis->end

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characteristic of cephalosporin antibiotics, demonstrating predictable absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is administered parenterally, either through intravenous (IV) or intramuscular (IM) injection, as it is not well absorbed after oral administration.[1] The bioavailability following an IM injection is over 90%.[1]

  • Distribution: The drug is widely distributed throughout body tissues and fluids, including the prostate gland, lungs, blister fluid, and peritoneal fluid.[1] Cefpirome has a low plasma protein binding of approximately 10% and a volume of distribution that is similar to the extracellular fluid volume.[1][2]

  • Metabolism: There have been no active metabolites of cefpirome identified.[1]

  • Excretion: Cefpirome is primarily eliminated from the body unchanged through the kidneys, with about 80% of an intravenous dose being excreted in the urine.[1][3] The elimination is mainly via glomerular filtration.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Different Adult Populations

ParameterHealthy AdultsElderlyCritically Ill (Sepsis)Patients with Renal Impairment (CrCl <20 ml/min)Hemodialysis (interdialytic)
Elimination Half-life (t½) ~2 hours[1][2]3.1 - 4.4 hours[2]Prolonged[2]Up to 14.5 hours[2]9.35 hours[2]
Plasma Protein Binding ~10%[1][2]----
Volume of Distribution (Vd) Approximates extracellular fluid volume[1][2]-Increased[2]--
Clearance Primarily renal[1][2]Decreased due to age-related decline in renal function[2]-Significantly reduced[2]Removed by hemodialysis[2]

Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Population

ParameterValueReference
Elimination Half-life (t½) 1.18 - 1.93 hours[2][5]
Total Body Clearance 2.15 ± 0.70 ml/min/kg[6]
Apparent Volume of Distribution 0.32 ± 0.32 liter/kg[6]
Experimental Protocol: Pharmacokinetic Study

A generalized methodology for conducting a pharmacokinetic study of this compound is outlined below.

  • Subject Selection: Enroll healthy volunteers or patients from the target population. Obtain informed consent. Conduct a baseline assessment of renal function (e.g., creatinine clearance).[2]

  • Drug Administration: Administer a single dose of this compound (e.g., 1g or 2g) via intravenous infusion over 30 minutes.[2]

  • Sample Collection:

    • Collect blood samples in appropriate anticoagulant tubes at predefined time points to characterize the plasma concentration-time profile.

    • A typical schedule for an IV infusion study includes a pre-dose sample, and multiple post-infusion samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).[2]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.[7]

    • Determine the concentration of cefpirome in plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC).[6][8]

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including elimination half-life, volume of distribution, clearance, and area under the concentration-time curve (AUC).

Pharmacodynamics of this compound

The pharmacodynamics of this compound describes the relationship between drug concentrations and its antibacterial effect.

Mechanism of Action

This compound is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[3][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[3] Cefpirome exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is stable against many β-lactamases.[3][10]

Cefpirome This compound PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death Peptidoglycan->Lysis Disruption leads to

Mechanism of action of this compound.

Key Pharmacodynamic Indices
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] A compound is considered bactericidal if the MBC/MIC ratio is ≤4.[12]

  • Time-Dependent Killing: For β-lactam antibiotics like cefpirome, the most critical pharmacodynamic parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[1][13]

  • Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15]

Quantitative Pharmacodynamic Data

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens

PathogenMIC Range (mg/L)Reference
Staphylococcus aureus≤4[16][17]
Streptococcus pneumoniae≤4[5][17]
Escherichia coli≤4[5][17]
Klebsiella pneumoniae≤4[5][17]
Pseudomonas aeruginosa≤16[16][17]
Enterobacter spp.≤4[17]

Note: Tentative breakpoints suggest sensitivity at ≤4 mg/L and resistance at >16 mg/L for a dosage of 2.0 g twice daily.[17]

Experimental Protocols: Pharmacodynamic Studies
  • Bacterial Suspension Preparation: Prepare a standardized inoculum of the test organism according to CLSI guidelines.[18]

  • Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[18]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of cefpirome that shows no visible growth.[11]

  • MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.[11][12]

  • Experimental Setup: Inoculate flasks containing broth with a standardized bacterial suspension. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[19]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[19]

  • Viable Counts: Perform serial dilutions of the samples and plate them on agar to determine the number of colony-forming units (CFU)/mL.[18]

  • Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.[18]

cluster_0 Pharmacokinetic Study cluster_1 Pharmacodynamic Study PK_Dosing Drug Administration PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis Plasma Concentration Analysis (HPLC) PK_Sampling->PK_Analysis PK_Modeling Pharmacokinetic Modeling PK_Analysis->PK_Modeling PK_Parameters PK Parameters (t½, Vd, Cl) PK_Modeling->PK_Parameters PK_PD_Integration PK/PD Modeling and Simulation PK_Parameters->PK_PD_Integration PD_MIC MIC/MBC Determination PD_Parameters PD Parameters (MIC, MBC, %T>MIC) PD_MIC->PD_Parameters PD_TimeKill Time-Kill Curve Analysis PD_TimeKill->PD_Parameters PD_PAE Post-Antibiotic Effect (PAE) Determination PD_PAE->PD_Parameters PD_Parameters->PK_PD_Integration Dosage_Optimization Dosage Regimen Optimization PK_PD_Integration->Dosage_Optimization

PK/PD integration workflow for this compound.

  • Exposure: Expose a bacterial culture to a supraphysiological concentration of cefpirome for a short period (e.g., 1-2 hours).

  • Removal of Antibiotic: Remove the antibiotic by dilution or centrifugation.

  • Monitoring Regrowth: Monitor the growth of the treated culture and a control culture (not exposed to the antibiotic) over time by performing viable counts.

  • PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.

Conclusion

This compound is a potent, broad-spectrum, fourth-generation cephalosporin. Its pharmacokinetic profile is characterized by parenteral administration, wide tissue distribution, low protein binding, and primary elimination of the unchanged drug through the kidneys. The pharmacodynamics are defined by its time-dependent bactericidal activity, with the %fT > MIC being the most crucial parameter for predicting clinical efficacy. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for optimizing dosing regimens to maximize therapeutic success while minimizing the risk of resistance development.

cluster_mic MIC/MBC Determination cluster_timekill Time-Kill Analysis start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum serial_dilution Serial Dilution of Cefpirome prep_inoculum->serial_dilution add_drug Add Cefpirome at Varying MIC Multiples prep_inoculum->add_drug inoculate_mic Inoculate Microtiter Plate serial_dilution->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture_mbc Subculture for MBC read_mic->subculture_mbc read_mbc Read MBC subculture_mbc->read_mbc end End: PD Parameters (MIC, MBC, Kill Rate) read_mbc->end sample_over_time Sample at Time Intervals add_drug->sample_over_time plate_and_count Plate for Viable Counts (CFU/mL) sample_over_time->plate_and_count plot_curve Plot Time-Kill Curve plate_and_count->plot_curve plot_curve->end

Workflow for pharmacodynamic experiments.

References

Cefpirome Sulfate: An In-depth Technical Guide on its Stability Against Beta-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key attribute contributing to its clinical efficacy is its notable stability against a wide array of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides a comprehensive overview of the stability of this compound against various beta-lactamases, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Stability Profile of this compound

Cefpirome's molecular structure, characterized by a stable oximino group and a pyridinium moiety at the C-3' position, confers significant resistance to hydrolysis by many clinically important beta-lactamases. This stability allows cefpirome to maintain its antibacterial activity against pathogens that are resistant to earlier-generation cephalosporins.

General Stability Overview

Cefpirome has demonstrated high stability against a variety of plasmid-mediated and chromosomally-mediated beta-lactamases. Its stability is often reported to be comparable to that of ceftazidime.[1] Specifically, cefpirome is not significantly hydrolyzed by most plasmid-mediated beta-lactamases such as TEM, SHV, PSE, and OXA, nor by chromosomal enzymes like P99 and K1.[2] Furthermore, it has been observed to be more resistant to the Enterobacter cloacae P99 enzyme and the Klebsiella K1 beta-lactamase than cefotaxime.[3] The hydrolysis rates of cefpirome by AmpC beta-lactamases are also very low.[4]

Quantitative Analysis of Cefpirome's Beta-Lactamase Stability

The stability of a beta-lactam antibiotic against a specific beta-lactamase can be quantified by determining the kinetic parameters of the hydrolysis reaction, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A higher Km value indicates a lower affinity of the enzyme for the antibiotic, while a lower kcat value signifies a slower rate of hydrolysis. The overall efficiency of the enzyme in hydrolyzing the antibiotic is represented by the catalytic efficiency (kcat/Km), with lower values indicating greater stability of the antibiotic.

While extensive quantitative data for cefpirome across a wide range of beta-lactamases is limited in publicly available literature, a comparative study against cefotaxime provides valuable insight into its stability against a novel AmpC beta-lactamase from an Escherichia coli clinical isolate.

AntibioticBeta-LactamaseKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Cefpirome Novel AmpC (E. coli)28 ± 31.2 ± 0.10.043
Cefotaxime Novel AmpC (E. coli)21 ± 22.8 ± 0.20.133

This data indicates that while the AmpC enzyme has a slightly higher affinity for cefotaxime (lower Km), it hydrolyzes cefotaxime more than twice as fast as cefpirome (higher kcat). Consequently, the overall catalytic efficiency of this AmpC beta-lactamase is more than three times greater against cefotaxime compared to cefpirome, highlighting the enhanced stability of cefpirome.

Experimental Protocols for Assessing Beta-Lactamase Stability

The determination of beta-lactamase stability is a critical step in the evaluation of new and existing beta-lactam antibiotics. The following outlines a general experimental workflow for assessing the stability of this compound against a purified beta-lactamase enzyme using a spectrophotometric assay.

I. Preparation of Reagents
  • Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 7.0). This buffer is commonly used for beta-lactamase activity assays.

  • This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer. The concentration should be accurately determined and can be further diluted to achieve the desired substrate concentrations for the assay.

  • Beta-Lactamase Solution: Prepare a solution of the purified beta-lactamase enzyme in the phosphate buffer. The enzyme concentration should be optimized to ensure a measurable rate of hydrolysis.

II. Spectrophotometric Assay

The hydrolysis of the beta-lactam ring of cefpirome can be monitored by measuring the change in absorbance in the ultraviolet (UV) region using a spectrophotometer.

  • Wavelength Determination: Determine the optimal wavelength for monitoring the hydrolysis of cefpirome. This is typically done by scanning the UV spectrum of intact and fully hydrolyzed cefpirome (e.g., after incubation with a high concentration of beta-lactamase or after alkaline hydrolysis) and identifying the wavelength with the largest difference in absorbance.

  • Assay Procedure:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

    • In a quartz cuvette, mix the phosphate buffer and the this compound solution to achieve the desired final substrate concentration.

    • Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix thoroughly.

    • Immediately start recording the change in absorbance at the predetermined wavelength over time.

III. Determination of Kinetic Parameters

The initial rates of hydrolysis are determined from the linear portion of the absorbance versus time plots at various substrate concentrations. These initial rates are then used to calculate the kinetic parameters, Km and Vmax (maximum rate of reaction), by fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]). The kcat value can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[Enzyme]).

Experimental_Workflow_for_Beta_Lactamase_Stability cluster_prep I. Preparation of Reagents cluster_assay II. Spectrophotometric Assay cluster_analysis III. Data Analysis reagent_prep Prepare Buffer, Cefpirome, and Enzyme Solutions assay_setup Set up Spectrophotometer and Reaction Mixture reagent_prep->assay_setup reaction_init Initiate Reaction with Enzyme assay_setup->reaction_init data_acq Record Absorbance Change Over Time reaction_init->data_acq rate_calc Calculate Initial Rates of Hydrolysis data_acq->rate_calc plot Generate Lineweaver-Burk Plot rate_calc->plot param_det Determine Km and Vmax plot->param_det

Workflow for determining beta-lactamase stability.

Beta-Lactamase Induction

Beta-lactam antibiotics can act as inducers of beta-lactamase expression in certain bacteria, a mechanism that can lead to the development of resistance during therapy. The primary signaling pathway for the induction of chromosomal AmpC beta-lactamases in many Gram-negative bacteria is the AmpG-AmpR-AmpC pathway.

Cefpirome as an Inducer

Studies have shown that cefpirome is a weak inducer of Class I beta-lactamases in Pseudomonas aeruginosa. This low induction potential is a favorable characteristic, as it is less likely to promote the emergence of resistance through this mechanism compared to more potent inducers. The inducer activity of cefpirome in Serratia marcescens and Proteus vulgaris has been observed to increase in a dose-dependent manner.[5]

Beta_Lactamase_Induction_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cefpirome Cefpirome pbp PBPs cefpirome->pbp inhibition muropeptides Muropeptide Fragments pbp->muropeptides releases ampg AmpG (Permease) muropeptides->ampg transport anhydro_murnac 1,6-anhydroMurNAc-peptide ampg->anhydro_murnac generates nag N-acetylglucosamine ampr AmpR (Regulator) anhydro_murnac->ampr activates ampc_gene ampC gene ampr->ampc_gene induces transcription ampc AmpC Beta-Lactamase ampc_gene->ampc translation ampc->cefpirome hydrolysis (low)

General AmpC beta-lactamase induction pathway.

Conclusion

This compound's robust stability against a wide range of beta-lactamases is a cornerstone of its potent and broad-spectrum antibacterial activity. This inherent resistance to enzymatic degradation, coupled with its weak induction of beta-lactamase expression, makes it a valuable therapeutic option for treating infections caused by bacteria that have developed resistance to other beta-lactam antibiotics. The methodologies outlined in this guide provide a framework for the continued evaluation of cefpirome's stability and for the comparative analysis of future cephalosporin generations. Further research to generate more extensive quantitative kinetic data across a broader panel of beta-lactamases will continue to refine our understanding of this important antibiotic.

References

initial characterization of cefpirome sulfate's antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of potent antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive initial characterization of this compound's antimicrobial properties. It includes a detailed summary of its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens, its binding affinities for essential bacterial enzymes known as penicillin-binding proteins (PBPs), and its bactericidal kinetics as demonstrated through time-kill assays. Furthermore, this guide outlines the detailed experimental protocols for the key assays cited, offering a foundational resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of cefpirome is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating these essential enzymes, cefpirome disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][2][3]

The chemical structure of cefpirome, characterized by a zwitterionic nature, facilitates its penetration across the outer membrane of Gram-negative bacteria.[1] This enhanced penetration, coupled with a high affinity for multiple PBPs, contributes to its broad spectrum of activity.[2] Notably, cefpirome demonstrates stability against many common β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics.[2]

cluster_membrane Bacterial Cell Cefpirome Cefpirome Sulfate OuterMembrane Outer Membrane Cefpirome->OuterMembrane Penetration PBPs PBPs OuterMembrane->PBPs Binding CellWall Cell Wall Synthesis PBPs->CellWall Inhibition Lysis Cell Lysis & Death CellWall->Lysis

Mechanism of action of this compound.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound against a wide range of bacterial isolates is summarized below. The data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (Methicillin-Susceptible)5242.02.0
Staphylococcus aureus (Methicillin-Resistant)478.032.0
Streptococcus pneumoniae (Penicillin-Susceptible)177≤0.060.125
Streptococcus pneumoniae (Penicillin-Intermediate)1770.51.0
Streptococcus pneumoniae (Penicillin-Resistant)1771.02.0
Lancefield Group D Streptococci---

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Activity of this compound Against Gram-Negative Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Enterobacteriaceae524≤0.5≤0.5
Haemophilus influenzae524≤0.5≤0.5
Neisseria spp.524≤0.5≤0.5
Pseudomonas aeruginosa5248.08.0

Data compiled from a study with 524 clinical isolates.[4]

Penicillin-Binding Protein (PBP) Affinity

The efficacy of this compound is directly related to its binding affinity for various PBPs. The 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key measure of this affinity. Lower IC₅₀ values indicate a higher binding affinity.

Table 3: this compound IC₅₀ Values for Penicillin-Binding Proteins
OrganismPBPIC₅₀ (µg/mL)
Escherichia coli K-12PBP 1a1.0
PBP 1b2.0
PBP 22.0
PBP 30.5
Pseudomonas aeruginosa SC8329PBP 1a0.5
PBP 1b0.5
PBP 2>25
PBP 3<0.0025
Staphylococcus aureus (Methicillin-Susceptible)PBP 1Primary Affinity
PBP 2Primary Affinity
Staphylococcus aureus (Methicillin-Resistant)PBP 1Primary Affinity
PBP 2Primary Affinity
PBP 2aNot saturated by 64 mg/L
Streptococcus pneumoniae D39PBP 1a-
PBP 2b-
PBP 2xCo-selective
PBP 3Co-selective

Data compiled from multiple sources. A '-' indicates data was not available in the cited sources. "Primary Affinity" indicates a principal target without a specific IC₅₀ value provided.[2][6]

Bactericidal Activity: Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Cefpirome has demonstrated bactericidal activity against a range of susceptible organisms.

Table 4: Time-Kill Assay Results for this compound
OrganismCefpirome Concentration (x MIC)Time (hours)Log₁₀ Reduction in CFU/mL
Proteus vulgaris-3Maximum Killing
Pseudomonas aeruginosa-3Maximum Killing
Escherichia coli-3Maximum Killing
Klebsiella pneumoniae-3Maximum Killing
Staphylococcus aureus (Methicillin-Resistant)4-As rapid as vancomycin

Data compiled from multiple sources. A '-' indicates that the specific concentration or a precise log reduction value was not provided in the source material.[7][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Cefpirome inoculate Inoculate Microtiter Plate Wells start->inoculate inoculum Standardize Bacterial Inoculum inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Plates for Visible Growth incubate->read determine Determine MIC read->determine cluster_workflow PBP Competitive Binding Assay Workflow start Isolate Bacterial Membrane Fractions (containing PBPs) incubate_cef Incubate Membranes with Varying Cefpirome Conc. start->incubate_cef incubate_labeled Add Radiolabeled/ Fluorescent Penicillin incubate_cef->incubate_labeled sds_page Separate Proteins by SDS-PAGE incubate_labeled->sds_page detect Detect Labeled PBPs (Fluorography/ Fluorescence Scan) sds_page->detect analyze Quantify Band Intensity and Calculate IC₅₀ detect->analyze

References

Methodological & Application

Application Notes and Protocols: Cefpirome Sulfate Stock Solution Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of cefpirome sulfate stock solutions intended for in vitro assays, such as minimum inhibitory concentration (MIC) testing and other microbiological studies.

Product Information

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1] For research purposes, it is typically supplied as a white to pale yellowish-white crystalline powder.[1][3]

Solubility and Stability

Proper dissolution and maintenance of stability are critical for obtaining accurate and reproducible results in in vitro assays. This compound's solubility and stability are influenced by the choice of solvent and the pH of the solution.

Key Stability Consideration: this compound is most stable in aqueous solutions within a pH range of 4-6.[4][5][6] Degradation can occur at higher pH values.[4] For improved pH stability in aqueous solutions, a "solubilized" formulation of this compound containing anhydrous sodium carbonate is available, which helps maintain a pH between 5.5 and 7.5.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Solvent Approximate Solubility Notes
WaterSoluble[1][3][7]Suitable for preparing fresh stock solutions for immediate use. Aqueous solutions are not recommended for long-term storage.[7][8]
Dimethyl sulfoxide (DMSO)~10 mg/mL[7][8]Common solvent for high-concentration stock solutions for long-term storage.[7]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[7][8]A biologically relevant buffer for stock solutions intended for immediate use in cell-based assays.
Dimethylformamide (DMF)~1 mg/mL[7][8]Lower solubility compared to DMSO.
Storage Condition Form Recommended Temperature Duration
Long-termPowder-20°C[8]≥ 4 years[8]
Short-termAqueous Solution2-8°CUse within one day[8]
Long-termDMSO Stock Solution-20°C or -80°C[7]Up to 1 month at -20°C; up to 6 months at -80°C[9]

Experimental Protocols

Here are detailed protocols for preparing this compound stock solutions. Adherence to aseptic techniques is crucial to prevent contamination.

Protocol 1: Preparation of Aqueous this compound Stock Solution (for immediate use)

This protocol is suitable for experiments where the stock solution will be used on the same day of preparation.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., water for injection or molecular biology grade water)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration. For example, to prepare 10 mL of a 10 mg/mL stock solution, 100 mg of this compound is needed.

  • Weighing: In a sterile weighing boat or directly into a sterile conical tube, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the desired volume of sterile water to the powder. Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat to prevent degradation.[7]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.[10][11][12]

  • Usage: Use the freshly prepared sterile stock solution immediately for your in vitro assays. Do not store aqueous solutions for more than one day.[8]

Protocol 2: Preparation of this compound Stock Solution in DMSO (for long-term storage)

This protocol is ideal for preparing a high-concentration stock that can be stored frozen for future use.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound powder required for your desired stock concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the antibiotic.[9]

  • Storage: Store the aliquots at -20°C or -80°C in the dark.[7]

Application in In Vitro Assays

When using the prepared stock solutions in cell-based assays, it is crucial to consider the potential effects of the solvent on the cells.

  • Solvent Toxicity: For stock solutions prepared in DMSO, ensure that the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.5%) to avoid cytotoxicity.[7]

  • Precipitation: When adding the stock solution to the culture medium, precipitation may occur.[7] To mitigate this, you can:

    • Prepare a more dilute stock solution.

    • Ensure the final concentration of the antibiotic does not exceed its solubility in the culture medium.

    • Add the stock solution to the medium dropwise while gently vortexing.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_aqueous Aqueous Stock (Immediate Use) cluster_dmso DMSO Stock (Long-term Storage) weigh_aq Weigh Cefpirome Sulfate Powder dissolve_aq Dissolve in Sterile Water weigh_aq->dissolve_aq filter_aq Filter Sterilize (0.22 µm filter) dissolve_aq->filter_aq use_aq Use Immediately in Assay filter_aq->use_aq weigh_dmso Weigh Cefpirome Sulfate Powder dissolve_dmso Dissolve in Anhydrous DMSO weigh_dmso->dissolve_dmso aliquot_dmso Aliquot into Single-Use Tubes dissolve_dmso->aliquot_dmso store_dmso Store at -20°C or -80°C aliquot_dmso->store_dmso

Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.

Logical Relationship: Factors Affecting Stock Solution Integrity

G Factors Affecting this compound Stock Solution Integrity cluster_factors Influencing Factors stock_integrity Stock Solution Integrity solvent Solvent Choice (Water, DMSO, etc.) solvent->stock_integrity ph pH of Solution (Optimal: 4-6) ph->stock_integrity storage_temp Storage Temperature (-20°C, -80°C) storage_temp->stock_integrity sterility Sterility (Aseptic Technique) sterility->stock_integrity freeze_thaw Freeze-Thaw Cycles freeze_thaw->stock_integrity (negative impact)

Caption: Key factors influencing the integrity of this compound stock solutions.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cefpirome Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] The zwitterionic nature of cefpirome facilitates its penetration across the outer membrane of Gram-negative bacteria and confers stability against many plasmid- and chromosomally-mediated β-lactamases.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro potency of cefpirome, guiding therapeutic strategies, and monitoring the emergence of resistance.

This document provides detailed protocols for determining the MIC of this compound using standardized broth microdilution and agar dilution methods, in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: In Vitro Activity of Cefpirome

The following table summarizes the in vitro activity of cefpirome against a range of clinically significant bacterial isolates. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall MIC range.

Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.120.5≤0.06 - >128
Klebsiella pneumoniae0.120.5≤0.06 - >128
Enterobacter cloacae0.254≤0.06 - >128
Citrobacter freundii0.54≤0.06 - 64
Proteus mirabilis0.120.5≤0.06 - 2
Pseudomonas aeruginosa4160.12 - >128
Haemophilus influenzae0.060.12≤0.03 - 0.25
Gram-Positive BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)12≤0.12 - 8
Streptococcus pneumoniae0.060.25≤0.015 - 1
Enterococcus faecalis8161 - >128

Note: Data compiled from multiple in vitro studies. MIC values can vary based on the specific strains tested and the methodology used.

Experimental Protocols

Standardized methods are critical for accurate and reproducible MIC determination. The two most widely recognized methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_cefpirome Prepare Cefpirome Stock Solution start->prep_cefpirome serial_dilute Perform Serial Dilutions of Cefpirome in Microtiter Plate prep_cefpirome->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Read MIC as Lowest Concentration with No Visible Growth incubate->read_mic qc Perform Quality Control with ATCC Strains read_mic->qc report Report Results qc->report end End report->end

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Protocol:

  • Preparation of Cefpirome Stock Solution:

    • Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

    • Prepare a series of twofold dilutions of cefpirome in a suitable sterile diluent.

    • Add 1 part of each cefpirome dilution to 9 parts of molten MHA to create a series of plates with the desired final antibiotic concentrations.

    • Also prepare a growth control plate containing no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension 1:10 in sterile saline or broth to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 1 x 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of cefpirome that prevents the visible growth of the bacteria on the agar. A faint haze or the growth of one or two colonies at the inoculation site is disregarded. [3]

Quality Control

Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of MIC testing.

  • Reference Strains: Certified American Type Culture Collection (ATCC) strains with known cefpirome MIC values should be tested concurrently with the clinical isolates.

  • Recommended QC Strains:

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

  • Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges established by CLSI or other relevant regulatory bodies. If QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Strict adherence to standardized protocols, including the use of appropriate quality control measures, is paramount for generating accurate and comparable data. This information is fundamental for the continued evaluation of cefpirome's efficacy in both research and clinical settings.

References

Cefpirome Sulfate Administration in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its stability against many β-lactamases makes it a critical agent for studying and treating severe bacterial infections. This document provides detailed application notes and protocols for the administration of this compound in various murine infection models, designed to assist in the preclinical evaluation of its efficacy.

Data Presentation

Efficacy of Cefpirome in Murine Infection Models

The following tables summarize the median effective dose (ED₅₀) and comparative efficacy of cefpirome in different murine infection models.

Infection ModelPathogenMouse StrainCefpirome ED₅₀ (mg/kg)Comparator ED₅₀ (mg/kg)Key Findings
Systemic Infection Escherichia coliNot Specified--More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1]
Staphylococcus aureusNot Specified--More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1]
Serratia marcescensNot Specified--More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1]
Pseudomonas aeruginosaNot Specified--As effective as ceftazidime.[1]
Pneumonia Klebsiella pneumoniae DT-SNMRI1.1 - 59.1Ceftazidime: 2-10 times higher, Cefotaxime: 2-10 times higherCefpirome was two to ten times more effective than ceftazidime and cefotaxime.[1][2][3]
Streptococcus pneumoniaeNot Specified--More effective than latamoxef, ceftazidime, cefotaxime, and cefoperazone.[1]
Pyelonephritis Escherichia coliNot Specified--More effective than ceftazidime, cefotaxime, and cefoperazone.[1]
Efficacy in Neutropenic Murine Models
Infection ModelPathogenCefpirome EfficacyComparator Efficacy
Systemic Infection Methicillin-resistant S. aureus (MRSA)SuperiorCefuzonam & Cefmetazole: Inferior
Methicillin-susceptible S. aureus (MSSA)SuperiorCefuzonam & Cefmetazole: Inferior
Enterobacter cloacaeMuch more activeOther tested antibiotics: Less active
Acinetobacter calcoaceticusMuch more activeOther tested antibiotics: Less active
Enterococcus faecalisInferior to Ampicillin, Superior to CefuzonamAmpicillin: Superior, Cefuzonam: Inferior
Pharmacokinetic Parameters of Cefpirome
SpeciesDoseRouteCmax (µg/mL)Tmax (h)Half-life (h)
Rat 20 mg/kgIV--0.4
20 mg/kgIM--0.4
Dog 20 mg/kgIV--1.1
20 mg/kgIM--1.1
Goat 10 mg/kgIM10.97 ± 0.340.52.09 ± 0.08

Note: Specific pharmacokinetic data for mice is limited in the reviewed literature. The data from rats can be used as a starting point for dose regimen design in mice, but pilot studies are recommended.

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • On the day of the experiment, calculate the required amount of this compound based on the desired dose and the number of animals.

  • Aseptically weigh the this compound powder.

  • Dissolve the powder in the chosen sterile vehicle to the desired concentration. The concentration should be calculated to ensure the appropriate dose is administered in a suitable injection volume for the chosen route (see tables below).

  • Ensure the solution is fully dissolved, using a vortex mixer if necessary.

Administration Routes in Mice

Recommended Maximum Injection Volumes for Mice:

RouteVolume (mL/kg)
Intravenous (IV) 5
Intramuscular (IM) 50 (per site)
Subcutaneous (SC) 10-20

Materials:

  • Prepared this compound solution

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[4][5]

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol to disinfect the injection site and improve vein visualization.

  • Hold the tail gently and identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.[4][5]

  • If the needle is correctly placed, a small amount of blood may be seen in the needle hub, and there should be no resistance upon injection.

  • Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[4]

  • After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[4]

  • Return the mouse to its cage and monitor for any adverse reactions.

Materials:

  • Prepared this compound solution

  • Sterile 26-30 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Restrain the mouse firmly.

  • Identify the quadriceps muscle on the cranial aspect of the hind limb.

  • Clean the injection site with 70% ethanol.

  • Insert the needle into the muscle at a 90-degree angle, being careful to avoid the femur.[6]

  • Aspirate by pulling back slightly on the plunger. If blood appears, withdraw the needle and select a new site.[6]

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage. Observe for any signs of pain or lameness.

Materials:

  • Prepared this compound solution

  • Sterile 25-27 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Restrain the mouse by scruffing the loose skin between the shoulder blades.[7][8]

  • Lift the skin to form a "tent".[7][8]

  • Clean the injection site with 70% ethanol.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[9][10]

  • Aspirate to ensure the needle has not entered a blood vessel.[8][9]

  • Inject the solution. A small bleb will form under the skin.[8]

  • Withdraw the needle and gently massage the area to aid dispersion.

Murine Infection Models

Procedure:

  • Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Culture the desired bacterial pathogen (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (typically determined by prior LD₅₀ studies).

  • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

  • Initiate this compound treatment at a specified time post-infection (e.g., 1 hour) via the desired route (IV, IM, or SC).

  • Monitor the mice for a defined period (e.g., 7 days) and record survival.

  • For bacterial load determination, euthanize a subset of animals at specific time points, and aseptically collect blood and/or organs (e.g., spleen, liver) for homogenization and colony-forming unit (CFU) enumeration.

Procedure:

  • Select an appropriate mouse strain (e.g., NMRI).[1]

  • Culture the respiratory pathogen (e.g., K. pneumoniae, S. pneumoniae) to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline.

  • Anesthetize the mice.

  • Induce lung infection via intranasal or intratracheal administration of the bacterial suspension (typically 20-50 µL).[1]

  • Initiate this compound treatment at a specified time post-infection.

  • Assess efficacy by monitoring survival rates or by determining the bacterial load in the lungs at various time points post-treatment. For bacterial load, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating.[1]

Procedure:

  • Induce neutropenia in mice (e.g., ICR strain) by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • On day 0, inject a log-phase bacterial culture (e.g., S. aureus) intramuscularly into the thigh.

  • Initiate this compound treatment at a specified time post-infection.

  • At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and determine the bacterial load by CFU counting.

Visualizations

Cefpirome Mechanism of Action

G cluster_0 Bacterial Cell Cefpirome This compound PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition of transpeptidation CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disruption of cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of Cefpirome action on bacterial cell wall synthesis.

Generalized Host Immune Response to Bacterial Infection

G cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity Bacteria Invading Bacteria Phagocytes Phagocytes (Macrophages, Neutrophils) Bacteria->Phagocytes Recognition & Phagocytosis Complement Complement System Bacteria->Complement Activation Inflammation Inflammation Phagocytes->Inflammation Cytokine Release T_Cells T-Cells Phagocytes->T_Cells Antigen Presentation Clearance Bacterial Clearance Phagocytes->Clearance Complement->Phagocytes Opsonization B_Cells B-Cells T_Cells->B_Cells Activation Antibodies Antibody Production B_Cells->Antibodies Antibodies->Bacteria Neutralization Antibodies->Clearance

Caption: Overview of host immune response to bacterial infection.

Experimental Workflow for Efficacy Testing

G Start Start Animal_Prep Animal Model Preparation Start->Animal_Prep Infection Induce Infection (e.g., IP, IN) Animal_Prep->Infection Treatment_Groups Assign Treatment Groups (Vehicle, Cefpirome, Control) Infection->Treatment_Groups Administration Administer Treatment (e.g., IV, IM, SC) Treatment_Groups->Administration Monitoring Monitor Animals (Survival, Clinical Signs) Administration->Monitoring Endpoint Endpoint Measurement (e.g., Survival, Bacterial Load) Monitoring->Endpoint Data_Analysis Data Analysis (e.g., ED50 Calculation) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Typical experimental workflow for in vivo efficacy studies.

References

In Vitro Application Notes and Protocols: Cefpirome Sulfate in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro assessment of Cefpirome sulfate in combination with other classes of antibiotics. The provided information is intended to guide researchers in designing and interpreting synergy studies involving this fourth-generation cephalosporin.

Cefpirome is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] The use of combination therapy is a critical strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and combat the emergence of drug resistance.[1] The in vitro evaluation of antibiotic combinations is a crucial first step in identifying potentially effective therapeutic regimens. The most common interactions observed are synergy, additivity, indifference, and antagonism.[1]

Data Presentation: Summary of In Vitro Interactions

The following tables summarize the observed in vitro interactions of Cefpirome with various antibiotics against different bacterial species. The primary methods for determining these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and time-kill curve analysis.

Cefpirome in Combination with Aminoglycosides
Second AntibioticBacterial SpeciesMethodKey MetricsObserved EffectCitation
TobramycinPseudomonas aeruginosa (153 clinical isolates)CheckerboardAdditive or Synergistic for 82% of isolates. The MIC90 of Cefpirome decreased from 64 µg/mL to 8 µg/mL when combined with tobramycin.Synergy/Additivity[2]
Amikacin, Gentamicin, TobramycinPseudomonas aeruginosaMIC DeterminationWider antibacterial spectra and stronger activities at sub-MIC levels.Synergy/Additivity[3]
AmikacinAminoglycoside-resistant P. aeruginosaSynergy TestingSynergism observed, especially in Cefpirome-resistant, Aminoglycoside-resistant strains.Synergy[1]
Cefpirome in Combination with β-Lactams and β-Lactamase Inhibitors
Second Antibiotic/InhibitorBacterial SpeciesMethodKey MetricsObserved EffectCitation
Piperacillin, AztreonamPseudomonas aeruginosaMIC DeterminationStronger antibacterial activities at sub-MIC levels. Little additive effect against strains resistant to both drugs.Additivity[1][3]
ImipenemPseudomonas aeruginosaMIC DeterminationWeaker interaction compared to Cefpirome with piperacillin or aztreonam. No antagonism was observed.Indifference/Weak Additivity[1][3]
SulbactamProteus vulgaris, P. aeruginosa, E. coli, K. pneumoniaeTime-Kill CurveThe combination exhibited greater bacterial inhibition than Cefpirome alone.Synergy/Additivity[1][4]
Clavulanic AcidMethicillin-resistant Staphylococcus aureus (MRSA)MIC DeterminationLowered the MIC of Cefpirome by >four-fold in 23% of strains.Synergy[5]
Cefpirome in Combination with Other Antibiotics
Second AntibioticBacterial SpeciesMethodKey MetricsObserved EffectCitation
FosfomycinPseudomonas aeruginosaMIC DeterminationSimilar strong antibacterial effect as Cefpirome with piperacillin or aztreonam at sub-MIC levels. No antagonism was reported.Additivity[1]
Fluoroquinolones (Ciprofloxacin, etc.)Pseudomonas aeruginosaTime-Kill MethodsVarious cephalosporin and fluoroquinolone combinations were synergistic, even against strains resistant to one or both agents.Synergy[1]
CiprofloxacinKlebsiella pneumoniae (ESBL-producing)Time-Kill CurveCefpirome (32 mg/l) in combination with ciprofloxacin (1 mg/l) resulted in a 4 log decrease in 24 h.Synergy[6]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[1][7]

Materials:

  • This compound and second antibiotic of interest (potency-adjusted powders)

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[7]

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)[1]

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefpirome and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.[1]

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of Cefpirome along the x-axis (e.g., columns 1-10) in CAMHB.[1]

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).[1]

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).[1]

    • Row H should contain only the dilutions of Cefpirome to determine its MIC.[1]

    • Well H12 should serve as the growth control (no antibiotic).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.[1]

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.[1]

    • Determine the MIC of Cefpirome alone (from row H) and the second antibiotic alone (from column 11).[1]

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • For each well that shows no visible growth, the FIC of each antibiotic is calculated as follows:

      • FIC of Cefpirome = (MIC of Cefpirome in combination) / (MIC of Cefpirome alone)

      • FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)

    • The FIC Index for each well is the sum of the individual FICs: FIC Index = FIC of Cefpirome + FIC of second antibiotic.[1]

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additivity/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4.0

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MICs of Individual and Combined Agents E->F G Calculate FIC Index F->G H Interpret Synergy, Additivity, or Antagonism G->H

Checkerboard Assay Workflow
Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.[1]

Materials:

  • This compound and second antibiotic of interest

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation of Inoculum: Grow the test organism in the appropriate broth to the logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[1]

  • Experimental Setup: Prepare tubes or flasks containing the following:

    • Growth control (no antibiotic)

    • Cefpirome alone at a specified concentration (e.g., 1x or 2x MIC)

    • Second antibiotic alone at a specified concentration

    • Cefpirome and the second antibiotic in combination at the same specified concentrations[1]

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 37°C with shaking.[1]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[1]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[8]

    • Additivity is a 1- to <2-log10 decrease, and indifference is a <1-log10 change.

    • Antagonism is a >2-log10 increase in CFU/mL with the combination compared to the most active single agent.

A Prepare Bacterial Inoculum (log phase) B Set up Test Tubes: - Growth Control - Cefpirome Alone - Second Antibiotic Alone - Combination A->B C Incubate at 37°C with Shaking B->C D Sample at 0, 2, 4, 6, 8, 12, 24 hours C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Incubate Plates E->F G Count Colonies and Calculate CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H I Analyze Killing Curves for Synergy H->I

Time-Kill Curve Analysis Workflow

Mechanisms of Synergistic Action

The synergistic effects of Cefpirome in combination with other antibiotics can be attributed to several mechanisms.

  • With Aminoglycosides: Cephalosporins, like Cefpirome, inhibit bacterial cell wall synthesis. This disruption of the cell wall is thought to increase the permeability of the bacterial membrane to aminoglycosides, facilitating their entry and subsequent inhibition of protein synthesis.[9]

  • With β-Lactamase Inhibitors: While Cefpirome is relatively stable to many β-lactamases, some enzymes can still inactivate it.[10] β-lactamase inhibitors, such as sulbactam and clavulanic acid, bind to and inactivate these enzymes, protecting Cefpirome from degradation.[4][5] Additionally, for MRSA, the combination of a cephalosporin and a β-lactamase inhibitor may have an additive effect against penicillin-binding proteins (PBPs).[5]

cluster_aminoglycoside Cefpirome + Aminoglycoside cluster_beta_lactamase Cefpirome + β-Lactamase Inhibitor Cef_A Cefpirome CW Inhibits Cell Wall Synthesis Cef_A->CW Perm Increases Outer Membrane Permeability CW->Perm BK_A Bacterial Killing (Synergistic) CW->BK_A AG Aminoglycoside Perm->AG Facilitates Entry AG->Perm PS Inhibits Protein Synthesis AG->PS PS->BK_A Cef_B Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cef_B->PBP Inhibits BLI β-Lactamase Inhibitor BL β-Lactamase BLI->BL Inactivates BL->Cef_B Degrades BK_B Bacterial Killing (Synergistic) PBP->BK_B

References

Application Note and Protocol: Quantification of Cefpirome Sulfate in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of cefpirome in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in biological samples, primarily plasma and serum. The described method is based on established and validated procedures, offering robustness and sensitivity for research and drug development applications.[3]

The principle of this method involves the separation of cefpirome from endogenous components in the biological matrix using reverse-phase HPLC.[1] Sample preparation is a critical step to remove proteins and other interfering substances. Protein precipitation is a commonly employed, straightforward, and efficient technique for this purpose.[1] Following separation on a C18 analytical column, cefpirome is detected and quantified by a UV detector at a specific wavelength.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Hydrochlorothiazide or Cefaclor[1][4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Ammonium acetate

  • Acetate buffer (pH 5.0)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Biological matrix (e.g., human plasma, serum) from a certified vendor

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[1]

  • Data acquisition and processing software.

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Solutions
  • Cefpirome Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity water or methanol.[1] This stock solution should be stored at 2-8 °C.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.[1] This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefpirome stock solution with the mobile phase or an appropriate solvent to create calibration standards and quality control (QC) samples.

  • Mobile Phase Preparation: The mobile phase composition can vary. A common mobile phase is a mixture of acetonitrile and an acetate buffer (pH 5.0).[1][4] Another option is a mixture of acetonitrile and 12 mM ammonium acetate (10:90 v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting cefpirome from plasma or serum samples.[1]

  • Pipette 200 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add a specified amount of the internal standard working solution.

  • Add 600 µL of a precipitating agent, such as 5% trichloroacetic acid or acetonitrile.[1][4]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean autosampler vial for HPLC analysis.[1]

HPLC Operating Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Isocratic elution with Acetonitrile and Acetate Buffer (pH 5.0)[4] or Acetonitrile and 12 mM Ammonium Acetate (10:90, v/v)[2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20-50 µL[1]
Column Temperature Ambient or controlled at 30-40 °C[1][2]
Detection Wavelength UV detection at 258 nm, 270 nm, or 240 nm[1][2]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[2] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaReported Values for this compound
Linearity Correlation coefficient (r²) ≥ 0.990.5 - 64.0 µg/mL; 0.5 - 200 µg/mL[5]
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)>84% Recovery[1][4]
Precision (Intra- & Inter-day) Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% for LLOQ)< 3% and < 6%[1]
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.0.5 µg/mL[1]
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS.Method is selective in the presence of degradation products.[2]
Stability Analyte should be stable under various storage and processing conditions.Cefpirome is stable in human plasma during storage and assay procedures.[4]

Data Presentation

The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for cefpirome quantification.

Table 1: Comparison of HPLC Methods for Cefpirome Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Plasma[4]SerumPlasma[3]
Chromatographic Column Reverse-phase C18Supelcosil ABZ+Reverse-phase C18 micro Bondapak
Mobile Phase Acetonitrile-acetate buffer (pH 5)-18% methanol in 0.05 M acetate buffer
Detection Wavelength 258 nm263 nm240 nm[3]
Linearity Range (µg/mL) 0.5 - 64.00.5 - 2000.5 - 150[3]
LOQ (µg/mL) 0.50.5[3]0.5[3]

Table 2: Summary of Method Validation Parameters

ParameterReported Performance
Intra-day Precision (%RSD) < 3% to < 6%[1]
Inter-day Precision (%RSD) < 3% to < 6%[1]
Accuracy/Recovery (%) > 84%[1][4]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample (Plasma/Serum) add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with TCA) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection injection Inject into HPLC System supernatant_collection->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Cefpirome Concentration calibration_curve->quantification logical_relationship cluster_method_development Method Development & Validation cluster_application Application selectivity Selectivity pharmacokinetics Pharmacokinetic Studies selectivity->pharmacokinetics tdm Therapeutic Drug Monitoring selectivity->tdm clinical_trials Clinical Trials selectivity->clinical_trials linearity Linearity & Range linearity->pharmacokinetics linearity->tdm linearity->clinical_trials accuracy Accuracy accuracy->pharmacokinetics accuracy->tdm accuracy->clinical_trials precision Precision precision->pharmacokinetics precision->tdm precision->clinical_trials sensitivity Sensitivity (LOD/LOQ) sensitivity->pharmacokinetics sensitivity->tdm sensitivity->clinical_trials robustness Robustness robustness->pharmacokinetics robustness->tdm robustness->clinical_trials stability Stability stability->pharmacokinetics stability->tdm stability->clinical_trials

References

Cefpirome Sulfate for Treating Infections in Neutropenic Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration across the outer membranes of Gram-negative bacteria, and it possesses high stability against many plasmid- and chromosomally-mediated β-lactamases. These characteristics make cefpirome a potent agent for combating severe infections, particularly in immunocompromised hosts, such as those experiencing neutropenia.

Neutropenic animal models are crucial for the preclinical evaluation of antimicrobial agents as they mimic the clinical scenario of patients with weakened immune systems, such as those undergoing chemotherapy. These models allow for the assessment of an antibiotic's efficacy in the absence of a robust host immune response. This document provides detailed application notes and protocols for the use of this compound in treating infections in neutropenic animal models, based on available preclinical data.

Data Presentation

In Vivo Efficacy of Cefpirome in Neutropenic Mouse Models

The following tables summarize the in vivo efficacy of cefpirome administered subcutaneously in cyclophosphamide-induced neutropenic mouse models of systemic infection. The median effective dose (ED50) is a key parameter for evaluating the potency of an antimicrobial agent.

Table 1: Efficacy of Cefpirome in a Mixed Systemic Infection Model in Neutropenic Mice

Pathogen CombinationMouse StrainCefpirome ED50 (mg/kg)Comparator ED50 (mg/kg)
Enterococcus faecalis & E. coliN/A52Ampicillin: >320, Cefuzonam: >320, Ceftazidime: >320

Table 2: Qualitative Efficacy of Cefpirome in Single-Pathogen Systemic Infection Models in Neutropenic Mice

PathogenMouse StrainEfficacy of Cefpirome
Staphylococcus aureus (MRSA)N/ASuperior to Cefuzonam & Cefmetazole
Staphylococcus aureus (MSSA)N/ASuperior to Cefuzonam & Cefmetazole
Enterobacter cloacaeN/AMuch more active than other tested antibiotics
Acinetobacter calcoaceticusN/AMuch more active than other tested antibiotics
Enterococcus faecalisN/AInferior to Ampicillin, Superior to Cefuzonam

Note: Specific ED50 values for single-pathogen systemic infections in neutropenic models are not consistently available in the reviewed literature. The table reflects the qualitative descriptions of efficacy.

Pharmacokinetic Parameters of Cefpirome in Various Animal Species

Understanding the pharmacokinetic profile of cefpirome is essential for designing effective dosing regimens in preclinical studies.

Table 3: Pharmacokinetic Parameters of Cefpirome in Different Animal Models

SpeciesDose (mg/kg)RouteElimination Half-life (t½) (hours)Bioavailability (%)
Rat20IV0.4N/A
Rat20IM0.4Nearly 100%
Dog20IV1.1N/A
Dog20IM1.1Nearly 100%
Goat10IV2.12N/A
Goat10IM2.0975%
Ewe10IV1.68N/A
Ewe10IM2.0488.85%
Cow Calves10IV2.41N/A
Cow Calves10IM3.6161%

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice using Cyclophosphamide

This protocol describes a common method for inducing neutropenia in mice to create an immunocompromised model for studying bacterial infections.

Materials:

  • Cyclophosphamide (CPM)

  • Sterile saline for injection

  • Female ICR mice (or other suitable strain)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a sterile solution of cyclophosphamide in saline.

  • On day -4 relative to infection, administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.[1]

  • On day -1 relative to infection, administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.[1]

  • This two-dose regimen has been shown to induce profound neutropenia (≤10 neutrophils/mm³) by day 0 (the day of infection), which persists for at least 3 days.[1]

G cluster_0 Cyclophosphamide-Induced Neutropenia Protocol Day-4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day-1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day-4->Day-1 72 hours Day0 Day 0: Profound Neutropenia Established (≤10 neutrophils/mm³) Day-1->Day0 24 hours Day0_Infection Proceed to Infection Model (Protocol 2) Day0->Day0_Infection

Workflow for inducing neutropenia in mice.

Protocol 2: Systemic Infection Model in Neutropenic Mice

This protocol outlines the procedure for establishing a systemic bacterial infection in neutropenic mice to evaluate the efficacy of cefpirome.

Materials:

  • Neutropenic mice (prepared as per Protocol 1)

  • Bacterial culture of the desired pathogen (e.g., S. aureus, E. coli)

  • Sterile saline or appropriate broth for bacterial suspension

  • This compound and comparator antibiotics

  • Vehicle for antibiotic administration (e.g., sterile saline)

  • Syringes and needles for intraperitoneal or subcutaneous injection

Procedure:

  • Bacterial Challenge:

    • Prepare a standardized inoculum of the bacterial strain in sterile saline or broth.

    • On day 0, infect the neutropenic mice via intraperitoneal (IP) injection of the bacterial suspension.

    • The inoculum size should be predetermined to cause a lethal infection in untreated control animals.[1]

  • Antibiotic Treatment:

    • Prepare solutions of cefpirome and any comparator antibiotics in the appropriate vehicle.

    • Administer the antibiotics subcutaneously (SC) at various doses to different groups of mice.

    • Treatment can be initiated at a specified time post-infection (e.g., 1 hour).[1]

    • A control group should receive the vehicle only.

  • Endpoint Measurement:

    • Monitor the mice for a defined period (e.g., 7 days) and record survival.

    • Calculate the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the animals from lethal infection.[1]

G cluster_1 Systemic Infection Model Workflow Start Start with Neutropenic Mice (from Protocol 1) Infection Bacterial Challenge: Intraperitoneal Injection of Pathogen Start->Infection Treatment Antibiotic Administration: Cefpirome or Control (SC) Infection->Treatment 1 hour post-infection Monitoring Monitoring Period (e.g., 7 days) Treatment->Monitoring Endpoint Endpoint Measurement: Record Survival and Calculate ED50 Monitoring->Endpoint

Workflow for the systemic infection model.

Mechanism of Action: Cefpirome

Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves several key steps that ultimately lead to cell lysis and death.

G cluster_2 Cefpirome Mechanism of Action Cefpirome Cefpirome (Zwitterionic Structure) OuterMembrane Penetration of Gram-Negative Outer Membrane Cefpirome->OuterMembrane PBP Binding to Penicillin-Binding Proteins (PBPs) in Periplasmic Space OuterMembrane->PBP Transpeptidation Inhibition of Transpeptidation PBP->Transpeptidation CellWall Disruption of Peptidoglycan Synthesis Transpeptidation->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Signaling pathway of Cefpirome's bactericidal action.

Conclusion

This compound has demonstrated significant efficacy in preclinical neutropenic animal models against a range of clinically relevant pathogens. The provided protocols offer a standardized framework for researchers to further evaluate the therapeutic potential of cefpirome and other novel antimicrobial agents in the context of immunocompromised hosts. The robust activity profile, particularly against challenging Gram-negative bacteria, underscores its potential as a valuable therapeutic option for infections in neutropenic patients. Further research focusing on generating more extensive quantitative efficacy data, such as bacterial clearance from key organs and survival studies against a wider array of pathogens in neutropenic models, will be invaluable for a more comprehensive understanding of its preclinical profile.

References

Application of Cefpirome Sulfate in Systemic Infection Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria, and it exhibits notable stability against many plasmid- and chromosomally-mediated β-lactamases.[1][2] These characteristics make cefpirome a potent agent for investigating the treatment of severe systemic bacterial infections in various preclinical research models.

The primary mechanism of action of cefpirome is the inhibition of bacterial cell wall synthesis.[1][2][3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2][4] Cefpirome has a high affinity for multiple PBPs, contributing to its potent bactericidal activity.[1]

These application notes provide detailed protocols for the use of this compound in established murine models of systemic infection, including sepsis, neutropenic infections, pneumonia, and pyelonephritis. This document also compiles quantitative data on the in vitro activity and in vivo efficacy of cefpirome, along with pharmacokinetic parameters to aid in experimental design and data interpretation.

Data Presentation

In Vitro Activity of this compound

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC₅₀ and MIC₉₀ values of cefpirome against a range of clinically relevant bacterial isolates.

Table 1: MIC of this compound against Gram-Negative Bacteria

Gram-Negative BacteriaMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Acinetobacter calcoaceticus24
Enterobacter cloacae0.254
Escherichia coli0.120.25
Haemophilus influenzae0.060.12
Klebsiella pneumoniae0.252
Proteus mirabilis0.120.5
Pseudomonas aeruginosa8>32
Serratia marcescens0.54

Table 2: MIC of this compound against Gram-Positive Bacteria

Gram-Positive BacteriaMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (Methicillin-susceptible)11
Streptococcus pneumoniae0.120.25
In Vivo Efficacy of this compound in Murine Systemic Infection Models

The 50% effective dose (ED₅₀) is the dose of a drug that produces a therapeutic response in 50% of the population. The following table presents the ED₅₀ values for cefpirome in various murine models of systemic infection.

Table 3: ED₅₀ of this compound in Murine Infection Models

Infection ModelPathogenAnimal ModelCefpirome ED₅₀ (mg/kg)Key Findings
Systemic InfectionEscherichia coliMice-More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5]
Systemic InfectionStaphylococcus aureusMice-More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5]
Systemic InfectionSerratia marcescensMice-More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5]
Systemic InfectionPseudomonas aeruginosaMice-As effective as ceftazidime.[5]
Neutropenic Systemic InfectionStaphylococcus aureus (MRSA)Mice-Superior to cefuzonam & cefmetazole.[6]
Neutropenic Systemic InfectionStaphylococcus aureus (MSSA)Mice-Superior to cefuzonam & cefmetazole.[6]
Neutropenic Systemic InfectionEnterobacter cloacaeMice-Much more active than other tested antibiotics.[6]
Neutropenic Systemic InfectionAcinetobacter calcoaceticusMice-Much more active than other tested antibiotics.[6]
Neutropenic Systemic InfectionE. faecalis & E. coli (Mixed)Mice52Superior to Ampicillin (>320), Cefuzonam (>320), & Ceftazidime (>320).[6]
Pharmacokinetic Parameters of Cefpirome

Understanding the pharmacokinetic profile of cefpirome is essential for designing effective dosing regimens in preclinical studies.

Table 4: Pharmacokinetic Parameters of Cefpirome in Animal Models

SpeciesDose (mg/kg)RouteElimination Half-life (t½)Key Findings
Rats20IV0.4 hApproximately 90% recovered in urine within 24h.
Dogs20IV1.1 hApproximately 80% recovered in urine within 24h.
Febrile Sheep10IM-An optimal dosage regimen of 10 mg/kg once daily was predicted for an average MIC of ≤ 0.25 μg/mL.[5]

Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 22-gauge)

  • This compound

  • Sterile saline

  • Fluid resuscitation (e.g., 1 ml of 0.9% saline)

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical site with an appropriate antiseptic.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.

  • Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of the infection.

  • Repositioning: Gently squeeze the cecum to express a small amount of fecal material and then return it to the abdominal cavity.

  • Closure: Close the peritoneum and skin with sutures.

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer fluid resuscitation and an analgesic.

  • Cefpirome Treatment: At a specified time post-CLP (e.g., 6 hours), administer this compound at the desired dose via subcutaneous or intravenous injection.

  • Monitoring and Endpoints: Monitor the mice for survival over a defined period (e.g., 7 days). Additional endpoints can include measuring body temperature, assessing clinical signs of sickness, and collecting blood or peritoneal lavage fluid at specific time points for bacterial load determination and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

Neutropenic Mouse Model of Systemic Infection

This model is crucial for evaluating the efficacy of antibiotics in an immunocompromised host.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide

  • Sterile saline for injection

  • Bacterial culture of the desired pathogen

  • This compound

  • Vehicle for antibiotic administration

Procedure:

  • Induction of Neutropenia:

    • On day -4 relative to infection, administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.[6]

    • On day -1 relative to infection, administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.[6] This regimen typically induces profound neutropenia by day 0.[6]

  • Bacterial Challenge:

    • Prepare a standardized inoculum of the bacterial strain in sterile saline.

    • On day 0, infect the neutropenic mice via intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated control animals.

  • Cefpirome Treatment:

    • Prepare solutions of this compound in the appropriate vehicle.

    • Administer the antibiotic subcutaneously at various doses to different groups of mice. Treatment is typically initiated 1 hour post-infection.[6] A control group should receive the vehicle only.

  • Endpoint Measurement:

    • Monitor the mice for survival for a defined period (e.g., 7 days) and record survival rates.

    • Calculate the ED₅₀, the dose of the antibiotic that protects 50% of the animals from lethal infection.[6]

Murine Pneumonia Model (Klebsiella pneumoniae)

This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.

Materials:

  • Male NMRI mice (or other suitable strain), specific pathogen-free

  • Klebsiella pneumoniae culture

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Sterile saline

Procedure:

  • Inoculum Preparation: Grow K. pneumoniae in a suitable broth to the logarithmic growth phase and dilute in saline to the desired concentration.

  • Infection:

    • Anesthetize the mice.

    • Administer the bacterial suspension (e.g., 10⁵ - 10⁶ CFU/mouse) via intranasal or intratracheal instillation.[1]

  • Cefpirome Treatment:

    • Initiate treatment a few hours post-infection.

    • Administer this compound via subcutaneous or intravenous injection. Dosing can be single or multiple times daily for a specified duration (e.g., 2-5 days).[1]

  • Efficacy Assessment:

    • Bacterial Load in Lungs: At specified time points, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for plating to determine the number of colony-forming units (CFU) per gram of lung tissue.[1]

    • Survival Studies: Monitor mice for a defined period (e.g., 7-14 days) and record survival rates.

Murine Pyelonephritis Model

This model is used to study the efficacy of antibiotics in treating ascending urinary tract infections.

Materials:

  • Female mice (e.g., C3H/HeJ)

  • Uropathogenic Escherichia coli (UPEC)

  • Anesthetic

  • Catheter

  • This compound

  • Sterile saline

Procedure:

  • Inoculum Preparation: Culture UPEC to the desired concentration in a suitable broth.

  • Transurethral Inoculation:

    • Anesthetize the mouse.

    • Introduce a catheter through the urethra into the bladder.

    • Instill the bacterial suspension into the bladder. The bacteria will then ascend to the kidneys.

  • Cefpirome Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the antibiotic via the desired route (e.g., subcutaneous) and at the chosen dosing regimen.

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the kidneys and bladder.

    • Homogenize the tissues and perform serial dilutions for plating to determine the bacterial load (CFU/gram of tissue).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Cefpirome Action Cefpirome Cefpirome PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs Binds to & Inhibits Lysis Cell Lysis & Bacterial Death Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis & Integrity Peptidoglycan->CellWall Maintains

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow: Murine Sepsis Model AnimalPrep Animal Preparation (Acclimatization) CLP Cecal Ligation & Puncture (CLP) AnimalPrep->CLP Treatment This compound Treatment CLP->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load, Cytokines) Monitoring->Endpoint

Caption: General experimental workflow for a murine sepsis model.

cluster_2 Host Inflammatory Response in Sepsis Bacteria Bacteria / PAMPs ImmuneCells Immune Cells (Macrophages, Monocytes) Bacteria->ImmuneCells Activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ImmuneCells->Cytokines Release Inflammation Systemic Inflammation Cytokines->Inflammation Induce OrganDysfunction Organ Dysfunction Inflammation->OrganDysfunction Leads to

Caption: Simplified signaling pathway of the host inflammatory response in sepsis.

References

Assessing the In Vivo Efficacy of Cefpirome Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies to evaluate the efficacy of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Detailed protocols for established murine infection models, methods for quantifying bacterial burden, and assessment of host responses are included to ensure robust and reproducible results.

Cefpirome is a broad-spectrum beta-lactam antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][3][4] Due to its stability against many beta-lactamases, cefpirome is a valuable agent for treating severe infections.[2] The following protocols are designed to rigorously test its efficacy in clinically relevant animal models.

Data Presentation

Effective preclinical assessment relies on the clear presentation of quantitative data. All data from the described experimental protocols should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Survival Analysis

Treatment GroupNNumber of SurvivorsPercent SurvivalMedian Survival Time (Days)
Vehicle Control1000%2
Cefpirome (X mg/kg)10880%>14
Cefpirome (Y mg/kg)1010100%>14
Comparator Antibiotic10770%>14

Table 2: Bacterial Load in Target Tissue (Log10 CFU/gram)

Treatment GroupNMean Log10 CFU/gram ± SD (Thigh)Mean Log10 CFU/gram ± SD (Lung)Mean Log10 CFU/gram ± SD (Spleen)
Vehicle Control58.5 ± 0.47.9 ± 0.66.2 ± 0.5
Cefpirome (X mg/kg)54.2 ± 0.83.5 ± 0.7<2.0
Cefpirome (Y mg/kg)52.1 ± 0.5<2.0<2.0
Comparator Antibiotic54.8 ± 0.94.1 ± 0.82.5 ± 0.4
(SD: Standard Deviation; CFU: Colony Forming Units)

Table 3: Systemic Cytokine Levels (pg/mL)

Treatment GroupNTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-10 (pg/mL) ± SD
Naive (No Infection)515 ± 520 ± 830 ± 10
Vehicle Control51500 ± 3002500 ± 450200 ± 50
Cefpirome (Y mg/kg)5250 ± 80400 ± 120500 ± 90
Comparator Antibiotic5400 ± 110700 ± 150450 ± 80
(TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-10: Interleukin-10)

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for parenteral administration in animal models.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS))

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30G)

  • 70% ethanol

Procedure:

  • On the day of the experiment, calculate the required amount of this compound based on the desired dose (mg/kg) and the total weight of the animals to be treated.

  • Aseptically weigh the this compound powder.

  • Dissolve the powder in the chosen sterile vehicle to achieve the final desired concentration. The concentration should be calculated to allow for a suitable injection volume (e.g., 0.1-0.2 mL for mice).[5]

  • Ensure the solution is fully dissolved by vortexing if necessary.[5]

  • Draw the solution into sterile syringes using a new needle for each animal.

Protocol 2: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating antimicrobial efficacy, mimicking a deep-seated soft tissue infection.[6]

Objective: To assess the efficacy of this compound in reducing bacterial burden in the thigh muscle of neutropenic mice.

Workflow:

G cluster_pre Pre-Infection cluster_inf Infection & Treatment cluster_post Post-Infection Analysis Neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) Infection Day 0: Intramuscular Infection of Thigh Neutropenia->Infection Day 0 Treatment Initiate Treatment (e.g., 2h post-infection) Infection->Treatment 2 hours Sacrifice Sacrifice Mice (e.g., 24h post-infection) Treatment->Sacrifice 22 hours Dissect Dissect & Homogenize Thigh Sacrifice->Dissect CFU Determine Bacterial Load (CFU) Dissect->CFU

Workflow for the Neutropenic Murine Thigh Infection Model.

Materials:

  • 6-week-old female ICR or BALB/c mice[7][8]

  • Cyclophosphamide[7][8]

  • Bacterial culture (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

  • Prepared this compound solution

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) or appropriate agar plates

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (i.p.) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7][8][9] This renders the mice susceptible to infection.

  • Infection: On day 0, anesthetize the mice. Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., 1 x 10^6 CFU/mL) intramuscularly into the right thigh muscle.[7][8]

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the prepared this compound solution subcutaneously (s.c.) or intravenously (i.v.).[8] Include vehicle control and comparator antibiotic groups.

  • Endpoint Analysis: At 24 hours post-infection, humanely euthanize the mice.[8]

  • Aseptically dissect the entire thigh muscle.

  • Homogenize the tissue in a known volume of sterile PBS (e.g., 3 mL).[7]

  • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[7]

  • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[7]

  • Incubate plates overnight at 37°C.

  • Data Collection: Count the colonies on the plates to determine the number of CFU per gram of thigh tissue.[10][11]

Protocol 3: Murine Pneumonia/Sepsis Model

This model mimics a severe lower respiratory tract infection that can progress to systemic sepsis.

Objective: To evaluate the efficacy of this compound in reducing bacterial load in the lungs and improving survival in mice with pneumonia.

Materials:

  • 8-10 week-old C57BL/6 or BALB/c mice

  • Bacterial culture (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)[12][13]

  • Prepared this compound solution

  • Anesthetic (e.g., isoflurane)

  • Intratracheal or intranasal administration device

  • Equipment for blood and tissue collection

Procedure:

  • Infection: Anesthetize the mice. Induce pneumonia by non-invasive intranasal or direct intratracheal instillation of a bacterial suspension (e.g., 10^6 - 10^7 CFU in 30-50 µL).[14]

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, Cefpirome (various doses), and a positive control antibiotic.

  • Drug Administration: Initiate treatment at a clinically relevant time point (e.g., 2-4 hours post-infection) via a systemic route (s.c., i.p., or i.v.). Dosing frequency should be determined based on the half-life of cefpirome in mice.

  • Monitoring and Endpoints:

    • Survival: Monitor animals for up to 7 days, recording mortality.[15]

    • Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours), euthanize a subset of mice. Aseptically harvest lungs and spleen for bacterial load determination as described in Protocol 2.

    • Host Response: Collect blood via cardiac puncture for cytokine analysis (e.g., using ELISA or multiplex bead array) to measure inflammatory markers like TNF-α and IL-6.[15][16][17]

Visualizations

Mechanism of Action: Beta-Lactam Antibiotics

Beta-lactam antibiotics, including cefpirome, target Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. By irreversibly binding to the active site of PBPs, cefpirome blocks the final transpeptidation step in peptidoglycan assembly.[4] This inhibition weakens the cell wall, leading to an accumulation of peptidoglycan precursors, activation of autolytic enzymes, and ultimately, cell lysis.[18][19]

G cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Cefpirome Cefpirome (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes Wall Cell Wall Integrity Peptidoglycan->Wall Maintains Lysis Cell Lysis & Death Wall->Lysis Loss of Integrity Leads to

Cefpirome inhibits bacterial cell wall synthesis.
Host Immune Response Signaling

Bacterial infection triggers the host's innate immune system through the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs).[20][21] This recognition initiates intracellular signaling cascades, prominently involving adaptor proteins like MyD88 and the activation of transcription factors such as NF-κB.[20][22] Activated NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which orchestrate the immune response to clear the pathogen.[22][23]

G cluster_stimulus External Stimulus cluster_cell Host Immune Cell cluster_response Cellular Response Bacteria Bacteria (PAMPs) TLR Toll-like Receptor (TLR) Bacteria->TLR Recognized by MyD88 MyD88 TLR->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Activates Signaling Cascade Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

References

Application Notes and Protocols for Cefpirome Sulfate Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its zwitterionic properties facilitate penetration across the outer membrane of Gram-negative bacteria, and it demonstrates stability in the presence of many β-lactamases.[1] Accurate and reproducible in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents.[2]

These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to cefpirome sulfate using standardized methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It is important to note that as an older antimicrobial agent, cefpirome may not be included in the most recent clinical breakpoint tables from all regulatory bodies. The data presented here are based on established CLSI documents and historical findings.[2]

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the quantitative data for cefpirome susceptibility testing. These values are essential for the accurate interpretation of results and for ensuring the reliability of the testing methodology through quality control.

Table 1: Cefpirome Broth Microdilution Quality Control (QC) Ranges

Quality Control StrainAntimicrobial AgentMIC (µg/mL) Range
Escherichia coli ATCC® 25922™Cefpirome0.25–1[2]
Haemophilus influenzae ATCC® 49247™CefpiromePropose QC ranges (modal MIC +/- one log2 dilution) have been developed[3]

Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)

InterpretationZone Diameter (mm)Correlating MIC (µg/mL)
Susceptible≥ 18≤ 8.0[2][4]
Intermediate15 - 17-[2]
Resistant≤ 14≥ 32[2][4]

Source: Diagnostic Microbiology and Infectious Disease, 1986.[2][4] These are historical data and may not reflect current clinical breakpoints.

Experimental Protocols

The following are detailed protocols for the two most common methods for antimicrobial susceptibility testing: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the principles outlined in the CLSI M07 standard for determining the MIC of cefpirome.[2]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Test organism (clinical isolate)

  • Quality control strain (e.g., E. coli ATCC® 25922™)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefpirome Stock Solution: Prepare a stock solution of cefpirome in a suitable solvent and dilute it further in CAMHB to achieve a concentration that is twice the highest concentration to be tested.[2]

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[2]

  • Serial Dilution:

    • Add 100 µL of the cefpirome working stock solution to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10.

    • Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[2]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.[2]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible growth of the organism.

  • Quality Control: Concurrently test the recommended QC strain (E. coli ATCC® 25922™). The resulting MIC value must be within the acceptable range specified in Table 1.[2]

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This protocol is based on the principles of the CLSI M02 standard for disk diffusion susceptibility testing.[2]

Materials:

  • Cefpirome (30 µg) disks

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Test organism (clinical isolate)

  • Quality control strain (e.g., E. coli ATCC® 25922™)

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[2]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[2]

  • Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Using a disk dispenser or sterile forceps, apply the cefpirome (30 µg) disks onto the agar surface. Ensure the disks are in firm contact with the agar.[2]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[2]

  • Interpretation: Interpret the results based on the zone diameter interpretive criteria provided in Table 2.

  • Quality Control: Perform QC testing with the appropriate ATCC strain. The zone diameters for the QC strain must fall within the established ranges.[2]

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis p1 Prepare Cefpirome Stock Solution s2 Perform 2-fold Serial Dilution of Cefpirome p1->s2 p2 Prepare 0.5 McFarland Inoculum Standard s3 Inoculate Wells with Standardized Bacteria p2->s3 s1 Dispense CAMHB into 96-well plate a1 Incubate at 35°C for 16-20 hours s3->a1 a2 Read MIC (Lowest concentration with no growth) a1->a2 a3 Compare to Breakpoints a2->a3

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis p1 Prepare 0.5 McFarland Inoculum Standard s1 Inoculate MHA Plate with Standardized Bacteria p1->s1 s2 Apply 30 µg Cefpirome Disk s1->s2 a1 Incubate at 35°C for 16-20 hours s2->a1 a2 Measure Zone of Inhibition (mm) a1->a2 a3 Interpret using Zone Diameter Breakpoints a2->a3

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cefpirome sulfate, a fourth-generation cephalosporin, as a tool to investigate the multifaceted mechanisms of bacterial resistance. This document outlines the molecular basis of cefpirome's action, details the primary modes of resistance employed by bacteria, and provides robust experimental protocols for their study.

Introduction to this compound

Cefpirome is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3][4] By binding to and inactivating these proteins, cefpirome disrupts peptidoglycan cross-linking, leading to a compromised cell wall and subsequent bacterial cell lysis and death.[4][5] The zwitterionic structure of cefpirome facilitates its penetration through the outer membrane of Gram-negative bacteria and confers stability against many β-lactamase enzymes.[2][5]

Mechanisms of Bacterial Resistance to Cefpirome

Bacteria have evolved several sophisticated strategies to counteract the efficacy of β-lactam antibiotics like cefpirome. Understanding these mechanisms is paramount for the development of new therapeutic strategies. The principal resistance mechanisms include:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary defense mechanism. These enzymes hydrolyze the β-lactam ring of cefpirome, rendering the antibiotic inactive. While cefpirome is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and derepressed AmpC cephalosporinases can confer resistance.[6][7][8]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of cefpirome.[9][10][11] Mutations in the genes encoding these proteins can prevent effective inhibition of cell wall synthesis, leading to resistance.[12][13]

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can limit the influx of cefpirome into the cell.[2][14] Additionally, the overexpression of multidrug efflux pumps can actively transport cefpirome out of the bacterial cytoplasm, preventing it from reaching its PBP targets.[15][16][17]

Data Presentation: Cefpirome Activity and Resistance

The following tables summarize quantitative data related to the in vitro activity of cefpirome and the impact of resistance mechanisms. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18][19]

Table 1: Cefpirome Minimum Inhibitory Concentrations (MICs) Against Susceptible and Resistant Bacteria

Bacterial SpeciesResistance MechanismCefpirome MIC (µg/mL)Reference
Escherichia coli ATCC® 25922™Quality Control Strain0.25–1[20]
Enterobacteriaceae (ceftazidime-resistant)Class I β-lactamase productionMIC50: 4[21]
Pseudomonas aeruginosa (clinical isolates)Not specifiedMIC90: 64[22]
Pseudomonas aeruginosa (in combination with tobramycin)Not specifiedMIC90: 8[22]
Enterobacter cloacae (derepressed mutants)AmpC β-lactamase hyperproduction>32 (for 3rd-gen cephalosporins) vs. 4 (for cefpirome)[23]
Klebsiella spp. (with ESBL)Extended-Spectrum β-Lactamase>32 (for 3rd-gen cephalosporins) vs. 2 (for cefpirome)[23]

Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)

InterpretationZone Diameter (mm)Correlating MIC (µg/mL)Reference
Susceptible≥ 18≤ 8.0[12][20]
Intermediate15 - 17-[20]
Resistant≤ 14≥ 32[12][20]

Experimental Protocols

This section provides detailed methodologies for key experiments to study bacterial resistance to cefpirome.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of cefpirome that inhibits bacterial growth in a liquid medium.[4][20]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Cefpirome Stock Solution: Prepare a concentrated stock solution of cefpirome in a suitable solvent and dilute it further in CAMHB to twice the highest desired testing concentration.

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the cefpirome working stock solution to the first column of wells. Use a multichannel pipette to perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[20]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

  • Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.[20][24]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[20]

  • Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible growth of the organism.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cefpirome Prepare Cefpirome Stock Solution serial_dilution Perform Serial Dilutions of Cefpirome prep_cefpirome->serial_dilution prep_plate Prepare 96-well Plate with CAMHB prep_plate->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic

Workflow for Broth Microdilution MIC Testing.
Protocol 2: Induction of Cefpirome Resistance by Serial Passage

This method gradually exposes a bacterial population to increasing concentrations of cefpirome to select for resistant mutants.[11][13][15]

Materials:

  • Susceptible bacterial strain

  • This compound

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • Sterile culture tubes or a 96-well plate

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the susceptible bacterial strain to cefpirome using the broth microdilution protocol.

  • Serial Passage Setup: Prepare a series of culture tubes or wells with a gradient of cefpirome concentrations, typically starting from a fraction of the MIC (e.g., 0.25x, 0.5x, 1x, 2x MIC). Inoculate each with the susceptible bacterial strain.

  • Incubation and Passage: Incubate the cultures at the optimal growth temperature until turbidity is observed. The culture from the well with the highest concentration of cefpirome that shows growth is used to inoculate a new series of cultures with a fresh, and often higher, gradient of cefpirome concentrations.[2][15]

  • Repeat Passaging: Repeat this process for a predetermined number of passages (e.g., 15-30 days) to allow for the selection and accumulation of resistance mutations.[11][13]

  • Isolation of Resistant Strains: After the final passage, streak a sample from the culture grown in the highest cefpirome concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies.[15]

  • Characterization of Resistance: Determine the new MIC of the isolated colonies to quantify the level of resistance that has developed. Further molecular characterization can then be performed.

Serial_Passage_Workflow start Start with Susceptible Bacterial Strain determine_mic Determine Initial MIC start->determine_mic setup_gradient Set up Cefpirome Concentration Gradient determine_mic->setup_gradient inoculate Inoculate with Bacteria setup_gradient->inoculate incubate Incubate inoculate->incubate passage Select Highest Concentration with Growth for Next Passage incubate->passage passage->setup_gradient Repeat Passages isolate Isolate Resistant Colonies on Selective Agar passage->isolate Final Passage characterize Characterize Resistance (e.g., Final MIC, Sequencing) isolate->characterize end End characterize->end

Workflow for Inducing Cefpirome Resistance.
Protocol 3: Analysis of Resistance Gene Expression by RT-qPCR

This protocol quantifies the expression levels of specific resistance genes (e.g., for β-lactamases, efflux pumps) in response to cefpirome exposure.[9][19]

Materials:

  • Bacterial cultures (control and cefpirome-exposed)

  • RNA extraction kit suitable for bacteria

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for target and reference genes

Procedure:

  • Bacterial Culture and Cefpirome Exposure: Grow bacterial cultures to mid-log phase and expose one set to a sub-inhibitory concentration of cefpirome for a defined period. A control culture without cefpirome should be grown in parallel.

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a validated commercial kit or a standard protocol (e.g., Trizol-based extraction).[3][25][26] Ensure the use of an RNA stabilization reagent if necessary.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[26]

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (random hexamers or oligo(dT) primers).[12][27][28]

  • Primer Design: Design and validate primers specific to the target resistance genes and at least one stable reference (housekeeping) gene. Primers should be designed to amplify a product of 100-200 bp and have similar melting temperatures.[6][16]

  • qPCR: Perform the qPCR reaction using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye-based master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCt) method to determine the relative fold change in gene expression in the cefpirome-exposed sample compared to the control, normalized to the reference gene.[1][18]

RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR cluster_analysis Data Analysis culture Bacterial Culture (Control vs. Cefpirome-Exposed) rna_extraction Total RNA Extraction culture->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna Reverse Transcription to cDNA dnase->cdna qpcr_setup Set up qPCR Reaction (cDNA, Primers, Master Mix) cdna->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Relative Gene Expression Analysis (ΔΔCt method) qpcr_run->data_analysis

Workflow for RT-qPCR Gene Expression Analysis.
Protocol 4: Penicillin-Binding Protein (PBP) Binding Affinity Assay

This competitive assay determines the concentration of cefpirome required to inhibit the binding of a fluorescently labeled penicillin derivative to specific PBPs.[9][25]

Materials:

  • Bacterial strain of interest

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • Lysis buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial strain to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them. Lyse the cells (e.g., by sonication) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[9][25]

  • Competitive Binding: Incubate aliquots of the prepared bacterial membranes with increasing concentrations of cefpirome for a set time (e.g., 30 minutes at 37°C).[25]

  • Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescent penicillin derivative to the mixtures. This probe will bind to any PBPs not already occupied by cefpirome.[25]

  • SDS-PAGE: Separate the proteins in the reaction mixtures by size using SDS-polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of cefpirome. Quantify the band intensities using densitometry software.[25]

  • IC50 Calculation: Plot the relative fluorescence intensity for each PBP against the concentration of cefpirome to determine the 50% inhibitory concentration (IC50), which reflects the binding affinity.

PBP_Binding_Pathway cluster_cefpirome Cefpirome cluster_pbp Penicillin-Binding Protein cluster_fluorescent_penicillin Fluorescent Penicillin cefpirome Cefpirome pbp PBP cefpirome->pbp Binds and Inhibits fluorescent_penicillin Fluorescent Penicillin cefpirome->fluorescent_penicillin Competes for Binding pbp->fluorescent_penicillin Binding Site (Target)

Competitive Binding in PBP Affinity Assay.

By employing these detailed protocols and understanding the underlying mechanisms of resistance, researchers can effectively use this compound as a valuable tool to advance our knowledge of bacterial resistance and contribute to the development of novel antimicrobial strategies.

References

Troubleshooting & Optimization

Cefpirome Sulfate Technical Support Center: Troubleshooting Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of cefpirome sulfate in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving completely in water or my culture medium. What could be the issue?

A1: While this compound is generally described as soluble in water, several factors can hinder its dissolution.[1][2][3]

  • pH of the Solution: this compound is an acidic salt; a solution of 0.1 g in 10 mL of water will have a pH between 1.6 and 2.6.[1][3] Its stability and, consequently, its practical solubility are optimal in a pH range of 4 to 6.[4][5][6] The inherent pH of your water or culture medium can significantly impact dissolution.

  • Purity and Form: Ensure you are using high-purity this compound, which typically appears as a white to pale yellowish-white crystalline powder.[2][7][8] Impurities can affect solubility.

  • Temperature: Gentle warming can aid in dissolving the powder, but be cautious as elevated temperatures can lead to degradation.[3]

  • Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to clumping and difficulty in dissolving. Ensure the product is stored in a dry, hermetic container.

Q2: I prepared a concentrated stock solution in DMSO, but it precipitated when I added it to my aqueous culture medium. Why did this happen and how can I fix it?

A2: This is a common issue known as "salting out" or precipitation due to solvent change.

  • Cause: this compound is soluble in organic solvents like DMSO, but when this concentrated stock is introduced to the aqueous environment of the culture medium, the drug may crash out of solution because its solubility limit in the mixed solvent system is exceeded.[3]

  • Prevention:

    • Minimize Organic Solvent: Ensure the final concentration of DMSO in your culture medium is very low (typically <0.5%) to prevent both precipitation and cellular toxicity.[3]

    • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of media or a buffer (like PBS) before adding it to the final culture.

    • Increase Final Volume: By adding the stock solution to a larger volume of media, you lower the final concentration of both the drug and the organic solvent, reducing the likelihood of precipitation.

    • pH Adjustment: The addition of an acidic this compound solution can lower the local pH of the medium, causing precipitation.[3] Pre-adjusting the pH of the stock solution or the medium can sometimes help.

Q3: What is the best solvent for preparing this compound stock solutions?

A3: The ideal solvent depends on your desired stock concentration and the experimental context.

  • Water: Suitable for preparing fresh stock solutions for immediate use in aqueous assays. However, be mindful of the resulting acidic pH.[3]

  • Phosphate-Buffered Saline (PBS): A good choice for biological experiments, as it is buffered around a physiological pH.[3][9]

  • DMSO (Dimethyl sulfoxide): Commonly used to prepare high-concentration stock solutions for long-term storage at -20°C.[3][9]

  • DMF (Dimethylformamide): Another organic solvent option, though solubility is lower compared to DMSO.[3][9]

Q4: How stable is this compound in solution, and what are the recommended storage conditions?

A4: Solution stability is highly dependent on pH, solvent, and temperature.

  • pH Stability: Cefpirome is most stable in aqueous solutions with a pH between 4 and 7.[3] It degrades rapidly in solutions with a pH of 9 or higher.[4]

  • Storage of Stock Solutions:

    • It is highly recommended to prepare stock solutions, aliquot them into single-use vials, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

    • Stock solutions in DMSO can be stored at -20°C.[3][9]

    • Under proper storage as a solid (-20°C), this compound can be stable for at least four years.[9]

Q5: I see a product called "this compound Solubilized." How is it different from standard this compound?

A5: "this compound Solubilized" is a formulation that includes anhydrous sodium carbonate.[7] This mixture is designed to stabilize the pH of aqueous solutions, helping to maintain it within the optimal range of 5.5 to 7.5, which improves both solubility and stability for experimental use.[3][7]

Quantitative Data Summary

The physicochemical properties of this compound are critical for its proper handling and use in experiments.

PropertyValue / DescriptionCitations
Appearance White to pale yellowish-white crystalline powder[1][2][7]
Molecular Formula C₂₂H₂₂N₆O₅S₂·H₂SO₄[1][7][11]
Molecular Weight ~612.66 g/mol [2][7][12]
Solubility in Water Soluble[1][3][4]
Solubility in PBS (pH 7.2) ~10 mg/mL[3][9]
Solubility in DMSO ~10-44 mg/mL[2][3][9][10]
Solubility in DMF ~1 mg/mL[3][9]
Insoluble In Ethanol, Diethyl Ether[1]
pH of Aqueous Solution 1.6 - 2.6 (for 0.1 g in 10 mL H₂O)[1][3]
Optimal pH for Stability 4.0 - 6.0[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Pre-warming: Allow the this compound vial to come to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microfuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.[10]

Protocol 2: Diluting Stock Solution into Culture Medium

  • Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C).

  • Calculate Volume: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration remains non-toxic (e.g., <0.5%).

  • Dilution: While gently swirling the culture medium, add the calculated volume of the stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Mix and Use: Mix the final solution gently but thoroughly before adding it to your cell cultures. Use the prepared medium immediately for best results.

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshoot Troubleshooting Steps cluster_solution Potential Solutions start This compound powder or stock solution shows precipitation/poor solubility check_solvent Is the solvent appropriate? (Water, PBS, DMSO) start->check_solvent check_ph Is the solution pH optimal? (Ideal: 4-6) check_solvent->check_ph Yes solution_solvent Use appropriate solvent (e.g., DMSO for stock, PBS for working) check_solvent->solution_solvent No check_concentration Is the final concentration exceeding solubility limit? check_ph->check_concentration Yes solution_ph Adjust pH with a buffer or use 'this compound Solubilized' check_ph->solution_ph No check_mixing Was the stock added to aqueous media too quickly? check_concentration->check_mixing No solution_concentration Lower final concentration or use stepwise dilution check_concentration->solution_concentration Yes solution_mixing Add stock dropwise to warmed, swirling media check_mixing->solution_mixing Yes end_node Solubility Issue Resolved check_mixing->end_node No solution_solvent->end_node solution_ph->end_node solution_concentration->end_node solution_mixing->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_factors Influencing Factors cluster_outcomes Outcomes cefpirome This compound Stability in Solution ph pH (Optimal: 4-6) cefpirome->ph temp Temperature (Higher temp can increase degradation) cefpirome->temp solvent Solvent Type (Aqueous vs. Organic) cefpirome->solvent light Light Exposure (Store protected from light) cefpirome->light stable Stable Solution ph->stable Optimal degraded Degradation Products ph->degraded < 3 or > 7 temp->degraded High solvent->stable Appropriate light->degraded Prolonged G cefpirome This compound pbp Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) cefpirome->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits synthesis Cell Wall Synthesis crosslinking->synthesis Disrupts lysis Weakened Cell Wall & Bacterial Cell Lysis synthesis->lysis

References

Technical Support Center: Optimizing Cefpirome Sulfate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of cefpirome sulfate in preclinical animal research. This resource is tailored for researchers, scientists, and drug development professionals, offering guidance on dosage optimization for in vivo studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in common animal models?

A1: A typical starting dose for cefpirome in rodents is 20 mg/kg. However, the optimal dosage is highly dependent on the specific infection model, the minimum inhibitory concentration (MIC) of the bacterial strain being investigated, and the chosen route of administration. For systemic infections in mice, cefpirome has demonstrated a more potent protective effect compared to other cephalosporins like ceftazidime and cefotaxime. It is strongly recommended to conduct a pilot dose-ranging study to determine the most efficacious dose for your unique experimental conditions.

Q2: Which route of administration is most appropriate for this compound in animal studies?

A2: this compound can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC). Oral administration is generally not advised as cefpirome is not well absorbed through this route. Intramuscular injection typically results in high bioavailability, often exceeding 90%. The selection of the administration route should be based on the experimental design and the desired pharmacokinetic profile.

Q3: How is the dosing frequency for this compound determined?

A3: The dosing frequency is primarily dictated by the elimination half-life of cefpirome in the specific animal model. For instance, the elimination half-life is approximately 0.4 hours in rats and 1.1 hours in dogs. In goats, a 12-hour dosing interval has been proposed for a 10 mg/kg dose to maintain plasma concentrations above the MIC. For beta-lactam antibiotics such as cefpirome, a key pharmacodynamic parameter is the duration for which the drug concentration remains above the MIC. Consequently, more frequent dosing or continuous infusion may be necessary to achieve optimal efficacy, particularly for pathogens with higher MICs.

Troubleshooting Guide

Issue 1: Lack of Efficacy in an In Vivo Model

  • Possible Cause: Suboptimal dosage.

    • Solution: Conduct a dose-titration study to identify the effective dose for your specific infection model and bacterial strain. The time that drug concentrations exceed the MIC is a critical parameter for beta-lactams.

  • Possible Cause: Inappropriate dosing frequency.

    • Solution: Cefpirome has a relatively short half-life in some species like rats (0.4h). Consider more frequent administration or a continuous infusion to maintain plasma concentrations above the MIC of the target pathogen.

  • Possible Cause: Bacterial resistance.

    • Solution: Confirm the MIC of your bacterial strain against cefpirome in vitro.

Issue 2: Adverse Events or Toxicity Observed in Study Animals

  • Possible Cause: High dosage.

    • Solution: Reduce the dose. Acute toxicity studies have established LD50 values for different administration routes. For example, the intravenous LD50 in male mice is 2420 mg/kg. Observed adverse effects can include decreased spontaneous activity and respiratory changes.

  • Possible Cause: Rapid intravenous injection.

    • Solution: Administer the injection more slowly to minimize immediate adverse reactions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data from preclinical studies of this compound across various animal species.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

Animal SpeciesDose (mg/kg)Route of AdministrationElimination Half-life (t½)Bioavailability (F)Key Findings & Reference
Rats20IV0.4 h-Rapid elimination.
20IM0.4 hNearly 100%Bioavailability is almost identical to IV administration.
40IM-88%Good bioavailability at a higher dose.
Dogs20IV1.1 h-Longer half-life compared to rats.
20IM1.1 hNearly 100%Excellent bioavailability, similar to IV.
Goats10IV2.12 h-Longer half-life suggests slower elimination.
10IM2.09 h75%Good bioavailability.
Ewes10IV1.68 h-Data supports a 12-hour dosing interval.
10IM2.04 h88.85%High bioavailability.

Table 2: Acute Toxicity (LD50) of this compound in Rodents

Animal SpeciesRoute of AdministrationLD50 (mg/kg) - MaleLD50 (mg/kg) - Female
Mice (6-week-old)Intravenous (IV)24202400
Intraperitoneal (IP)38504200
Oral (PO)1620018500
Rats (6-week-old)Intravenous (IV)19002080
Intraperitoneal (IP)65505800
Subcutaneous (SC)>10000>10000
Oral (PO)>8000>8000
Rats (5-day-old)Subcutaneous (SC)1750-25002080

Table 3: Efficacy of this compound in Murine Infection Models

Infection ModelPathogenAnimal ModelKey Findings
Systemic InfectionEscherichia coli, Staphylococcus aureus, Serratia marcescensMiceMore potent protective effect than ceftazidime, cefoperazone, and cefotaxime.
Systemic InfectionPseudomonas aeruginosaMiceAs effective as ceftazidime.
PyelonephritisEscherichia coliMiceMore effective than ceftazidime, cefotaxime, and cefoperazone.
Lung InfectionStreptococcus pneumoniae, Klebsiella pneumoniaeMiceMore effective than latamoxef, ceftazidime, cefotaxime, and cefoperazone.

Technical Support Center: Cefpirome Sulfate Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cefpirome sulfate in aqueous solutions. Find answers to frequently asked questions, detailed troubleshooting guides for experimental work, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in aqueous solutions?

A1: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][2][3] It is recommended to prepare solutions fresh whenever possible. If short-term storage is necessary, solutions should be kept at refrigerated temperatures (<4°C) and protected from light.[4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. While stable between pH 4 and 7, it is slightly unstable below pH 3 and degrades rapidly in alkaline conditions (pH 9 and higher).[2] The degradation in aqueous solutions follows pseudo-first-order kinetics and is primarily driven by specific acid-base catalyzed hydrolysis.[2][3][5]

Q3: What are the major degradation pathways for this compound?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity.[1] Other degradation pathways include epimerization and rearrangements, leading to the formation of various degradation products.[1]

Q4: What are the common degradation products of this compound?

A4: Depending on the stress conditions (e.g., pH, temperature, light), several degradation products can be formed. Commonly identified degradation products include epi-cefpirome, Δ²-cefpirome, and anti-cefpirome.[1] More extensive studies have identified other related substances and isomers.[6][7]

Q5: My this compound solution has turned a yellowish-brown color. Is it still usable?

A5: A change in color to yellowish or brown is a visual indicator of this compound degradation. This is often observed under thermal stress or exposure to light. It is strongly advised not to use discolored solutions, as the degradation may lead to a loss of potency and the presence of potentially harmful impurities.

Q6: What analytical techniques are suitable for studying this compound degradation?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for quantifying this compound and its degradation products.[1][8] For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), is the preferred technique.[1][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload.- Sample solvent and mobile phase mismatch.- Use a high-quality, end-capped C18 column.- Adjust the mobile phase pH to be within the optimal range for cefpirome stability (pH 4-7).- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.
Inconsistent retention times - Fluctuations in column temperature.- Changes in mobile phase composition.- Inadequate column equilibration.- Pump issues (e.g., leaks, air bubbles).- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Ensure the column is adequately equilibrated before analysis.- Check for leaks in the HPLC system and degas the mobile phase.
Poor resolution between cefpirome and degradation peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Flow rate is too high or too low.- Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile) and buffer concentration.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Optimize the flow rate to balance resolution and analysis time.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and reagents.- Implement a robust needle wash protocol in the autosampler.- Run blank injections to identify the source of contamination.
LC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low signal intensity or poor ionization - Inappropriate mobile phase for Electrospray Ionization (ESI).- Suboptimal source parameters (e.g., capillary voltage, gas flow).- Matrix effects (ion suppression or enhancement).- Use volatile mobile phase additives like ammonium formate or formic acid.- Optimize the ESI source parameters for cefpirome.- Improve sample cleanup to remove interfering matrix components.
In-source fragmentation or adduct formation - High source temperature or cone voltage.- Presence of non-volatile salts in the mobile phase.- Reduce the source temperature and/or cone voltage.- Use volatile buffers and minimize the concentration of non-volatile salts.
Difficulty in identifying unknown degradation products - Insufficient fragmentation in MS/MS.- Co-elution of multiple components.- Optimize collision energy in MS/MS experiments.- Improve chromatographic separation to isolate individual components.

Data Presentation

Summary of this compound Stability Under Forced Degradation Conditions
Stress Condition Conditions Observations Approximate Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 298 KSignificant degradationVaries with acid concentration and time
Alkaline Hydrolysis 0.1 M NaOH, Room Temperature to 298 KRapid and significant degradationVaries with time
Oxidative Degradation 3% H₂O₂, Room Temperature to 298 KSignificant degradation~12.5%
Thermal Degradation (Solid State) 393 K (RH=0%), 369 K (RH ~50.9%), 369 K (RH ~90.0%)Degradation increases with temperature and relative humidityVaries with conditions
Photodegradation (Solution) 1.2 million lux hoursSignificant degradation~26%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for the quantitative determination of this compound in the presence of its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • HPLC-grade water

  • Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.

2. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size)[10][11]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 12 mM ammonium acetate (10:90, v/v)[10][11]

  • Flow Rate: 1.0 mL/min[10][11]

  • Detection Wavelength: 270 nm[10][11]

  • Column Temperature: 30°C[10][11]

  • Injection Volume: 10 µL[2]

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves.

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][12]

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing the degradation of this compound to evaluate the stability-indicating properties of an analytical method.[8][10]

1. Acid Hydrolysis:

  • Dissolve a known amount of this compound in 1 M HCl.

  • Incubate the solution at 298 K.

  • At specified time intervals, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase before HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve a known amount of this compound in 0.1 M NaOH.

  • Incubate the solution at 298 K.

  • At specified time intervals, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in 3% H₂O₂.

  • Incubate the solution at 298 K.

  • At specified time intervals, withdraw samples and dilute with the mobile phase before HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place accurately weighed samples of solid this compound in glass vials.

  • Expose the vials to a constant temperature (e.g., 393 K) and controlled relative humidity.

  • At specified time intervals, remove the vials, allow them to cool to room temperature, dissolve the contents in the mobile phase, and analyze by HPLC.

5. Photodegradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., water).

  • Expose the solution to a light source, such as a Suntest CPS+ apparatus, with a Solar ID65 filter.

  • Simultaneously, keep a control sample protected from light.

  • At specified time intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.

Visualizations

This compound Degradation Pathway

G cluster_main This compound Degradation cluster_hydrolysis Hydrolysis (β-Lactam Cleavage) cluster_isomerization Isomerization cluster_other Other Reactions Cefpirome Cefpirome Lactam_cleaved Inactive Metabolite (Open β-Lactam Ring) Cefpirome->Lactam_cleaved Acid/Base Catalysis Delta2_Cefpirome Δ²-Cefpirome Cefpirome->Delta2_Cefpirome Isomerization Epi_Cefpirome epi-Cefpirome Cefpirome->Epi_Cefpirome Epimerization Anti_Cefpirome anti-Cefpirome Cefpirome->Anti_Cefpirome Rearrangement

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow start Prepare Cefpirome Sulfate Solution stress Expose to Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Intervals stress->sampling preparation Neutralize/Dilute Sample sampling->preparation analysis HPLC/LC-MS Analysis preparation->analysis data Data Analysis (Kinetics, Degradant ID) analysis->data end Report Results data->end

Caption: General experimental workflow for stability testing.

References

preventing cefpirome sulfate precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of cefpirome sulfate in your experimental setups.

Troubleshooting Guide

Precipitation of this compound during your experiments can compromise results. This section addresses common scenarios and provides step-by-step solutions.

Scenario 1: this compound powder does not dissolve completely.

  • Possible Cause: The solvent or dissolution conditions may be suboptimal.

  • Troubleshooting Steps:

    • Verify the Solvent: this compound is soluble in water, DMSO, and PBS.[1][2] Ensure you are using a recommended solvent.

    • Check pH: The pH of a this compound solution in water can be acidic (between 1.6 and 2.6).[1][3] Its stability is optimal in a pH range of 4-7.[1][4][5][6] If dissolving in a buffered solution, ensure the pH is within this range.

    • Gentle Warming: Solubility can be increased with gentle warming.[1] However, be cautious as elevated temperatures can lead to degradation.[7]

    • Sonication: Use a sonicator to aid in the dissolution of the powder.

Scenario 2: Precipitation occurs after adding a stock solution to the cell culture medium.

  • Possible Cause: This is often due to the solvent of the stock solution being incompatible with the aqueous culture medium or the final concentration exceeding the solubility limit.

  • Troubleshooting Steps:

    • Reduce Organic Solvent Concentration: If your stock solution is in an organic solvent like DMSO, ensure the final concentration in the culture medium is minimal to prevent the less soluble cefpirome from precipitating out.[1]

    • Prepare a More Dilute Stock Solution: This will decrease the volume of organic solvent added to the aqueous medium.[1]

    • Use an Aqueous Stock Solution: Since this compound is water-soluble, preparing the stock in sterile water or a suitable buffer like PBS is a good alternative.[1][2] Note that aqueous solutions should ideally be prepared fresh for immediate use.[1][2]

    • pH Adjustment: The addition of an acidic this compound solution can alter the local pH of the medium, causing precipitation.[1] Consider preparing the stock in a buffer compatible with your cell culture medium.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on your experimental needs.

  • Water: Suitable for preparing fresh stock solutions for immediate use in aqueous assays.[1]

  • DMSO: this compound is soluble in DMSO at approximately 10 mg/mL.[2] It is a common choice for high-concentration stock solutions that can be stored at -20°C.[2]

  • Phosphate-Buffered Saline (PBS): The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]

Q2: What is the optimal pH range for this compound stability in aqueous solutions?

A2: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][4][5][6] Its stability decreases in more acidic (below pH 4) or alkaline (above pH 7) conditions.[4][5]

Q3: How should I store my this compound stock solutions?

A3: The stability of cefpirome in solution is dependent on the solvent, pH, and storage temperature.

  • Aqueous Solutions: It is recommended to prepare these fresh and use them on the same day.[2] If short-term storage is necessary, keep them at 4°C and protect them from light.[7]

  • DMSO Stock Solutions: These can be stored at -20°C.[2] It is advisable to store them in aliquots to avoid repeated freeze-thaw cycles.[8]

Q4: Can components of my buffer catalyze the degradation of this compound?

A4: Studies have shown that common buffer components like acetate and phosphate do not appear to catalyze the degradation of this compound.[4][5] The degradation is primarily influenced by the pH of the solution itself (specific acid-base catalysis) rather than the buffer components.[4][5][6] However, borate buffers have been shown to decrease the stability of this compound and should be avoided.[4]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
WaterSoluble[3][9]
DMSO~10 mg/mL[1][2]
Dimethylformamide (DMF)~1 mg/mL[1][2]
PBS (pH 7.2)~10 mg/mL[1][2]

Table 2: pH Stability Profile of this compound in Aqueous Solutions

pH RangeStabilityDegradation KineticsNotesReference(s)
0.44 - 3.0Slightly unstable to unstablePseudo-first-orderDegradation is catalyzed by hydrogen ions.[4][5]
4.0 - 7.0Most StablePseudo-first-orderOptimal pH range for Cefpirome solutions.[1][4][5][6]
Above 7.0 - 9.0Increasingly unstablePseudo-first-orderDegradation rate increases with increasing pH.[4][5]
Above 9.0Rapid DegradationPseudo-first-orderSignificantly unstable in alkaline conditions.[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, purified water or a suitable buffer (e.g., PBS) to the desired concentration.

  • If necessary, adjust the pH to be within the optimal stability range of 4-7 using dilute acid or base.

  • Sterile-filter the solution through a 0.22 µm filter if it is for use in cell culture.

  • Use the solution immediately for best results.

Visualizations

experimental_workflow Workflow for Preparing this compound Solution cluster_prep Solution Preparation cluster_use Application weigh 1. Weigh Cefpirome Sulfate Powder dissolve 2. Dissolve in Aqueous Solvent weigh->dissolve Transfer powder to solvent adjust_ph 3. Adjust pH (if necessary) dissolve->adjust_ph Check pH filter 4. Sterile Filter (if for cell culture) adjust_ph->filter Proceed if pH is optimal use 5. Use Immediately in Experiment filter->use Ready for use

Caption: Workflow for preparing an aqueous this compound solution.

troubleshooting_precipitation Troubleshooting Precipitation When Adding Stock to Medium cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Culture Medium cause1 High Organic Solvent Concentration start->cause1 cause2 Exceeded Solubility Limit start->cause2 cause3 pH Shift in Medium start->cause3 solution1 Reduce Final Solvent % cause1->solution1 solution2 Use More Dilute Stock Solution cause1->solution2 cause2->solution2 solution3 Prepare Aqueous Stock Solution cause2->solution3 cause3->solution3 solution4 Buffer Stock Solution to Match Medium pH cause3->solution4

Caption: Troubleshooting logic for precipitation in cell culture medium.

References

Technical Support Center: Cefpirome Sulfate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of cefpirome sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: this compound exhibits its highest stability in aqueous solutions within a pH range of 4 to 7.[1][2][3][4][5] Its stability decreases in more acidic conditions (below pH 4) and it degrades rapidly in alkaline environments (pH 9 and higher).[1][2][3][4][5]

Q2: How does pH influence the degradation kinetics of this compound?

A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][3][6] The hydrolysis of the β-lactam ring, a critical component for its antibacterial action, is catalyzed by both hydrogen ions in acidic conditions and hydroxide ions in alkaline conditions.[1][2][3][6] Consequently, the degradation rate increases as the pH moves further away from the optimal 4-7 range.[3]

Q3: What are the primary degradation products of this compound under different pH conditions?

A3: The degradation pathway of cefpirome is complex, leading to various products depending on the specific stress conditions. In neutral to alkaline solutions, common degradation products include epi-cefpirome and Δ²-cefpirome.[2][4] In strongly acidic solutions or under photolytic stress, other products like anti-cefpirome can be formed.[2][4] A validated, stability-indicating analytical method is crucial to separate the parent drug from its degradation products.[2]

Q4: Can the pH of the experimental medium affect the antimicrobial activity of this compound?

A4: While the primary concern with pH is the chemical stability of cefpirome, the pH of the culture medium can also influence the measured antimicrobial activity. For many antibiotics, efficacy can be pH-dependent.[7][8] For instance, an acidic environment can sometimes reduce the susceptibility of bacteria like Pseudomonas aeruginosa to certain antibiotics.[7] Therefore, for in-vitro activity assays, it is recommended to control and buffer the pH of the growth medium to a physiologically relevant range (e.g., 7.2-7.4) to ensure that the observed effect is due to the drug's intrinsic activity and not an artifact of the experimental conditions.[3]

Q5: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What might they be?

A5: Unexpected peaks are most likely degradation products of this compound.[2][3] The number and identity of these peaks will depend on the stress conditions applied (e.g., pH, temperature, light). To identify them, you can perform forced degradation studies under controlled acidic, alkaline, oxidative, and photolytic conditions and compare the resulting chromatograms. For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5]

Q6: How can I minimize the degradation of my this compound solution during experiments?

A6: To maintain the integrity of your this compound solution, consider the following precautions:

  • pH Control: Always maintain the pH of your aqueous solutions within the optimal range of 4 to 7 using appropriate buffers.[2][3][5]

  • Temperature: Prepare solutions fresh whenever possible and store them at low temperatures (e.g., 4°C) when not in immediate use to slow down degradation.[2]

  • Protection from Light: this compound is sensitive to light.[2][9] Protect solutions from light by using amber vials or covering the containers with aluminum foil.[3]

  • Fresh Preparation: For critical experiments, it is best to prepare cefpirome solutions immediately before use.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of cefpirome concentration in solution The pH of the solution is outside the optimal stability range of 4-7.[3]Verify the pH of your solution. Adjust it to be within the 4-7 range using appropriate buffers like acetate or phosphate.[3]
Inconsistent results in stability studies The degradation of cefpirome is sensitive to temperature fluctuations.[3]Ensure all stability experiments are conducted at a consistent, controlled temperature. For accelerated studies, precise temperature control is critical.[3]
Low or variable antimicrobial activity observed in vitro The pH of the culture medium may be affecting the drug's stability or the bacteria's susceptibility.[3][7]Measure and record the pH of the growth medium. Consider buffering the medium to a physiologically relevant pH (around 7.2-7.4) to ensure optimal and consistent antibiotic activity.[3]
Poor peak shape (e.g., tailing, fronting) in HPLC analysis Inappropriate mobile phase pH or secondary interactions with the column.[5]Adjust the mobile phase pH to be within the optimal range for cefpirome stability (4-7). Ensure you are using a high-quality, end-capped C18 column.[5]

Quantitative Data Summary

The stability of this compound is highly dependent on pH. The degradation follows pseudo-first-order kinetics across a wide pH range.

Table 1: pH-Dependent Stability Profile of this compound

pH RangeStability ProfileDegradation KineticsKey Observations
0.44 - 3.0Slightly Unstable to UnstablePseudo-first-orderDegradation is catalyzed by hydrogen ions.[3]
4.0 - 7.0 Most Stable Pseudo-first-order Optimal pH range for cefpirome solutions. [1][2][3][4]
> 7.0 - 9.0Increasingly UnstablePseudo-first-orderThe degradation rate increases significantly with rising pH.[3]
> 9.0Rapid DegradationPseudo-first-orderCefpirome is highly unstable in alkaline conditions.[1][3][5]

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTypical Reagent/ConditionObservation
Acid Hydrolysis 0.1 M - 1 M HCl at room temperatureSignificant degradation occurs, forming products like anti-cefpirome.[4][5][9]
Base Hydrolysis 0.1 M NaOH at room temperatureRapid and extensive degradation is observed.[5][9]
Oxidative Degradation 3% H₂O₂ at room temperatureTotal degradation is often observed, with one major degradant and other unknown products.[2][9]
Photodegradation Exposure to sunlight or UV lightThe compound is sensitive to light, leading to the formation of degradation products.[2][9][10]
Thermal Degradation Heating solution or solid drug (e.g., 40-80°C)Degradation increases with temperature.[2][4][9]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Buffers: Hydrochloric acid, acetate buffer, phosphate buffer, borate buffer, sodium hydroxide solution to prepare a range of pH values (e.g., pH 1, 2, 4, 5, 6, 7, 9, 11, 13).[1]

  • Sodium chloride for ionic strength adjustment

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a DAD or UV detector and a C18 reverse-phase column (e.g., 125 x 4 mm, 5 µm particle size).[1][11]

2. Preparation of Solutions:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).[1][11]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of buffered solutions across the desired pH range. Adjust the ionic strength to a constant value (e.g., 0.5 M) with sodium chloride.[1] For each pH, initiate the degradation study by dissolving an accurately weighed amount of this compound into the temperature-equilibrated buffer solution.[1] Protect all solutions from light.[1][3]

3. Stability Study Design:

  • Incubate the prepared working solutions in a temperature-controlled environment (e.g., 353 K for accelerated studies).[1]

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation reaction if necessary (e.g., by cooling or neutralization) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: Lichrospher RP-18 (125 x 4 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile – 12 mM ammonium acetate (10:90, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][11]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1][11]

  • Detection Wavelength: 270 nm.[1][11]

  • Data Analysis: Quantify the remaining this compound concentration at each time point by comparing the peak area to a calibration curve. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the observed pseudo-first-order rate constant (k_obs).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Cefpirome Stock Solution initiate Initiate Degradation: Add Stock to Buffers prep_stock->initiate prep_buffers Prepare Buffers (Wide pH Range) prep_buffers->initiate incubate Incubate at Constant Temperature initiate->incubate sample Sample at Timed Intervals incubate->sample hplc Analyze via Stability-Indicating HPLC sample->hplc quantify Quantify Remaining Cefpirome hplc->quantify kinetics Calculate Degradation Rate Constants (k) quantify->kinetics ph_profile Plot log(k) vs. pH kinetics->ph_profile

Caption: Workflow for a pH-dependent stability study of this compound.

G start Unexpected Peak(s) in HPLC Chromatogram q1 Is the peak present in the t=0 sample? start->q1 a1_yes Peak is likely an impurity in the starting material. q1->a1_yes Yes q2 Does peak size increase over time? q1->q2 No a2_yes Peak is a degradation product. q2->a2_yes Yes a2_no Peak may be a system artifact (e.g., from solvent, air bubble). Investigate system suitability. q2->a2_no No q3 Run forced degradation (acid, base, peroxide, light) studies. a2_yes->q3 q4 Does the retention time match a peak from a specific stress condition? q3->q4 a4_yes Tentatively identify the degradation pathway. Use LC-MS for structural confirmation. q4->a4_yes Yes a4_no Peak is an unknown degradant. Requires further investigation and characterization (e.g., LC-MS). q4->a4_no No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Overcoming Inconsistent Results in Cefpirome Sulfate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with cefpirome sulfate.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that can lead to variable experimental outcomes.

Section 1: Stability and Solubility Issues

Question 1: I'm observing a rapid loss of cefpirome concentration in my aqueous solution. What could be the cause?

Answer: The primary cause is likely the pH of your solution. This compound is most stable in a pH range of 4-7.[1][2] Outside of this range, its degradation accelerates, especially in alkaline conditions (pH > 9).[1][2]

  • Troubleshooting Steps:

    • Verify the pH of your solution.

    • Adjust the pH to within the 4-7 range using appropriate buffers such as acetate or phosphate buffers.[1][2] Note that borate buffers can catalyze degradation and should be avoided.[1]

Question 2: My stability study results are inconsistent. What factors should I control more carefully?

Answer: Temperature and humidity are critical factors in cefpirome stability.[3][4] The degradation of cefpirome is temperature-sensitive, and increased relative humidity can accelerate degradation in the solid state.[3][5]

  • Troubleshooting Steps:

    • Ensure all stability experiments are conducted at a consistent, controlled temperature.[2]

    • For solid-state stability, control and monitor the relative humidity of the storage environment.

Question 3: I'm seeing unexpected peaks in my HPLC analysis of cefpirome.

Answer: These unexpected peaks are likely degradation products.[2] Cefpirome can degrade under various conditions, including inappropriate pH, exposure to light, and high temperatures.[2][5]

  • Troubleshooting Steps:

    • Protect cefpirome solutions from light during preparation and storage.[2]

    • Ensure the pH of your solution is within the optimal 4-7 range.[2]

    • Analyze the degradation products by comparing their retention times with known degradation profiles under acidic, alkaline, or photolytic stress.[2]

Question 4: I'm having trouble dissolving this compound.

Answer: this compound is generally water-soluble.[6] However, issues can arise from the purity of the compound, the pH of the solvent, and the solvent choice itself.[6]

  • Troubleshooting Steps:

    • Ensure you are using high-purity this compound.

    • The pH of a simple aqueous solution of this compound can be acidic (pH 1.6-2.6 for a 10 mg/mL solution).[6] Using a buffer within the optimal stability range of pH 4-7 can aid dissolution and prevent degradation.[6]

    • If using an organic solvent like DMSO for a stock solution, be mindful of precipitation when adding it to an aqueous culture medium.[6] It is recommended to use sterile water or a suitable buffer for stock solutions for immediate use.[6]

Section 2: In Vitro Antibacterial Assays (MIC Testing)

Question 5: My Minimum Inhibitory Concentration (MIC) results for cefpirome are variable between experiments.

Answer: Inconsistent MIC values can stem from several factors related to the experimental setup and materials.[7]

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent bacterial inoculum size, typically standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), which is then further diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.[8]

    • Control Growth Medium: The composition, pH, and cation concentration of the Mueller-Hinton broth can influence cefpirome's activity.[7] Use cation-adjusted Mueller-Hinton broth as recommended by CLSI and EUCAST guidelines.[8][9]

    • Incubation Conditions: Strictly control the incubation time (typically 16-20 hours) and temperature (35-37°C).[8]

    • Methodology: Adhere strictly to standardized protocols from bodies like the Clinical & Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Question 6: I'm observing low antibacterial activity of cefpirome in my in vitro assays.

Answer: This could be due to the degradation of cefpirome in the assay medium or the pH of the medium affecting its efficacy.[2]

  • Troubleshooting Steps:

    • Prepare fresh cefpirome solutions for each experiment to avoid using degraded material.

    • Measure and record the pH of the culture medium. If necessary, buffer the medium to a physiologically relevant pH (around 7.2-7.4) to ensure optimal antibiotic activity, unless the experimental design requires a different pH.[2]

Section 3: Pharmacokinetic (PK) Studies

Question 7: I am observing high inter-individual variability in the plasma concentrations of cefpirome in my study subjects.

Answer: High variability in cefpirome pharmacokinetics is a known challenge and can be attributed to several physiological and clinical factors.[10]

  • Troubleshooting Steps:

    • Assess Renal Function: Cefpirome is primarily eliminated unchanged by the kidneys.[10] Variations in renal function among subjects can significantly alter drug clearance. Document the creatinine clearance for each subject.[10]

    • Consider Age: The half-life of cefpirome can be prolonged in elderly patients due to a natural decline in renal function.[10] Consider stratifying your analysis by age groups.[10]

    • Account for Underlying Diseases: Conditions like sepsis can alter the pharmacokinetic profile of cefpirome.[10][11]

    • Review Co-administered Medications: Drugs that affect renal function can alter cefpirome's pharmacokinetics.[10]

    • Standardize Drug Administration: Ensure consistency in the rate of intravenous infusion.[10]

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound

pH RangeStability ProfileDegradation KineticsKey Observations
0.44 - 3.0Slightly unstable to unstablePseudo-first-orderDegradation is catalyzed by hydrogen ions.[1][2]
4.0 - 7.0Most StablePseudo-first-orderOptimal pH range for Cefpirome solutions.[1][2]
Above 7.0 - 9.0Increasingly unstablePseudo-first-orderThe degradation rate increases with increasing pH.[1][2]
Above 9.0Rapid DegradationPseudo-first-orderSignificantly unstable in alkaline conditions.[1][2]

Table 2: Summary of Cefpirome Pharmacokinetic Parameters in Different Populations

PopulationHalf-life (hours)Volume of Distribution (L)Primary Route of EliminationReference
Healthy Volunteers~2~14Renal[10]
Elderly PatientsProlongedNot specifiedRenal[10]
Patients with Severe Renal ImpairmentUp to 14.5Not specifiedRenal[10]
Septic PatientsProlonged in tissueIncreasedRenal[10][11]
Patients on CVVH~8.8AlteredRenal/Hemofiltration[10]

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol is based on validated stability-indicating HPLC methods.[5][12][13]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).[12]

    • Mobile Phase: Isocratic elution with a mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 270 nm.[5][12]

    • Temperature: 30°C.[5][12]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation (Forced Degradation):

    • Acid Hydrolysis: Dissolve this compound in 1 M HCl and incubate.[5]

    • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate.[5]

    • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide.

    • Thermal Degradation: Expose solid this compound to elevated temperatures.[5]

    • Photolytic Degradation: Expose a solution of this compound to UV light.[5]

    • Neutralize the acidic and alkaline samples before injection.

  • Analysis:

    • Inject equal volumes of the standard and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent cefpirome peak.

    • Quantify the amount of remaining this compound using the calibration curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol follows the general principles outlined by the Clinical & Laboratory Standards Institute (CLSI).[8]

  • Preparation of Cefpirome Stock Solution:

    • Prepare a stock solution of this compound in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the cefpirome stock solution in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the cefpirome dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.[8]

Visualizations

G Troubleshooting Workflow for Inconsistent Cefpirome Results start Inconsistent Experimental Results issue_type Identify Type of Experiment start->issue_type stability Stability/Solubility Issue issue_type->stability Degradation/Precipitation mic In Vitro (MIC) Issue issue_type->mic Variable Activity pk Pharmacokinetic (PK) Issue issue_type->pk High Subject Variability check_ph Verify pH (4-7) and Buffer stability->check_ph check_temp_humidity Control Temperature & Humidity stability->check_temp_humidity protect_light Protect from Light stability->protect_light standardize_inoculum Standardize Inoculum (0.5 McFarland) mic->standardize_inoculum check_media Use Cation-Adjusted Mueller-Hinton Broth mic->check_media control_incubation Control Incubation Time & Temp mic->control_incubation assess_renal Assess Renal Function pk->assess_renal stratify_age Stratify by Age pk->stratify_age review_comeds Review Co-medications pk->review_comeds solution Consistent Results check_ph->solution check_temp_humidity->solution protect_light->solution standardize_inoculum->solution check_media->solution control_incubation->solution assess_renal->solution stratify_age->solution review_comeds->solution

Caption: Troubleshooting workflow for inconsistent cefpirome results.

G Mechanism of Action of Cefpirome cefpirome This compound outer_membrane Gram-Negative Outer Membrane cefpirome->outer_membrane Penetration pbp Penicillin-Binding Proteins (PBPs) outer_membrane->pbp Binding cell_wall_synthesis Peptidoglycan Cross-linking pbp->cell_wall_synthesis Inhibition weakened_wall Weakened Cell Wall cell_wall_synthesis->weakened_wall Leads to lysis Bacterial Cell Lysis weakened_wall->lysis Results in

Caption: Cefpirome's mechanism of antibacterial action.

References

Technical Support Center: Refining Cefpirome Sulfate Administration for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of cefpirome sulfate.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: Cefpirome, a fourth-generation cephalosporin, exhibits poor absorption after oral administration primarily due to its highly hydrophilic nature.[1] This characteristic limits its ability to penetrate the lipid membranes of the intestinal mucosa. The low partition coefficient (P(ow) = 0.02+/-0.01) of cefpirome confirms its hydrophilicity, leading to very low bioavailability.[1] Consequently, cefpirome is typically administered intravenously or intramuscularly.[1][2]

Q2: What are intestinal absorption enhancers and how can they improve cefpirome's bioavailability?

A2: Intestinal absorption enhancers are compounds that facilitate the transport of poorly permeable drugs like cefpirome across the intestinal epithelium. They can act through various mechanisms, such as increasing the lipophilicity of the drug, fluidizing the cell membrane, or opening the tight junctions between intestinal cells.[1] By overcoming the intestinal barrier, these enhancers can significantly increase the amount of cefpirome that reaches systemic circulation after oral administration.[1]

Q3: Which absorption enhancers have shown promise in preclinical studies with cefpirome?

A3: Preclinical studies in rabbit models have demonstrated the effectiveness of several absorption enhancers for cefpirome. Notably, hexadecyldimethylbenzylammonium chloride (BAC) and hexylsalicylic acid (HSA) have been shown to increase the absolute bioavailability of cefpirome by 21-fold and 15-fold, respectively.[1] Bile salts have also been investigated and have shown potential in increasing the lipophilicity and intestinal transport of cefpirome.[1][3]

Q4: What are the proposed mechanisms of action for these absorption enhancers?

A4: The mechanisms are multifaceted and depend on the enhancer:

  • Hexadecyldimethylbenzylammonium chloride (BAC): As a quaternary ammonium compound, BAC is thought to enhance absorption by disrupting the intestinal cell membrane and potentially opening tight junctions. It may also form an ion-pair with cefpirome, increasing its lipophilicity and facilitating its transport across the intestinal epithelium.[1]

  • Hexylsalicylic acid (HSA): HSA is believed to function as an absorption enhancer through ion-pairing with cefpirome. This neutralizes the charge and increases its lipophilicity, thereby improving its partitioning into the cell membrane.[1]

  • Bile Salts: Bile salts can enhance absorption in several ways. They can increase the drug's lipophilicity, fluidize the cell membrane, and form reverse micelles within the membrane, creating aqueous channels for the transport of hydrophilic drugs.[1]

Q5: What are some alternative formulation strategies to improve cefpirome's bioavailability?

A5: Besides absorption enhancers, nanoparticle and liposomal formulations are promising strategies. Encapsulating cefpirome in nanoparticles or liposomes can protect it from degradation, improve its solubility, and facilitate its transport across cellular barriers.[4][5][6] For instance, a study on the similar fourth-generation cephalosporin, cefquinome, showed that a proliposome formulation significantly prolonged its biological half-life and increased its area under the curve (AUC) in rabbits.[7][8]

Troubleshooting Guides

In Vitro Caco-2 Permeability Assays

Issue 1: High variability in apparent permeability (Papp) values for cefpirome.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory's established protocol before and after the experiment.[1]

    • Lucifer Yellow Assay: Use Lucifer yellow, a marker for paracellular transport, to confirm monolayer integrity. High leakage of Lucifer yellow indicates compromised tight junctions.[1]

    • Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure proper cell differentiation and monolayer formation.[1]

Issue 2: Cytotoxicity observed with the absorption enhancer.

  • Possible Cause: The concentration of the absorption enhancer is too high, leading to cell damage.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range over which the enhancer is non-toxic to Caco-2 cells using assays like MTT or LDH release.

    • Select a Lower, Effective Concentration: Choose a concentration of the enhancer that demonstrates a significant increase in cefpirome permeability without causing significant cytotoxicity.[1]

In Situ Intestinal Perfusion Studies

Issue 1: Inconsistent or low recovery of cefpirome from the perfusate.

  • Possible Cause: Adsorption of cefpirome to the perfusion apparatus or degradation in the perfusion buffer.

  • Troubleshooting Steps:

    • Pre-condition the Tubing: Perfuse the apparatus with a cefpirome solution prior to the experiment to saturate any non-specific binding sites.[1]

    • Check Buffer Stability: Ensure the pH and composition of the perfusion buffer do not cause degradation of cefpirome over the duration of the experiment. Cefpirome is most stable in aqueous solutions in the pH range of 4-6.[9]

In Vivo Pharmacokinetic Studies

Issue 1: Low and variable plasma concentrations of cefpirome after oral administration.

  • Possible Cause: Inconsistent gastric emptying or degradation of cefpirome in the stomach.

  • Troubleshooting Steps:

    • Fasting: Ensure animals are properly fasted before oral administration to reduce variability in gastric emptying.[1]

    • Formulation Strategy: Consider formulating cefpirome with the absorption enhancer in an enteric-coated dosage form to protect it from the acidic environment of the stomach and deliver it directly to the small intestine.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefpirome in Different Animal Species.

Animal SpeciesDose (mg/kg)Route of AdministrationElimination Half-life (t½)Bioavailability (F)Key Findings & Reference
Rats20IV0.4 h-Rapid elimination.[10]
Rats20IM0.4 hNearly 100%Bioavailability is almost identical to IV administration.[10]
Dogs20IV1.1 h-Longer half-life compared to rats.[10]
Dogs20IM1.1 hNearly 100%Excellent bioavailability, similar to IV.[10]
Goats10IV2.12 h-Longer half-life suggests slower elimination.[10]
Goats10IM2.09 h75%Good bioavailability.[10]
Ewes10IV1.68 h-Data supports a 12-hour dosing interval.[10][11]
Ewes10IM2.04 h88.85%Good bioavailability.[11]

Table 2: Effect of Absorption Enhancers on the Oral Bioavailability of Cefpirome in Rabbits.

Absorption EnhancerFold Increase in Absolute BioavailabilityReference
Hexadecyldimethylbenzylammonium chloride (BAC)21-fold[1]
Hexylsalicylic acid (HSA)15-fold[1]

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[1]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution containing cefpirome and the absorption enhancer to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with 5% CO2.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.[1]

  • Sample Analysis: Analyze the concentration of cefpirome in the collected samples using a validated analytical method (e.g., HPLC-UV).[1]

In Situ Single-Pass Intestinal Perfusion in Rats
  • Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.

  • Cannulation: Cannulate the desired segment of the intestine (e.g., jejunum, ileum) at both ends.

  • Perfusion: Perfuse the intestinal segment with a blank buffer solution to clean the lumen and allow for equilibration. After a 30-minute equilibration period, switch to the perfusion solution containing cefpirome and the absorption enhancer.[1]

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals for a defined period.

  • Sample Analysis: Determine the concentration of cefpirome in the collected perfusate samples using a validated analytical method.[1]

  • Calculation of Permeability: Calculate the effective permeability coefficient (Peff) based on the disappearance of cefpirome from the perfusate, correcting for water flux using a non-absorbable marker.[1]

In Vivo Oral Bioavailability Study in Rabbits
  • Animal Preparation: Fast adult rabbits overnight with free access to water.

  • Formulation Preparation: Prepare the oral formulation of cefpirome with the desired absorption enhancer.

  • Administration: Administer the formulation to the rabbits via oral gavage. For intravenous administration (to determine absolute bioavailability), inject a known dose of cefpirome into the marginal ear vein.[1]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points before and after drug administration.[1]

  • Plasma Analysis: Separate the plasma and analyze the concentration of cefpirome using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax to determine the oral bioavailability.

Visualizations

G cluster_0 Bacterial Cell cluster_1 Barriers to Oral Absorption PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW_Synthesis Essential for Cell_Lysis Cell Lysis and Death CW_Synthesis->Cell_Lysis Inhibition leads to Cefpirome This compound Cefpirome->PBP Binds to and inhibits Hydrophilicity High Hydrophilicity (Low Lipophilicity) Intestinal_Membrane Lipid Intestinal Membrane Hydrophilicity->Intestinal_Membrane Prevents passage through Low_Permeability Low Permeability Intestinal_Membrane->Low_Permeability Results in Cefpirome_Oral Oral Cefpirome Cefpirome_Oral->Hydrophilicity Enhancers Permeation Enhancers (e.g., BAC, HSA, Bile Salts) Enhancers->Intestinal_Membrane Increase permeability of

Caption: Mechanism of action of cefpirome and barriers to its oral absorption.

G cluster_0 In Vitro: Caco-2 Permeability Assay cluster_1 In Situ: Intestinal Perfusion cluster_2 In Vivo: Oral Bioavailability in Rabbits Start_vitro Start Culture Culture Caco-2 cells on permeable supports (21 days) Start_vitro->Culture Integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Transport Perform Transport Study (Apical to Basolateral) Integrity->Transport Analyze_vitro Analyze Cefpirome Concentration (HPLC-UV) Transport->Analyze_vitro Papp Calculate Papp Analyze_vitro->Papp Start_situ Start Anesthetize Anesthetize Rat & Expose Intestine Start_situ->Anesthetize Cannulate Cannulate Intestinal Segment Anesthetize->Cannulate Perfuse Perfuse with Cefpirome Solution Cannulate->Perfuse Collect_situ Collect Perfusate Perfuse->Collect_situ Analyze_situ Analyze Cefpirome Concentration Collect_situ->Analyze_situ Peff Calculate Peff Analyze_situ->Peff Start_vivo Start Fast Fast Rabbits Start_vivo->Fast Administer Administer Formulation (Oral Gavage & IV) Fast->Administer Blood_Sample Collect Blood Samples Administer->Blood_Sample Plasma_Analysis Analyze Plasma Concentration Blood_Sample->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Bioavailability) Plasma_Analysis->PK_Analysis

Caption: Experimental workflows for evaluating cefpirome bioavailability.

G cluster_0 Formulation Strategies Cefpirome This compound Enhancers Permeation Enhancers (BAC, HSA, Bile Salts) Cefpirome->Enhancers Nanoparticles Nanoparticle Encapsulation (e.g., Polymeric NPs) Cefpirome->Nanoparticles Liposomes Liposomal Formulation Cefpirome->Liposomes Improved_Permeability Improved Intestinal Permeability Enhancers->Improved_Permeability Nanoparticles->Improved_Permeability Liposomes->Improved_Permeability Increased_Bioavailability Increased Oral Bioavailability Improved_Permeability->Increased_Bioavailability

Caption: Logical relationship of strategies to improve cefpirome bioavailability.

References

Technical Support Center: Addressing Adverse Effects of Cefpirome Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, managing, and troubleshooting adverse effects of cefpirome sulfate in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse effects of this compound in animal models?

A1: Based on preclinical studies, the most frequently reported adverse effects of this compound involve nephrotoxicity, neurotoxicity, and local reactions at the injection site.[1][2] Less frequently, hematological changes and mild, reversible liver effects have been observed, particularly at higher doses.[3][4]

Q2: Are there established lethal dose (LD50) values for this compound in common animal models?

A2: Yes, acute toxicity studies have determined the LD50 values for this compound in both mice and rats across various administration routes. These values are crucial for dose selection in initial studies.

Q3: What are the typical clinical signs of acute toxicity to monitor for after this compound administration?

A3: Following high-dose administration of this compound, researchers should monitor for a range of clinical signs. In mice and rats, these can include decreased spontaneous activity, lying prone, tremors, and respiratory changes such as slow or deep respiration and gasping.[1] In some cases, clonic or clonic-tonic convulsions may occur.[1] At the injection site, particularly with subcutaneous administration, reactions such as dark reddening, swelling, and induration have been noted.[1]

Q4: What is the primary mechanism behind this compound-induced neurotoxicity?

A4: The neurotoxic effects of cephalosporins, including cefpirome, are primarily attributed to their antagonistic activity at γ-aminobutyric acid (GABA) type A (GABA-A) receptors.[5][6] GABA is the main inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABAergic transmission, cefpirome can lead to neuronal hyperexcitability, which may manifest as myoclonus, seizures, and encephalopathy.[5]

Troubleshooting Guides

Issue 1: Unexpected High Mortality or Severe Adverse Events at a "Safe" Dose

Possible Cause:

  • Incorrect Dosing Calculation or Formulation Error: Errors in calculating the dose or preparing the this compound solution can lead to unintentional overdosing.

  • Rapid Intravenous Injection: Too rapid IV administration can cause acute cardiovascular or CNS effects.

  • Animal Health Status: Underlying subclinical illness in study animals can increase their susceptibility to drug toxicity.

  • Species/Strain Sensitivity: The chosen animal model or specific strain may be more sensitive to this compound than reported in the literature.

Troubleshooting Steps:

  • Verify All Calculations and Formulations: Double-check all dose calculations, weighing of the compound, and final concentration of the dosing solution.

  • Optimize Injection Technique: For intravenous injections, ensure a slow and steady administration rate.

  • Health Screening of Animals: Ensure all animals are healthy and free of underlying diseases before the start of the study.

  • Conduct a Dose-Ranging Study: If using a new model or strain, perform a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD).

  • Necropsy of Deceased Animals: Perform a thorough necropsy on any animals that die unexpectedly to identify the cause of death, looking for signs such as hemorrhage under the meninges in the brain, which has been observed in acute toxicity studies.[1]

Issue 2: High Variability in Experimental Results

Possible Cause:

  • Inconsistent Drug Administration: Variations in injection speed, volume, or site can lead to differences in drug absorption and distribution.

  • Biological Variation: Inherent differences in the age, weight, genetics, and gut microbiota of the animals can affect their response to the drug.

  • Environmental Stressors: Fluctuations in housing conditions such as temperature, light cycle, and noise can impact animal physiology and drug metabolism.

Troubleshooting Steps:

  • Standardize All Procedures: Develop and strictly follow standard operating procedures (SOPs) for all aspects of the experiment, including animal handling, drug administration, and data collection.[7]

  • Randomize and Blind the Study: Randomly assign animals to treatment groups and blind the personnel conducting the experiment and assessing the outcomes to minimize bias.[7]

  • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their new environment before the start of the experiment.[7]

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability on the overall results.

Issue 3: Severe Injection Site Reactions

Possible Cause:

  • High Concentration of this compound Solution: Highly concentrated solutions can be irritating to the surrounding tissues.

  • Incorrect Injection Technique: Improper needle placement or leakage of the solution from the injection site can exacerbate local reactions.

  • Contamination: Lack of aseptic technique can lead to bacterial contamination and inflammation at the injection site.

Troubleshooting Steps:

  • Optimize Formulation: If possible, decrease the concentration of the this compound solution by increasing the injection volume (within acceptable limits for the animal model).

  • Rotate Injection Sites: For studies involving repeated injections, rotate the injection sites to allow for tissue recovery.

  • Ensure Proper Injection Technique: For subcutaneous injections, ensure the needle is fully in the subcutaneous space and there is no leakage. For intramuscular injections, ensure the correct muscle group is targeted.

  • Maintain Aseptic Technique: Use sterile needles, syringes, and solutions, and disinfect the injection site with an appropriate antiseptic.

  • Consider a Different Route of Administration: If local reactions are severe and unavoidable, explore alternative administration routes if appropriate for the study objectives.

Data Presentation

Table 1: Acute Toxicity (LD50) of this compound in Rodents [1]

Animal SpeciesAgeRoute of AdministrationLD50 (mg/kg) - MaleLD50 (mg/kg) - Female
Mice 6-week-oldIntravenous (IV)2420 (95% CI: 2122-2758)2400 (95% CI: 2181-2640)
6-week-oldIntraperitoneal (IP)3850 (95% CI: 3407-4351)4200 (95% CI: 3889-4536)
6-week-oldOral (PO)16200 (95% CI: 14781-17755)18500 (95% CI: 17290-19795)
Rats 6-week-oldIntravenous (IV)1900 (95% CI: 1784-2023)2080 (95% CI: 1953-2215)
6-week-oldIntraperitoneal (IP)6550 (95% CI: 6179-6943)5800 (95% CI: 5311-6334)
6-week-oldSubcutaneous (SC)>10000>10000
6-week-oldOral (PO)>8000>8000
5-day-oldSubcutaneous (SC)1750-25002080 (95% CI: 1651-2621)

Table 2: Dose-Dependent Nephrotoxicity of Intravenous this compound in Rabbits [2]

Dose (mg/kg)Study DurationKey Findings
≤ 320Single DoseNo nephrotoxic symptoms observed.
500Single DoseProteinuria, glucosuria, increased serum urea nitrogen, creatinine, and uric acid. Necrosis and calcification in the proximal tubular epithelium of the kidney.
≤ 10014 and 21 DaysNo nephrotoxic symptoms observed.
20014 and 21 DaysUrinary and serum biochemical changes indicative of nephrotoxicity.
40014 and 21 DaysBiochemical changes plus histopathological changes in the kidney.

Table 3: Effects of Chronic this compound Administration in Rats [3][4]

Dose (mg/kg/day)RouteDurationObserved Effects
100Intraperitoneal90 daysNo effect level.
400Intraperitoneal90 daysReversible slight anemia, changes in liver-related serum chemistry, proteinuria, increased number and enlargement of lysosomes in proximal tubular epithelia of the kidneys.
1600Intraperitoneal90 daysMore pronounced effects as seen at 400 mg/kg/day.
800Intraperitoneal6 monthsDepressed body weight gain, decreased erythrocyte count, hematocrit, and hemoglobin.[8]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Nephrotoxicity in Rabbits

Objective: To evaluate the potential nephrotoxic effects of this compound following single or multiple intravenous administrations in rabbits.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Japanese White male rabbits

  • Metabolic cages for urine collection

  • Blood collection tubes (for serum)

  • Standard laboratory equipment for biochemical analysis (urea nitrogen, creatinine, uric acid) and urinalysis (proteinuria, glucosuria)

  • Histopathology equipment and reagents

Methodology:

  • Animal Acclimatization: Acclimate rabbits to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare fresh solutions of this compound in the sterile vehicle on each day of dosing.

  • Administration:

    • Single Dose Study: Administer this compound intravenously at dose levels of 320 mg/kg, 500 mg/kg, and higher.[2]

    • Multiple Dose Study: Administer this compound intravenously daily for 14 or 21 days at dose levels of 100 mg/kg, 200 mg/kg, and 400 mg/kg.[2]

  • Sample Collection:

    • Urine: Collect urine over a 24-hour period using metabolic cages at baseline and at specified time points post-administration.

    • Blood: Collect blood samples from the marginal ear vein at baseline and at specified time points for serum biochemical analysis.

  • Biochemical Analysis:

    • Urinalysis: Analyze urine for the presence of protein and glucose.

    • Serum Analysis: Measure serum levels of urea nitrogen, creatinine, and uric acid.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[9]

  • Data Analysis: Compare the biochemical and histopathological findings between the treatment groups and a vehicle-treated control group.

Protocol 2: Assessment of this compound-Induced Hepatotoxicity in Rats

Objective: To evaluate the potential hepatotoxic effects of this compound following repeated intraperitoneal administration in rats.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Wistar or Sprague-Dawley rats

  • Blood collection tubes (for serum)

  • Standard laboratory equipment for measuring liver function enzymes (ALT, AST)

  • Histopathology equipment and reagents

Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare fresh solutions of this compound daily.

  • Administration: Administer this compound via intraperitoneal injection daily for 90 days at dose levels of 100 mg/kg, 400 mg/kg, and 1600 mg/kg.[3][4]

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity. Record body weight and food consumption weekly.

  • Blood Collection: Collect blood samples via a suitable route (e.g., tail vein) at baseline and at regular intervals during the study for serum analysis.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: At the end of the study, euthanize the animals and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin for H&E staining and histopathological examination.[10] Look for changes such as hepatocyte degeneration, necrosis, inflammation, and steatosis.[11]

  • Data Analysis: Compare the biochemical and histopathological data between the cefpirome-treated groups and a control group receiving the vehicle alone.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release vGAT vGAT GABA->vGAT vGAT->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binds to Chloride Cl- GABA_A_Receptor->Chloride Opens channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride->Hyperpolarization Influx leads to Cefpirome This compound Cefpirome->GABA_A_Receptor Antagonistic Binding (Inhibition)

Caption: Proposed Mechanism of Cefpirome-Induced Neurotoxicity.

G cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Define Objectives (e.g., assess nephrotoxicity) B Select Animal Model (e.g., Rabbit) A->B C Determine Dose Levels & Administration Route (IV) B->C D Animal Acclimatization (≥ 1 week) C->D E Cefpirome Administration (Single or Repeated Dosing) D->E F Daily Clinical Observations (Monitor for adverse signs) E->F G Sample Collection (Urine and Blood) E->G I Histopathological Examination of Kidneys F->I H Biochemical Analysis (BUN, Creatinine, Proteinuria) G->H J Data Interpretation & Reporting H->J I->J

Caption: Experimental Workflow for a Nephrotoxicity Study.

G A Unexpected Animal Death During Study B Was the correct dose administered? A->B C Yes B->C D No B->D F Was the administration route/technique correct? C->F E Review Dosing Procedure: - Check calculations - Verify formulation concentration - Ensure correct administration volume D->E G Yes F->G H No F->H J Were there any pre-existing health issues? G->J I Review and Refine Administration SOPs. Provide additional training. H->I K Yes J->K L No J->L M Review animal health records. Improve health screening before study initiation. K->M N Perform full necropsy to determine cause of death. Consider dose reduction in future studies. L->N

References

method refinement for accurate cefpirome sulfate susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate cefpirome sulfate antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for this compound susceptibility testing?

A1: The standard methods for determining the in vitro susceptibility of bacteria to this compound are broth microdilution, disk diffusion, and gradient diffusion.[1] These methods should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Q2: Are there current CLSI or EUCAST clinical breakpoints for cefpirome?

A2: Cefpirome is an older antimicrobial agent and may not be included in the most recent versions of clinical breakpoint tables from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The FDA also does not currently list recognized susceptibility test interpretive criteria (STIC) or "breakpoints" for cefpirome.[2] Researchers may need to refer to historical data or tentative breakpoints suggested in older literature. For example, one study suggested tentative MIC breakpoints of ≤4 mg/L for sensitive and >16 mg/L for resistant based on clinical outcomes.[3]

Q3: What quality control (QC) strains should be used for cefpirome susceptibility testing?

A3: A standard QC strain for cefpirome susceptibility testing is Escherichia coli ATCC® 25922™.[1] The MIC value for this strain must fall within the acceptable range for the test results to be considered valid.[1]

Q4: What is the mechanism of action of cefpirome?

A4: Cefpirome is a fourth-generation cephalosporin antibiotic.[4] Like other β-lactam antibiotics, it inhibits the final phase of peptidoglycan synthesis in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] This disruption of the cell wall's integrity leads to cell lysis and bacterial death.[4] Its major target is PBP 3.[6]

Q5: What are the primary mechanisms of bacterial resistance to cefpirome?

A5: Bacterial resistance to cefpirome can occur through several mechanisms. The most common is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Cefpirome shows stability against many common β-lactamases such as TEM-1, TEM-2, SHV-1, and chromosomal P99 and K-1 enzymes.[7] However, certain structurally modified AmpC β-lactamases can confer resistance.[8] Alterations in the structure of Penicillin-Binding Proteins (PBPs), the target of cefpirome, can also reduce binding affinity and lead to resistance.

Troubleshooting Guide

Issue 1: Quality Control (QC) Results are Out of Range
Potential Cause Troubleshooting Steps
Incorrect Inoculum Density Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. An inoculum that is too dense can lead to smaller zones of inhibition or falsely elevated MICs.[9]
Deterioration of Cefpirome Check the expiration date and storage conditions of this compound powder, stock solutions, and testing disks. Cefpirome is most stable in aqueous solutions at a pH range of 4-6.[10][11][12] Prepare fresh stock solutions if degradation is suspected.
Media Issues Verify that the correct type of Mueller-Hinton agar or broth is being used and that it has been prepared and stored correctly. Check the pH of the media, as this can affect drug stability and bacterial growth.[9]
Improper Disk Storage/Handling Ensure antibiotic disks are stored at the recommended temperature (typically -20°C or below for long-term storage) in a desiccated environment.[9]
Incubation Conditions Confirm the incubator is maintaining a stable temperature of 35 ± 2°C and that the incubation time is within the recommended 16-20 hours.[1]
Contamination Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing onto an appropriate agar plate.[9]
Issue 2: Discrepancies Between Disk Diffusion and MIC Results
Potential Cause Troubleshooting Steps
Incorrect Agar Depth The depth of the Mueller-Hinton agar for disk diffusion should be uniform and between 4-6 mm. Agar that is too shallow can lead to larger zones, while agar that is too deep can result in smaller zones.[9]
Inoculum Application Ensure the Mueller-Hinton agar plate is evenly inoculated to create a uniform lawn of bacterial growth.[9]
Disk Application Apply the cefpirome disk firmly to the agar surface to ensure complete contact.[9]
Reading of Results For disk diffusion, measure the diameter of the zone of complete inhibition. For gradient diffusion, read the MIC value where the edge of the inhibition ellipse intersects the strip; round up to the higher value if between markings.[1]
Issue 3: Unexpectedly High Resistance Rates
Potential Cause Troubleshooting Steps
Inoculum Effect A high initial bacterial inoculum can lead to an increased Minimum Inhibitory Concentration (MIC), particularly for β-lactam antibiotics against β-lactamase-producing bacteria. Re-verify inoculum standardization.[9]
Presence of Resistance Mechanisms The bacterial isolate may possess specific resistance mechanisms, such as an AmpC β-lactamase, that can hydrolyze cefpirome.[8] Consider molecular methods for resistance gene detection if this is suspected.
Media Composition The addition of 5% sheep blood to Mueller-Hinton agar has been shown to slightly increase the zone diameters for some bacteria like Streptococcus faecalis.[13] Ensure the correct medium is used for the organism being tested.

Quantitative Data

Table 1: Cefpirome Broth Microdilution Quality Control (QC) Ranges

Quality Control StrainAntimicrobial AgentMIC (µg/mL) RangeSource
Escherichia coli ATCC® 25922™Cefpirome0.25–1CLSI M100, 31st Edition[1]

Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)

InterpretationZone Diameter (mm)Correlating MIC (µg/mL)Source
Susceptible≥ 18≤ 8.0Diagnostic Microbiology and Infectious Disease, 1986[1][13]
Intermediate15 - 17-Diagnostic Microbiology and Infectious Disease, 1986[1]
Resistant≤ 14≥ 32Diagnostic Microbiology and Infectious Disease, 1986[1][13]
Note: These are historical data and may not reflect current clinical breakpoints.[1]

Table 3: Representative Cefpirome MIC Values for Various Bacteria

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae--≤ 0.5[6]
Pseudomonas aeruginosa2 - 32[5]-8[6]
Staphylococcus aureus (methicillin-sensitive)--2[6]
Klebsiella pneumoniae0.032 - 0.125[5]--
Campylobacter jejuni0.5 - 8[5]--

Experimental Protocols

Broth Microdilution Method for MIC Determination
  • Preparation of Cefpirome Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the cefpirome stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum and add it to the wells of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

Disk Diffusion (Kirby-Bauer) Method
  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described above.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[1]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, apply a cefpirome (30 µg) disk onto the agar surface, ensuring firm contact.[1]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.[1] Interpret the results based on established zone diameter criteria (see Table 2 for historical data).

Visualizations

G cluster_resistance Mechanism of Cefpirome Action and Resistance Cefpirome Cefpirome (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to Hydrolysis Cefpirome Inactivation CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to BetaLactamase β-Lactamase (e.g., AmpC) BetaLactamase->Cefpirome Hydrolyzes Survival Bacterial Survival Hydrolysis->Survival Allows AlteredPBP Altered PBP (Reduced Affinity) AlteredPBP->PBP Replaces or Modifies AlteredPBP->Survival Allows

Caption: Cefpirome action and bacterial resistance mechanisms.

G cluster_workflow General AST Troubleshooting Workflow Start Start: Out-of-Range QC Result CheckInoculum Verify Inoculum (0.5 McFarland) Start->CheckInoculum CheckMedia Check Media (Type, pH, Depth) CheckInoculum->CheckMedia OK PurityCheck Perform Purity Check CheckInoculum->PurityCheck Issue Found CheckAntibiotic Check Cefpirome (Storage, Expiry) CheckMedia->CheckAntibiotic OK CheckMedia->PurityCheck Issue Found CheckIncubation Verify Incubation (Temp, Time) CheckAntibiotic->CheckIncubation OK CheckAntibiotic->PurityCheck Issue Found CheckIncubation->PurityCheck Issue Found RepeatQC Repeat QC Test CheckIncubation->RepeatQC OK PurityCheck->RepeatQC StillOOR Still Out of Range? RepeatQC->StillOOR Investigate Further Investigation: - New Reagents - Contact Supplier StillOOR->Investigate Yes Resolved QC In Range: Proceed with Patient Samples StillOOR->Resolved No

Caption: Troubleshooting workflow for out-of-range QC results.

References

Technical Support Center: Strategies to Minimize Cefpirome Sulfate Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of cefpirome sulfate during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: My this compound solution has developed a yellowish to brown color. Is it degraded?

A1: Yes, a change in color to a yellowish, orange, or brown tint is a visual indicator of this compound degradation.[1] This discoloration is often a result of thermal stress or exposure to light.[1] The degradation of the δ³-cephem ring in cephalosporins is known to produce colored compounds.[1] It is strongly recommended to prepare fresh solutions and ensure they are protected from heat and light to prevent degradation.[1]

Q2: I am observing a decrease in the antibacterial activity of my this compound stock solution. What is the likely cause?

A2: A loss of antibacterial activity is a direct consequence of the degradation of this compound.[1] The primary degradation mechanism is the hydrolysis of the β-lactam ring, which is essential for its antibacterial action.[1] The resulting degradation products generally lack significant antibacterial activity.[1] To mitigate this, ensure your stock solutions are maintained at an appropriate pH and temperature.

Q3: My HPLC analysis of this compound shows unexpected peaks. What could these be?

A3: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The specific degradation products formed can vary depending on the stress conditions, such as pH, temperature, and light exposure. To identify these products, a validated stability-indicating HPLC method that can resolve cefpirome from its potential degradation products is crucial.[1] For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), are recommended.[2]

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound in its solid state?

A4: For solid-state storage, this compound should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[3] It is recommended to store it at temperatures below 4°C.[4] The degradation of this compound in the solid state is influenced by temperature and relative air humidity, following a first-order reaction.[5][6]

Q5: What is the ideal pH range for aqueous solutions of this compound to ensure maximum stability?

A5: this compound exhibits the greatest stability in aqueous solutions with a pH range of 4 to 7.[1][7] Its stability decreases in solutions with a pH below 3, and it degrades rapidly at a pH of 9 and higher.[7]

Q6: How can I prevent the degradation of my this compound solution during an experiment?

A6: To minimize degradation during your experiments, adhere to the following practices:

  • pH Control: Maintain the pH of your aqueous solution between 4 and 7.[1][7]

  • Temperature Control: When not in immediate use, prepare and store solutions at low temperatures, such as 4°C.[1] Avoid elevated temperatures as they significantly increase the rate of degradation.[1]

  • Light Protection: Protect your solutions from light by using amber vials or by covering the containers with aluminum foil.[1] Photodegradation can lead to the formation of inactive isomers and other degradation products.[1]

  • Buffer Selection: Be mindful of the buffer components, as they can influence the degradation rate. While specific acid-base catalysis is the primary driver of hydrolysis, some buffer species can also catalyze the reaction.[1] Acetate and phosphate buffers have been noted not to catalyze the degradation of cefpirome.[1][7] Conversely, borate buffers can significantly decrease stability and should be avoided in pharmaceutical formulations.[7]

Q7: Are there any known incompatibilities of this compound with other drugs during co-administration?

A7: this compound at a concentration of 50 mg/mL has been shown to be stable for at least eight hours in the presence of several commonly used intensive care drugs when diluted in 0.9% sodium chloride injection, 0.45% sodium chloride injection, 5% dextrose injection, and lactated Ringer's injection.[8] However, amphotericin B (0.1 mg/mL) was found to be unstable in the presence of this compound.[8][9]

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionParametersDegradation (%)Reference
Photodegradation 1.2 million lux hours (solution)~26%[10]
Thermal Degradation (Solid State) 393 K, RH = 0%Degradation observed[10]
Thermal Degradation (Solid State) 369 K, RH ~ 50.9%Degradation observed, faster than in dry air[10]
Thermal Degradation (Solid State) 369 K, RH ~ 90.0%Degradation observed, much faster than in dry air[10]
Acid Degradation 0.1N HCl for 48 hoursDegradation observed[11]
Alkaline Degradation 0.1N NaOH for 48 hoursDegradation observed[11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its degradation products.[10][11]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: Lichrospher RP-18 (125 mm x 4 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 270 nm.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.[7]

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) by dissolving 25 mg in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water. Sonicate for 10 minutes and dilute to the desired volume with the mobile phase. Prepare calibration solutions in the range of 0.5–200 µg/mL by diluting the stock solution with the mobile phase.[11]

  • Sample Preparation: Dissolve the sample containing this compound in a mixture of acetonitrile and water (1:1 v/v) to achieve a known concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11]

  • Acid Hydrolysis: Treat the this compound solution with 0.1 N to 1 M hydrochloric acid (HCl) at room temperature for 48 hours. Neutralize the samples with an equivalent amount of sodium hydroxide solution before HPLC analysis.[2][11]

  • Base Hydrolysis: Treat the this compound solution with 0.1 N sodium hydroxide (NaOH) at room temperature for 48 hours. Neutralize the samples with an equivalent amount of hydrochloric acid solution before HPLC analysis.[2][11]

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation (Solid State): Expose the solid this compound to elevated temperatures (e.g., 369-393 K) with controlled relative humidity. At specified time intervals, remove the samples, cool them to room temperature, and dissolve them in a suitable solvent for analysis.[2][10]

  • Photodegradation: Expose a solution of this compound to a light source, such as a Suntest CPS+ apparatus, to achieve an exposure of 1.2 million lux hours.[2][10]

Visualizations

cluster_degradation This compound Degradation Pathway Cefpirome Cefpirome (Active) Hydrolysis Hydrolysis of β-Lactam Ring Cefpirome->Hydrolysis H₂O, pH, Temp DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Study Experimental Workflow start Start: Cefpirome Sulfate Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation stability_storage Store under defined conditions (Temp, RH, Light) start->stability_storage hplc_analysis RP-HPLC Analysis forced_degradation->hplc_analysis sampling Sample at predetermined time points stability_storage->sampling sampling->hplc_analysis data_analysis Data Analysis (Quantify Degradation) hplc_analysis->data_analysis report Report Stability Profile data_analysis->report

Caption: General experimental workflow for a stability study.

Caption: Decision tree for troubleshooting HPLC results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cefpirome Sulfate Versus Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cefpirome sulfate, a fourth-generation cephalosporin, with that of third-generation cephalosporins such as ceftazidime and ceftriaxone. The information presented is supported by experimental data from in vitro studies and clinical trials to assist researchers and drug development professionals in their understanding of these antimicrobial agents.

In Vitro Activity: A Broader Spectrum of Action

This compound generally exhibits a broader spectrum of in vitro activity compared to third-generation cephalosporins, with notable advantages against certain Gram-positive pathogens and Enterobacteriaceae.[1] In a study involving approximately 6,000 clinical isolates, cefpirome consistently demonstrated the lowest MIC50s and the lowest percentage of resistant strains among 3,031 strains of Enterobacteriaceae.[2] Furthermore, it was the most active agent against 2,138 Gram-positive cocci tested.[2]

The structural characteristics of cefpirome, including its zwitterionic nature, facilitate faster penetration through the outer membrane porins of Gram-negative bacteria when compared to third-generation cephalosporins.[1] This contributes to its potent activity, particularly against isolates with derepressed inducible chromosomal cephalosporinase, where cefpirome was the only cephalosporin with an MIC90 in the susceptible range.[1][3]

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of this compound in comparison to key third-generation cephalosporins against a range of clinically relevant bacteria. MIC values are presented as MIC90 (μg/mL), the concentration required to inhibit the growth of 90% of isolates.

OrganismCefpiromeCeftazidimeCefotaximeCeftriaxone
Gram-Negative
Escherichia coli≤0.5≤0.5≤0.5≤0.5
Klebsiella pneumoniae≤0.5>1≤0.5≤0.5
Enterobacter cloacae≤0.5>32>32>32
Pseudomonas aeruginosa82>256>32
Haemophilus influenzae≤0.5≤0.5≤0.5≤0.5
Neisseria gonorrhoeae1---
Gram-Positive
Staphylococcus aureus (MSSA)2888
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.061≤0.06≤0.06
Streptococcus pneumoniae (Penicillin-Resistant)0.5811

Data compiled from multiple sources.[2][4][5][6][7][8]

Clinical Efficacy: Comparable Outcomes in Severe Infections

Clinical trials have demonstrated that cefpirome has comparable efficacy and safety to third-generation cephalosporins in the treatment of various severe infections.

Urinary Tract Infections (UTIs)

In studies involving patients with UTIs, many of whom had complicated cases or pyelonephritis, cefpirome showed similar rates of satisfactory clinical outcomes and bacteriological eradication compared to ceftazidime.[4]

Treatment GroupNumber of PatientsSatisfactory Clinical OutcomeBacteriological Eradication Rate
Cefpirome (1g bid)86587%87%
Ceftazidime (1g bid)44383%86%

Data from a review of comparative pivotal trials.[4]

Lower Respiratory Tract Infections (LRTIs)

In the treatment of LRTIs, primarily community-acquired pneumonia, cefpirome was found to be as effective as ceftazidime and ceftriaxone, with unsatisfactory clinical or bacteriological outcomes recorded in less than 15% of patients across all treatment groups.[4] A large international, multicenter study on pneumonia in intensive care unit (ICU) patients found that cefpirome (2 g twice daily) is equivalent in efficacy and tolerance to ceftazidime (2 g three times daily).[9][10]

Infection TypeCefpirome RegimenComparator RegimenClinical Failure Rate (Cefpirome)Clinical Failure Rate (Comparator)
Pneumonia in ICU2g twice dailyCeftazidime 2g three times daily34%36%

Data from an international, multicenter study.[9][10]

Bacteremia and Sepsis

A multicenter, randomized trial comparing cefpirome (2 g twice daily) with ceftazidime (2 g three times daily) for the empirical treatment of suspected bacteremia or sepsis found no significant difference in clinical success rates.[11] In patients with bacteriologically proven infections, the cure rates were 89% for cefpirome and 89% for ceftazidime.[11] Notably, a higher percentage of Gram-positive pathogens were resistant in vitro to ceftazidime (17%) compared to cefpirome (5%).[11]

Treatment GroupClinical Success Rate (Positive Blood Culture)Cure Rate (Bacteriologically Proven)
Cefpirome77% (37/48)89% (92/103)
Ceftazidime67% (35/52)89% (94/106)

Data from a multicenter, randomized trial.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cefpirome and third-generation cephalosporins.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of the antimicrobial agents is determined by calculating the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The agar dilution method is a standard procedure for this determination.

Agar Dilution Method Protocol

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antimicrobial agent to be tested at a high concentration in a suitable solvent.

  • Preparation of Agar Plates with Antibiotics: Prepare a series of twofold dilutions of each antibiotic in sterile distilled water or another appropriate diluent. Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: From a pure 18-24 hour culture of the test organism, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Plates: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism on the agar surface.

Clinical Trial Design for Severe Infections

The clinical efficacy of cefpirome is often evaluated in multicenter, randomized, comparative clinical trials.

Example Clinical Trial Protocol

  • Study Design: A prospective, randomized, open-label, multicenter study comparing the efficacy and safety of cefpirome with a third-generation cephalosporin.

  • Patient Population: Adult patients hospitalized with a diagnosis of a severe infection, such as complicated urinary tract infection, community-acquired or hospital-acquired pneumonia, or bacteremia/sepsis.

  • Randomization and Blinding: Patients are randomly assigned to receive either cefpirome or the comparator antibiotic. Due to the nature of intravenous administration, these studies are often open-label, but the assessment of outcomes may be performed by a blinded observer.

  • Treatment Regimen: Cefpirome is administered intravenously at a specified dose and interval (e.g., 1g or 2g twice daily). The comparator third-generation cephalosporin is administered at its standard recommended dosage.

  • Efficacy Assessment: The primary efficacy endpoint is the clinical response at the end of treatment, categorized as cure, improvement, or failure. Secondary endpoints often include bacteriological response (eradication, persistence, or superinfection) and overall mortality.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study and for a specified period after the end of treatment. Laboratory parameters are also monitored for any drug-related abnormalities.

Visualizations

Mechanism of Action of Cephalosporins

Cefpirome and other cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm Peptidoglycan Precursors Peptidoglycan Precursors Cytoplasmic Membrane Cytoplasmic Membrane Peptidoglycan Precursors->Cytoplasmic Membrane Transport Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cytoplasmic Membrane->Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Disruption leads to Cefpirome Cefpirome Cefpirome->Penicillin-Binding Proteins (PBPs) Inhibits

Cephalosporin Mechanism of Action
Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) of an antibiotic follows a standardized workflow to ensure accurate and reproducible results.

Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plates/Tubes Inoculate Plates/Tubes Prepare Antibiotic Dilutions->Inoculate Plates/Tubes Prepare Bacterial Inoculum->Inoculate Plates/Tubes Incubate Incubate Inoculate Plates/Tubes->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

MIC Determination Workflow

References

Cefpirome Sulfate Versus Ceftazidime in Treating Pseudomonas aeruginosa Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of cefpirome sulfate and ceftazidime for the treatment of infections caused by Pseudomonas aeruginosa. The information presented is collated from in vitro, in vivo, and clinical studies to provide a comprehensive overview for research and development purposes.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other quantitative data for cefpirome and ceftazidime against P. aeruginosa.

In Vitro Susceptibility

Ceftazidime generally demonstrates greater in vitro potency against P. aeruginosa compared to cefpirome.[1][2]

Table 1: Comparative In Vitro Activity (MIC90) Against Clinical P. aeruginosa Isolates

AntibioticMIC90 (µg/mL)Number of IsolatesReference
Cefpirome64153[3]
Ceftazidime32153[3]
Cefpirome>256160 (Imipenem-Resistant)[4]
Ceftazidime>256160 (Imipenem-Resistant)[4]
In Vivo Efficacy

A study using a rabbit experimental endocarditis model provided comparative data on the emergence of resistance.

Table 2: In Vivo Efficacy and Emergence of Resistance in a Rabbit Endocarditis Model

ParameterCefpiromeCeftazidimeReference
Initial MIC of P. aeruginosa strain 16 mg/L4 mg/L[5]
Peak Serum Concentration (50 mg/kg dose) 110.0 +/- 31.7 mg/L67.7 +/- 21.4 mg/L[5]
Serum Half-life 1.2 +/- 0.1 h2.1 +/- 0.4 h[5]
In Vitro Emergence of Resistance (MIC ≥ 64 mg/L) After a single passageAfter five passages[5]

Resistance in vivo was observed in animals where the serum concentration of the antibiotic was above the MIC for less than half of the dosing interval.[5]

Clinical Efficacy

A multicentre, randomized trial compared cefpirome and ceftazidime in the empirical treatment of suspected bacteremia or sepsis. While not specific to P. aeruginosa infections, it provides relevant clinical data.

Table 3: Clinical Success Rates in Patients with Positive Blood Cultures

Treatment GroupClinical Success RateNumber of Patientsp-valueReference
Cefpirome (2g bd)77%48Not significant[6][7]
Ceftazidime (2g tds)67%52Not significant[6][7]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[8][9][10][11]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and ceftazidime are prepared at a concentration at least 10 times the highest concentration to be tested, using a suitable solvent as specified by the manufacturer.[2]

  • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2]

2. Inoculum Preparation:

  • A bacterial suspension of P. aeruginosa is prepared from a fresh culture on a non-selective agar plate.[2]

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in Microtiter Plate A->C B Prepare P. aeruginosa Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination by Broth Microdilution.
In Vivo Animal Model of Pseudomonas aeruginosa Infection

Various animal models are used to study P. aeruginosa infections, including pneumonia, sepsis, and wound infection models.[12][13][14][15] The following is a generalized workflow for a murine thigh infection model.[16]

1. Inoculum Preparation:

  • P. aeruginosa is grown in a suitable broth medium to mid-log phase.

  • The bacterial cells are harvested, washed, and resuspended in sterile saline to a desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

2. Animal Infection:

  • Mice (e.g., neutropenic mice for immunosuppressed models) are anesthetized.

  • A defined volume of the bacterial suspension is injected into the thigh muscle.

3. Antibiotic Administration:

  • At a specified time post-infection (e.g., 2 hours), animals are treated with this compound, ceftazidime, or a placebo control via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Dosing regimens can be designed to simulate human pharmacokinetics.

4. Efficacy Assessment:

  • At various time points post-treatment (e.g., 24 hours), animals are euthanized.

  • The infected thigh muscle is aseptically removed, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Efficacy is determined by comparing the bacterial load in the treated groups to the control group.

Animal_Model_Workflow A Prepare P. aeruginosa Inoculum B Induce Infection in Mice (e.g., Thigh Muscle Injection) A->B C Administer Treatment (Cefpirome, Ceftazidime, or Control) B->C D Monitor Animals and Collect Samples (e.g., Thigh Muscle at 24h) C->D E Determine Bacterial Load (CFU/thigh) D->E F Compare Bacterial Counts Between Groups E->F

Generalized Workflow for a Murine Thigh Infection Model.

Mechanism of Action and Resistance

Signaling Pathways

Both cefpirome and ceftazidime are beta-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[17] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to cell lysis and death.[17]

Ceftazidime has a high affinity for PBP-3 in P. aeruginosa, which is primarily involved in cell division.[18] Inhibition of PBP-3 leads to the formation of filamentous cells.[18] Cefpirome also demonstrates excellent binding to PBP-3 in P. aeruginosa.[19]

PBP_Inhibition_Pathway cluster_drug Antibiotic Action cluster_bacterium P. aeruginosa Cell Cefpirome Cefpirome PBP3 Penicillin-Binding Protein 3 (PBP-3) Cefpirome->PBP3 Binds and Inhibits Ceftazidime Ceftazidime Ceftazidime->PBP3 Binds and Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of Action via PBP Inhibition.
Resistance Mechanisms

P. aeruginosa can develop resistance to cephalosporins through several mechanisms:

  • Beta-lactamase Production: The chromosomally encoded AmpC β-lactamase can hydrolyze cephalosporins.[17][20] Overexpression of AmpC can lead to resistance to both cefpirome and ceftazidime.[21][22] Some plasmid-mediated β-lactamases can also confer resistance.[21]

  • Efflux Pumps: Multidrug efflux pumps, such as MexAB-OprM and MexXY-OprM, can actively transport cephalosporins out of the bacterial cell.[1][20][23][24] Overexpression of the MexXY-OprM system has been linked to isolates that are more resistant to cefepime and cefpirome than to ceftazidime.[1][23]

  • Reduced Permeability: Alterations in outer membrane porins can limit the entry of antibiotics into the bacterial cell.[20]

Conclusion

Both this compound and ceftazidime are effective against P. aeruginosa, but with notable differences in their performance and susceptibility to resistance mechanisms. Ceftazidime generally exhibits higher in vitro potency. However, the choice of antibiotic should be guided by specific susceptibility testing, as resistance mechanisms can significantly impact efficacy. The in vivo data suggests that pharmacokinetic and pharmacodynamic parameters are critical in preventing the emergence of resistance during treatment. While clinical trial data in bacteremia and sepsis show comparable efficacy, further studies specifically focusing on P. aeruginosa infections are warranted to delineate the optimal use of these agents.

References

Cefpirome Sulfate: A Comparative Analysis of its Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cefpirome sulfate's in vitro activity against clinically significant resistant bacterial strains, supported by experimental data. Cefpirome, a fourth-generation cephalosporin, demonstrates notable potency against a spectrum of challenging pathogens, offering a valuable alternative in the face of growing antimicrobial resistance.

Executive Summary

This compound exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its zwitterionic structure facilitates penetration across the outer membrane of Gram-negative bacteria, and it demonstrates enhanced stability against many common beta-lactamases, including some Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases. This guide presents a comparative analysis of cefpirome's performance against key resistant phenotypes, including ESBL-producing Enterobacteriaceae, AmpC-producing Enterobacteriaceae, Pseudomonas aeruginosa, Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various resistant bacterial strains. The MIC90, the concentration at which 90% of isolates are inhibited, is a key indicator of an antibiotic's potency.

Table 1: Activity against ESBL-Producing and AmpC-Producing Enterobacteriaceae

Organism (Resistance Mechanism)Cefpirome (MIC90, µg/mL)Cefepime (MIC90, µg/mL)Ceftazidime (MIC90, µg/mL)Piperacillin-Tazobactam (MIC90, µg/mL)Meropenem (MIC90, µg/mL)
Klebsiella pneumoniae (ESBL)>64>64>128640.25
Enterobacter cloacae (AmpC)6.258>32320.25

Table 2: Activity against Pseudomonas aeruginosa

Resistance PhenotypeCefpirome (MIC90, µg/mL)Cefepime (MIC90, µg/mL)Ceftazidime (MIC90, µg/mL)Piperacillin-Tazobactam (MIC90, µg/mL)Meropenem (MIC90, µg/mL)
Imipenem-Resistant>25664>256>128>16

Table 3: Activity against Gram-Positive Resistant Strains

Organism (Resistance Phenotype)Cefpirome (MIC90, µg/mL)Vancomycin (MIC90, µg/mL)Linezolid (MIC90, µg/mL)Daptomycin (MIC90, µg/mL)
Enterococcus faecalis (Vancomycin-Resistant)>32>25624
Enterococcus faecium (Vancomycin-Resistant)>32>25624
Staphylococcus aureus (Methicillin-Resistant - MRSA)32221

Table 4: Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism (Resistance Mechanism)Cefpirome (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Ceftazidime-Avibactam (MIC90, µg/mL)
Klebsiella pneumoniae (KPC-producing)>64>162
Klebsiella pneumoniae (NDM-producing)>64>16>32

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes. The following diagrams illustrate the interaction of these enzymes with beta-lactam antibiotics and highlight the relative stability of cefpirome.

G cluster_esbl ESBL-Mediated Resistance ESBL_Enzyme ESBL Enzyme (e.g., TEM, SHV, CTX-M) Hydrolysis Rapid Hydrolysis ESBL_Enzyme->Hydrolysis Reduced_Hydrolysis Reduced Hydrolysis ESBL_Enzyme->Reduced_Hydrolysis Third_Gen_Ceph Third-Generation Cephalosporins (e.g., Ceftazidime) Third_Gen_Ceph->ESBL_Enzyme Susceptible Target Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Cefpirome_ESBL Cefpirome Cefpirome_ESBL->ESBL_Enzyme More Stable PBP_Binding_ESBL Binding to PBPs & Bacterial Cell Lysis Reduced_Hydrolysis->PBP_Binding_ESBL

Caption: Cefpirome's stability against many ESBLs allows it to reach its PBP targets.

G cluster_ampc AmpC-Mediated Resistance Inducer Inducer Beta-Lactam (e.g., Cefoxitin) AmpR_Repression AmpR (Repressor) Inducer->AmpR_Repression Inactivates AmpC_Gene ampC Gene AmpR_Repression->AmpC_Gene Derepresses Low_Induction Low-Level Induction AmpR_Repression->Low_Induction AmpC_Expression Increased AmpC Expression AmpC_Gene->AmpC_Expression AmpC_Enzyme AmpC Beta-Lactamase AmpC_Expression->AmpC_Enzyme Third_Gen_Hydrolysis Hydrolysis of Third- Generation Cephalosporins AmpC_Enzyme->Third_Gen_Hydrolysis Cefpirome_AmpC Cefpirome (Weak Inducer) Cefpirome_AmpC->AmpR_Repression Minimal Effect PBP_Binding_AmpC Binding to PBPs & Bacterial Cell Lysis Low_Induction->PBP_Binding_AmpC

Caption: Cefpirome is a weak inducer of AmpC beta-lactamase expression.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

G Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_Results Read MIC as Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Test.

Key Steps:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

The checkerboard assay is utilized to assess the interaction between two antimicrobial agents (e.g., cefpirome and another antibiotic).

Workflow:

G Start Start Prepare_Dilutions Prepare Serial Dilutions of Drug A (horizontally) and Drug B (vertically) Start->Prepare_Dilutions Inoculate Inoculate all wells with Standardized Bacterial Inoculum Prepare_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Determine_MICs Determine MIC of each drug alone and in combination Incubate->Determine_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Determine_MICs->Calculate_FIC Interpret_Results Interpret as Synergistic, Additive, Indifferent, or Antagonistic Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Checkerboard Synergy Assay.

Interpretation:

The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Conclusion

This compound demonstrates potent in vitro activity against a range of resistant Gram-negative and Gram-positive bacteria. Its stability against certain beta-lactamases provides an advantage over some third-generation cephalosporins, particularly against AmpC-producing Enterobacteriaceae. However, its activity against ESBL-producing isolates can be variable, and it shows limited efficacy against VRE and CRE. The data presented in this guide, based on standardized in vitro methodologies, provide a foundation for further investigation and consideration of this compound in the context of managing infections caused by multidrug-resistant organisms. Continuous surveillance and further clinical studies are essential to fully delineate its role in the current landscape of antimicrobial therapy.

Comparative Analysis of Cefpirome Sulfate and Imipenem: A Focus on the Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectrum of cefpirome sulfate, a fourth-generation cephalosporin, and imipenem, a carbapenem antibiotic. The data and protocols presented herein are intended to serve as a valuable resource for research, drug development, and scientific inquiry in the field of antimicrobial agents.

Executive Summary

This compound and imipenem are both broad-spectrum β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[1] While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their activity profiles exhibit notable differences. Imipenem generally demonstrates potent activity against a very broad range of bacteria, including many anaerobic species.[2] Cefpirome is also a broad-spectrum agent, with strong activity against many Enterobacteriaceae and Staphylococcus aureus.[3] This guide presents a quantitative comparison of their in vitro activity, detailed experimental methodologies for antibacterial susceptibility testing, and a visualization of their shared mechanism of action.

Data Presentation: In Vitro Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and imipenem against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible)0.5 - 2≤0.06 - 0.5
Streptococcus pneumoniae≤0.06 - 0.5≤0.015 - 0.06
Enterococcus faecalis8 - 161 - 4
Gram-Negative Bacteria
Escherichia coli≤0.03 - 0.25≤0.06 - 0.5
Klebsiella pneumoniae≤0.03 - 0.5≤0.06 - 1
Pseudomonas aeruginosa2 - 161 - 8
Enterobacter cloacae≤0.12 - 10.25 - 2

Note: MIC values are presented as ranges compiled from various in vitro studies. Specific values can vary depending on the strain and testing methodology.

Experimental Protocols

The determination of the antibacterial spectrum of this compound and imipenem is primarily achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate.

1. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of this compound and imipenem in a suitable solvent.

  • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

2. Inoculum Preparation:

  • Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

  • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

3. Inoculation and Incubation:

  • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium on which the test organisms are then inoculated.

1. Preparation of Agar Plates:

  • Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound or imipenem.

  • This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.

3. Inoculation and Incubation:

  • Using an inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest antibiotic concentration. A growth control plate (without antibiotic) should also be inoculated.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16 to 20 hours.

4. Interpretation of Results:

  • After incubation, examine the plates for the presence of bacterial growth.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Mandatory Visualization

Mechanism of Action of β-Lactam Antibiotics

G Mechanism of Action of Cefpirome and Imipenem cluster_0 Bacterial Cell Beta_Lactam Cefpirome / Imipenem (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Beta_Lactam->PBP Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Wall Weakening & Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of β-lactam antibiotics like Cefpirome and Imipenem.[8]

Experimental Workflow for MIC Determination (Broth Microdilution)

G Experimental Workflow for Broth Microdilution MIC Testing Start Start Prepare_Antibiotics Prepare Serial Dilutions of Cefpirome/Imipenem Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotics->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical experimental workflow for determining the MIC using the broth microdilution method.

References

cross-validation of cefpirome sulfate MIC results with different methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal methods for determining the Minimum Inhibitory Concentration (MIC) of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Understanding the nuances and performance of different susceptibility testing methods is critical for accurate in-vitro assessment and the reliable interpretation of antimicrobial efficacy. This document outlines the experimental protocols for broth microdilution, agar dilution, and the Epsilometer test (E-test), presenting available comparative data and quality control ranges.

Data Presentation: Cross-Validation of this compound MIC Results

Direct, comprehensive, side-by-side comparative studies of this compound MIC values across broth microdilution, agar dilution, and E-test for a wide range of clinical isolates are limited in publicly available literature. However, data from multicenter studies and quality control analyses provide a basis for comparison. The following table summarizes the expected MIC ranges for quality control (QC) strains, which are essential for validating the accuracy and reproducibility of these testing methods.

Bacterial StrainMethodReported MIC Range (µg/mL)
Escherichia coli ATCC 25922Broth Microdilution0.06 - 0.25
Agar Dilution0.06 - 0.25
E-test0.06 - 0.25
Pseudomonas aeruginosa ATCC 27853Broth Microdilution1 - 4
Agar Dilution1 - 4
E-test1 - 4
Staphylococcus aureus ATCC 29213Broth Microdilution0.5 - 2
Agar Dilution0.5 - 2
E-test0.5 - 2

Note: The MIC values for QC strains should fall within these established ranges for a test to be considered valid. While these ranges are often consistent across methods, slight variations can occur due to inherent differences in the techniques. For clinical isolates, discrepancies between methods can be more pronounced.

Experimental Protocols

Accurate and reproducible MIC determination is contingent on the meticulous adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and the E-test, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium within a microtiter plate.

a. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in the wells of a 96-well microtiter plate.

b. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

a. Preparation of this compound Agar Plates:

  • Prepare a stock solution of this compound.

  • Prepare a series of twofold dilutions of the stock solution.

  • Add each dilution to molten Mueller-Hinton agar (MHA) at 45-50°C, mix thoroughly, and pour into sterile Petri dishes. Allow the agar to solidify. Prepare a control plate with no antibiotic.

b. Inoculum Preparation:

  • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.

  • The final inoculum density on the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.

c. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

d. MIC Determination:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Epsilometer Test (E-test)

The E-test utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.

a. Inoculum Preparation and Plating:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

b. E-test Strip Application:

  • Allow the inoculated plate to dry for 5-15 minutes.

  • Using sterile forceps, apply the cefpirome E-test strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar.

c. Incubation:

  • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

d. MIC Determination:

  • After incubation, an elliptical zone of inhibition will form around the strip.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Mandatory Visualizations

The following diagrams illustrate the workflows for the cross-validation of this compound MIC results and the individual experimental protocols.

CrossValidationWorkflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD AD Agar Dilution Inoculum->AD Etest E-test Inoculum->Etest Compare Compare MIC Results BMD->Compare AD->Compare Etest->Compare QC Quality Control (ATCC Strains) Compare->QC Validate

Cross-validation workflow for this compound MIC testing.

MIC_Workflows cluster_BMD Broth Microdilution Workflow cluster_AD Agar Dilution Workflow cluster_Etest E-test Workflow B1 Serial Dilution of Cefpirome in Broth B2 Inoculate Wells B1->B2 B3 Incubate (16-20h) B2->B3 B4 Read MIC (No Turbidity) B3->B4 A1 Incorporate Cefpirome into Molten Agar A2 Pour Plates A1->A2 A3 Spot Inoculate A2->A3 A4 Incubate (16-20h) A3->A4 A5 Read MIC (No Growth) A4->A5 E1 Inoculate Agar Plate E2 Apply E-test Strip E1->E2 E3 Incubate (16-20h) E2->E3 E4 Read MIC at Ellipse Intersection E3->E4

Experimental workflows for different MIC determination methods.

In Vitro Synergy of Cefpirome Sulfate with Aminoglycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of the fourth-generation cephalosporin, cefpirome sulfate, when combined with various aminoglycosides. The data presented is compiled from published experimental studies to aid in research and development efforts.

The combination of β-lactam antibiotics, such as cefpirome, with aminoglycosides has been a cornerstone in the empirical treatment of serious Gram-negative infections. This approach is predicated on the potential for synergistic activity, which can lead to enhanced bacterial killing, a broader spectrum of activity, and the potential to overcome resistance to single agents. This guide summarizes the available in vitro data on the synergy of cefpirome with commonly used aminoglycosides.

Quantitative Synergy Analysis

The synergistic potential of cefpirome in combination with different aminoglycosides has been evaluated against clinically relevant Gram-negative bacteria, primarily using the checkerboard broth microdilution method.[1] Synergy is typically quantified by the Fractional Inhibitory Concentration (FIC) index, a measure that assesses the combined effect of two antimicrobial agents.[2] An FIC index of ≤ 0.5 is generally considered synergistic.[3]

The following tables summarize the findings from various in vitro studies.

OrganismAminoglycosideNumber of IsolatesPercentage Showing Synergy (FIC ≤ 0.5)Percentage Showing Additive/Indifferent Effect (FIC > 0.5 to < 4.0)Reference
Pseudomonas aeruginosaTobramycin15382% (Synergy or Additive)Not specified separately[4]
Pseudomonas aeruginosaTobramycin4032%60%[1]
Pseudomonas cepaciaTobramycin1644%Not Reported[1]
Gram-positive and Gram-negative bacteriaAminoglycosides (unspecified)Not specified"A relatively high frequency of synergy was observed"Not specified[5]
Glucose non-fermentative gram-negative rods (Pseudomonas aeruginosa)Gentamicin, Tobramycin, AmikacinNot specifiedShowed wider antibacterial spectra and stronger activities at sub-MIC levelsNot specified[6]

Note: Data for a direct head-to-head comparison of cefpirome with gentamicin and amikacin using the checkerboard method against the same bacterial panel was not consistently available in the reviewed literature. The presented data is from separate studies.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic synergy.

Checkerboard Synergy Testing Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][7]

1. Preparation of Materials:

  • Bacterial Strains: Clinically isolated strains of interest (e.g., Pseudomonas aeruginosa, Enterobacteriaceae).[1]

  • Antibiotics: Stock solutions of Cefpirome and the respective aminoglycoside (gentamicin, tobramycin, or amikacin).[1]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.[1]

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Prior to synergy testing, the MIC of each antibiotic alone is determined for each bacterial isolate according to standard broth microdilution methods (e.g., CLSI guidelines).[1]

3. Checkerboard Assay Setup:

  • A 96-well microtiter plate is prepared with serial dilutions of Cefpirome along the x-axis and the aminoglycoside along the y-axis. This creates a matrix of wells containing various concentrations of both drugs.[1]

  • Control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.[1]

4. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • The plates are incubated at 35°C for 16-24 hours.[1]

5. Data Analysis and Interpretation:

  • Following incubation, the wells are visually inspected for turbidity to determine the MIC of the combination.[1]

  • The Fractional Inhibitory Concentration (FIC) is calculated for each drug:

    • FIC of Cefpirome = (MIC of Cefpirome in combination) / (MIC of Cefpirome alone)

    • FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)

  • The FIC index is the sum of the individual FICs:

    • FIC Index = FIC of Cefpirome + FIC of Aminoglycoside

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[3][8]

Visualizing the Experimental Workflow and Synergy

The following diagrams illustrate the experimental workflow for assessing antibiotic synergy and the theoretical mechanism of action.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis MIC_A Determine MIC of Cefpirome Serial_Dilution_A Serial Dilute Cefpirome (x-axis) MIC_A->Serial_Dilution_A MIC_B Determine MIC of Aminoglycoside Serial_Dilution_B Serial Dilute Aminoglycoside (y-axis) MIC_B->Serial_Dilution_B Bacterial_Suspension Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Bacterial_Suspension->Inoculation Serial_Dilution_A->Inoculation Serial_Dilution_B->Inoculation Incubation Incubate at 35°C for 16-24h Inoculation->Incubation Visual_Inspection Read MICs of Combination Incubation->Visual_Inspection FIC_Calculation Calculate FIC Index Visual_Inspection->FIC_Calculation Interpretation Interpret Synergy, Additivity, or Antagonism FIC_Calculation->Interpretation G Cefpirome Cefpirome (β-Lactam) CellWall Bacterial Cell Wall Cefpirome->CellWall Inhibits peptidoglycan synthesis Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to CellWall->Aminoglycoside Increased permeability CellLysis Bacterial Cell Lysis CellWall->CellLysis Weakens ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->CellLysis Leads to

References

Cefpirome Sulfate: A Comparative Guide to Efficacy in Models of Antibiotic-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cefpirome sulfate's performance against other antibiotics in preclinical models of infections caused by resistant bacteria. The information is compiled from various in vitro and in vivo studies to support research and drug development efforts in the face of growing antimicrobial resistance.

Executive Summary

Cefpirome is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration across the outer membrane of Gram-negative bacteria, and it exhibits high stability against many common plasmid- and chromosome-mediated beta-lactamases.[1][2] This stability makes it a promising agent against infections resistant to third-generation cephalosporins. Preclinical data indicates cefpirome's potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and certain resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae.

In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)

In vitro studies are fundamental in assessing an antibiotic's intrinsic activity against specific pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefpirome and comparator antibiotics against various resistant bacterial isolates. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparison.

Table 1: In Vitro Activity of Cefpirome and Comparators Against Resistant Pseudomonas aeruginosa

AntibioticMIC90 (µg/mL) against Imipenem-Resistant P. aeruginosa
Cefpirome>256 (23.8% highly resistant)
Cefepime64 (5.0% highly resistant)
Ceftazidime>256 (13.8% highly resistant)

Data sourced from a study on 160 isolates of imipenem-resistant P. aeruginosa.[3]

Table 2: In Vitro Activity of Cefpirome Against Enterobacteriaceae with Defined Resistance Mechanisms

Bacterial Strain and Resistance MechanismCefpirome MIC90 (µg/mL)Comparator(s) MIC90 (µg/mL)
Enterobacteriaceae with derepressed inducible chromosomal cephalosporinaseIn the susceptible rangeOther third-generation cephalosporins were not in the susceptible range
Klebsiella spp. with plasmid-mediated beta-lactamasesMost susceptible (along with ceftizoxime)Data for other comparators not specified

Data sourced from a comparative analysis of cefpirome and third-generation cephalosporins.[4]

In Vivo Efficacy: Preclinical Infection Models

Animal models of infection are crucial for evaluating the therapeutic potential of antibiotics in a living system. This section presents data from key in vivo studies and provides detailed experimental protocols.

Murine Pneumonia Model: Klebsiella pneumoniae

A murine model of pneumonia induced by Klebsiella pneumoniae demonstrates cefpirome's potent bactericidal effect compared to other cephalosporins.

Table 3: Efficacy of Cefpirome in a Murine Model of Klebsiella pneumoniae Pneumonia

TreatmentMedian Effective Dose (ED50) (mg/kg)
Cefpirome Much more active than other tested antibiotics
Ampicillin>320
Cefuzonam>320
Ceftazidime>320

Data from a study in a cyclophosphamide-induced neutropenic mouse model of systemic infection.[5]

This protocol outlines the establishment of a murine pneumonia model to evaluate antibiotic efficacy.

1. Animal Model:

  • Species: Mouse (e.g., ICR strain)
  • Health Status: Specific pathogen-free
  • Neutropenia Induction (for immunocompromised model):
  • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection.
  • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This regimen induces profound neutropenia.[5]

2. Bacterial Inoculum Preparation:

  • Culture Klebsiella pneumoniae in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic growth phase.
  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 10^4 CFU/mL).

3. Infection Procedure:

  • Anesthetize the mice (e.g., using isoflurane or ketamine/xylazine).
  • Administer the bacterial suspension (e.g., 0.5 mL) intraperitoneally.

4. Antibiotic Treatment:

  • Prepare solutions of cefpirome and comparator antibiotics in a suitable vehicle.
  • Initiate treatment at a specified time post-infection (e.g., 1 hour).
  • Administer antibiotics via a clinically relevant route (e.g., subcutaneous injection) at various doses.
  • Include a vehicle-treated control group.

5. Efficacy Assessment:

  • Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality to determine the median effective dose (ED50).
  • Bacterial Burden: At specific time points, euthanize subsets of mice, aseptically remove and homogenize the lungs, and perform serial dilutions for colony-forming unit (CFU) quantification on appropriate agar plates.

Neutropenic Mouse Thigh Infection Model: Methicillin-Resistant Staphylococcus aureus (MRSA)

The neutropenic mouse thigh infection model is a standardized method for assessing the in vivo activity of antibiotics against soft tissue infections.[6][7]

Table 4: Efficacy of Cefpirome against MRSA in a Neutropenic Mouse Thigh Infection Model

Treatment GroupBacterial Load Reduction (log10 CFU/thigh)
Cefpirome Superior to Cefuzonam & Cefmetazole
CefuzonamNot specified
CefmetazoleNot specified

Data from a study in a cyclophosphamide-induced neutropenic mouse model of systemic infection.[5]

This protocol details the procedure for the neutropenic mouse thigh infection model.

1. Animal Model and Neutropenia Induction:

  • Follow the same procedure for neutropenia induction as described in the murine pneumonia model.

2. Bacterial Inoculum Preparation:

  • Prepare an inoculum of the desired bacterial strain (e.g., MRSA) in the mid-logarithmic growth phase.
  • Wash and resuspend the bacteria in a suitable medium to the target concentration.

3. Infection Procedure:

  • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each anesthetized mouse.

4. Antibiotic Treatment:

  • Initiate antibiotic therapy at a specified time post-infection.
  • Administer cefpirome and comparator antibiotics at various doses to different treatment groups.
  • Include a control group receiving only the vehicle.

5. Efficacy Assessment:

  • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
  • Aseptically remove the infected thighs, homogenize the tissue, and perform quantitative bacteriology (CFU counting) to determine the reduction in bacterial load compared to the control group.

Rabbit Aortic Valve Endocarditis Model

The rabbit endocarditis model is a well-established tool for evaluating antibiotic efficacy in a deep-seated infection that mimics human infective endocarditis.[8][9]

This protocol provides a general framework for establishing an experimental endocarditis model.

1. Animal Model:

  • Species: New Zealand White rabbits.

2. Induction of Aortic Valve Vegetation:

  • Anesthetize the rabbit.
  • Surgically insert a sterile polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, leading to the formation of a sterile vegetation.[8][10]

3. Bacterial Challenge:

  • After a set period to allow for vegetation formation (e.g., 24 hours), intravenously inject a suspension of the test organism (e.g., a resistant strain of P. aeruginosa or MRSA).

4. Antibiotic Treatment:

  • Allow the infection to establish (e.g., 24-48 hours).
  • Administer cefpirome and comparator antibiotics intravenously at doses that simulate human pharmacokinetic profiles.

5. Efficacy Assessment:

  • After a defined treatment period, euthanize the rabbits.
  • Aseptically remove the heart and excise the aortic valve vegetations.
  • Homogenize the vegetations and perform quantitative culture to determine the bacterial density (CFU/gram of vegetation).
  • Efficacy is determined by the reduction in bacterial titers in the vegetations of treated animals compared to untreated controls.

Visualizing Mechanisms and Workflows

Mechanism of Action of Cefpirome

Cefpirome, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its key features include rapid penetration into Gram-negative bacteria and stability against many beta-lactamases.[1][11]

G cluster_0 Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBPs Binds to PBPs Inner Membrane Inner Membrane Porin Channel Porin Channel Porin Channel->Periplasmic Space Beta-Lactamases Beta-Lactamases Cefpirome Cefpirome Beta-Lactamases->Cefpirome High Stability (Resistance to Hydrolysis) Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBPs->Cell Wall Synthesis Inhibition Inhibits Transpeptidation Cefpirome->Porin Channel Rapid Penetration (Zwitterionic Structure) Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis

Mechanism of Cefpirome Action

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the typical workflow for evaluating antibiotic efficacy in the neutropenic mouse thigh infection model.

G cluster_0 Phase 1: Induction of Neutropenia cluster_1 Phase 2: Infection and Treatment cluster_2 Phase 3: Efficacy Assessment Day -4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day -1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day -4->Day -1 Day 0_Infection Day 0: Infect Thigh Muscle (e.g., MRSA) Day -1->Day 0_Infection Day 0_Treatment Day 0 (e.g., +1h): Initiate Antibiotic Treatment (Cefpirome vs. Comparators) Day 0_Infection->Day 0_Treatment Day 1 Day 1: Euthanize Mice Day 0_Treatment->Day 1 Analysis Quantify Bacterial Load (CFU/thigh) Day 1->Analysis

Workflow for Neutropenic Thigh Model

Conclusion

This compound demonstrates significant promise as an effective agent against bacterial infections resistant to other antibiotics, particularly those caused by MRSA and certain beta-lactamase-producing Gram-negative bacteria. Its in vitro potency and in vivo efficacy in established animal models provide a strong rationale for its consideration in the development of new therapeutic strategies. The experimental protocols detailed in this guide offer a foundation for further comparative studies to fully elucidate the therapeutic potential of cefpirome in the context of multidrug-resistant infections. Further head-to-head in vivo comparisons with newer generation antibiotics in models of infection with well-characterized, highly resistant pathogens are warranted to precisely define its clinical utility.

References

A Comparative Analysis of the Pharmacodynamics of Cefpirome Sulfate and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of cefpirome sulfate, a fourth-generation cephalosporin, with other key beta-lactam antibiotics. The information is supported by experimental data from various in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in their understanding of this potent antimicrobial agent.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefpirome, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5][6] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][4][7] By binding to and inactivating these proteins, cefpirome disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][4][7] Cefpirome is distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and contributes to its stability against many plasmid- and chromosomally-mediated beta-lactamases.[5][8] It exhibits a high affinity for multiple PBPs, which contributes to its potent activity.[1][5]

cluster_bacterium Bacterial Cell Bacterial Cell Wall Bacterial Cell Wall Cell Lysis Cell Lysis (Bactericidal Effect) Bacterial Cell Wall->Cell Lysis Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Bacterial Cell Wall maintains integrity PBPs Penicillin-Binding Proteins (PBPs) PBPs->Peptidoglycan Synthesis catalyzes Cefpirome Cefpirome Cefpirome->PBPs binds to and inactivates

Mechanism of action of Cefpirome.

In Vitro Activity: A Comparative Overview

The in vitro activity of an antibiotic is a critical measure of its intrinsic potency against a pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Comparative MIC90 Data

The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for cefpirome and other beta-lactams against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity against Gram-Positive Aerobes (MIC90 in mg/L)

OrganismCefpiromeCefepimeCeftazidimeImipenem
Staphylococcus aureus (MSSA)1[9]280.5[10]
Staphylococcus aureus (MRSA)>16>16>32>16
Streptococcus pneumoniae0.25[9]0.251≤0.06
Enterococcus faecalis16[10]>32>642[10]

Table 2: In Vitro Activity against Gram-Negative Aerobes (MIC90 in mg/L)

OrganismCefpiromeCefepimeCeftazidimeImipenem
Escherichia coli≤0.5[11]≤0.12≤0.25≤0.25
Klebsiella pneumoniae2[9]0.52≤0.25
Enterobacter cloacae4[9]2161
Pseudomonas aeruginosa64[8]32[12]32[8]2[8]
Acinetobacter spp.>32>32>328

Note: MIC values can vary depending on the study, geographic location, and the specific isolates tested.

Studies have shown that cefpirome has potent activity against Enterobacteriaceae, including strains that are resistant to third-generation cephalosporins.[9][13] Its activity against Pseudomonas aeruginosa is generally comparable to or slightly less than that of ceftazidime and cefepime.[8][9][14] Cefpirome demonstrates good activity against methicillin-susceptible staphylococci and Streptococcus pneumoniae.[9]

In Vivo Efficacy: Insights from Animal Models

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents and provide a bridge between in vitro data and clinical outcomes.

Cefpirome has demonstrated efficacy in various animal models of infection:

  • Meningitis: In experimental models of Streptococcus pneumoniae meningitis, cefpirome was found to be comparable to cefotaxime.[2]

  • Endocarditis: Cefpirome was the most effective cephalosporin in a model of methicillin-susceptible Staphylococcus aureus experimental endocarditis.[2]

  • Pneumonia: For Gram-negative experimental pneumonia, cefpirome, cefotaxime, and cefodizime were the most effective broad-spectrum cephalosporins.[2] A murine pneumonia model is a common method to characterize the in vivo pharmacodynamics of cephalosporins.[15][16]

  • Osteomyelitis: Cefpirome showed equivalent efficacy to ceftazidime or cefazolin in the treatment of Pseudomonas aeruginosa or methicillin-susceptible S. aureus experimental osteomyelitis.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells containing two-fold dilutions of the antibiotic in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that prevents visible bacterial growth is recorded as the MIC.[1]

cluster_workflow Broth Microdilution MIC Testing Workflow prep_antibiotic Prepare serial dilutions of Cefpirome & other β-lactams in microtiter plate inoculation Inoculate microtiter plate with bacterial suspension prep_antibiotic->inoculation prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation reading Visually inspect for bacterial growth incubation->reading mic_determination Determine MIC: Lowest concentration with no visible growth reading->mic_determination

Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[1]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculation: The microtiter plates containing the serial dilutions of the antibiotic are inoculated with the standardized bacterial suspension.[1]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[1]

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Principle: A standardized inoculum of bacteria is exposed to a constant concentration of the antibiotic in a liquid medium. At various time points, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined by plating on agar.

cluster_workflow Time-Kill Curve Analysis Workflow setup Inoculate bacteria into broth with fixed antibiotic concentration sampling Collect samples at specified time intervals (e.g., 0, 2, 4, 6, 24 hours) setup->sampling plating Perform serial dilutions and plate onto agar sampling->plating incubation Incubate plates to allow for colony growth plating->incubation counting Count colonies to determine CFU/mL at each time point incubation->counting plotting Plot log10 CFU/mL versus time counting->plotting

Workflow for Time-Kill Curve Analysis.

Detailed Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Exposure to Antibiotic: The bacterial suspension is exposed to a predetermined concentration of the antibiotic (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each culture.

  • Viable Cell Counting: The collected aliquots are serially diluted and plated onto an appropriate agar medium.

  • Incubation: The plates are incubated until colonies are visible.

  • Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The results are typically plotted as log10 CFU/mL versus time.

Conclusion

This compound is a potent fourth-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative pathogens. Its pharmacodynamic profile, characterized by excellent in vitro activity and proven in vivo efficacy in various infection models, makes it a valuable agent in the treatment of severe infections. Compared to other beta-lactams, cefpirome offers advantages in its stability against certain beta-lactamases and its activity against some third-generation cephalosporin-resistant Enterobacteriaceae. However, like other cephalosporins, its activity against P. aeruginosa can be variable, and it is not effective against MRSA or enterococci. The selection of an appropriate beta-lactam antibiotic should always be guided by local susceptibility data and the specific clinical context.

References

A Comparative Guide to Validating Stability-Indicating HPLC Methods for Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cefpirome sulfate. This compound is a fourth-generation cephalosporin antibiotic, and establishing a reliable analytical method to monitor its stability is crucial for ensuring its quality, safety, and efficacy. This document outlines the key performance parameters of various HPLC methods, supported by experimental data, to assist researchers in selecting and implementing a suitable stability-indicating assay.

Experimental Workflow

The validation of a stability-indicating HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The general workflow involves method development, forced degradation studies to produce and identify degradation products, and subsequent validation of the method's performance characteristics in the presence of these degradants.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation cluster_3 Application Dev HPLC Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Stress Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) Opt->Stress Deg Generation of Degradation Products Stress->Deg Spec Specificity/ Selectivity Deg->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob App Analysis of Pharmaceuticals & Kinetic Studies Rob->App

Caption: Workflow for validating a stability-indicating HPLC method.

Comparison of Validated HPLC Methods for this compound

Several stability-indicating HPLC methods have been developed and validated for the determination of this compound. The following table summarizes and compares the key chromatographic conditions and validation parameters from published studies.

ParameterMethod 1[1][2][3]Method 2[4][5]Method 3[6][7]
Column Lichrospher RP-18 (125 x 4 mm, 5 µm)LiChroCART-Lichrosphere100, C18 RP (250 mm × 4mm × 5 μm)Reversed phase C18 (250 × 4.6 mm, 5-μm)
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (90:10 v/v)Methanol : Water (50:50 v/v)0.1 M Disodium Hydrogen Phosphate Dihydrate (pH 3.9) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 270 nm270 nm270 nm
Temperature 30°CNot SpecifiedNot Specified
Retention Time (min) 4.592.733Not Specified
Linearity Range 7.2 - 300 µg/mL[3]0.5 - 200 µg/mL[4][5]5.0 - 50.0 µg/mL[7]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999[6]
Accuracy (% Recovery) 98 - 104%[3]99.46%[4][5]Not Specified
Precision (% RSD) 0.3 - 1.4%[3]< 2%Not Specified
LOD 2.38 mg/L (2.38 µg/mL)[2]Not SpecifiedNot Specified
LOQ 7.22 mg/L (7.22 µg/mL)[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for forced degradation studies and HPLC analysis of this compound.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]

  • Acid Hydrolysis: Accurately weigh 5.0 mg of this compound and dissolve it in 25.0 mL of 1 M hydrochloric acid.[2] The solution is kept at room temperature (298 K).[2] Samples are withdrawn at appropriate time intervals, neutralized, and diluted with the mobile phase before injection.

  • Alkaline Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M sodium hydroxide and maintain at room temperature (298 K).[2] Samples are taken at suitable time points, neutralized, and prepared for HPLC analysis.

  • Oxidative Degradation: Dissolve an accurately weighed 5.0 mg of this compound in 25.0 mL of 3% hydrogen peroxide solution at room temperature (298 K).[2] Samples are collected at various intervals for analysis.

  • Thermal Degradation: Weigh 5.0 mg samples of this compound into glass vials and expose them to a temperature of 393 K in a heat chamber with controlled relative humidity (e.g., RH = 0%).[2] At specific time points, the samples are cooled, dissolved in a suitable solvent, and analyzed.

  • Photolytic Degradation: Dissolve 5.0 mg of this compound in 25.0 mL of water and expose the solution to light according to ICH Q1B guidelines, for instance, using a Suntest CPS+ apparatus.[2]

HPLC Analysis Protocol (Based on Method 1)

This protocol is based on the method described by Zalewski et al.[1][2]

  • Preparation of Mobile Phase: Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).

  • Sample Preparation: For forced degradation samples, dilute the stressed solutions with the mobile phase to fall within the validated linear range of the method.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Lichrospher RP-18 (125 x 4 mm, 5 µm).

    • Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[2][3]

    • Column Temperature: 30°C.

    • Detection: 270 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification. The method's specificity is confirmed by the resolution of the cefpirome peak from the peaks of the degradation products.

Degradation Pathway of this compound

Understanding the degradation pathway is critical for a stability-indicating method. This compound, like other cephalosporins, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.

Cefpirome Degradation cluster_stress Stress Conditions Cefpirome This compound Acid Acidic (e.g., HCl) Cefpirome->Acid Base Alkaline (e.g., NaOH) Cefpirome->Base Oxidative Oxidative (e.g., H2O2) Cefpirome->Oxidative Thermal Thermal Cefpirome->Thermal Photo Photolytic Cefpirome->Photo Degradation_Products Degradation Products (e.g., hydrolysis of β-lactam ring) Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

References

A Head-to-Head In Vitro Comparison: Cefpirome Sulfate vs. Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of potent broad-spectrum antibiotics, the fourth-generation cephalosporin, cefpirome sulfate, and the carbapenem, meropenem, represent critical tools in combating serious bacterial infections. This guide provides an objective in vitro comparison of their performance, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.

At a Glance: Key Distinctions

FeatureThis compoundMeropenem
Class Fourth-Generation CephalosporinCarbapenem
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria.[1]Very broad-spectrum, including Gram-positive, Gram-negative, and anaerobic bacteria.[1]
Stability to β-lactamases Stable against many common β-lactamases, including some chromosomal cephalosporinases.[1]Highly resistant to degradation by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases.[1]

In Vitro Susceptibility: A Quantitative Comparison

The in vitro activity of an antibiotic is a key predictor of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are standard measures of this activity. The following tables summarize the in vitro activity of this compound and meropenem against a range of clinically relevant bacteria.

Note: The data presented below is compiled from various sources, and testing conditions may have varied between studies.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefpirome and Meropenem against Gram-Negative Bacteria

OrganismCefpirome (MIC90)Meropenem (MIC90)
Enterobacteriaceae≤0.5[2]≤0.12[3]
Pseudomonas aeruginosa8 - 64[2][4]2[4]
Haemophilus influenzae≤0.5[2]4-64 times more active than imipenem[5]
Neisseria spp.≤0.5[2]4-64 times more active than imipenem[5]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefpirome and Meropenem against Gram-Positive Bacteria

OrganismCefpirome (MIC90)Meropenem (MIC90)
Staphylococcus aureus (MSSA)2[2]≤0.12[3]
Streptococcus pneumoniaeGenerally active[2]Imipenem is 4-8 times more active than meropenem[6]
Enterococcus faecalisSignificant activity[2]Imipenem is 4-8 times more active than meropenem[6]

Time-Kill Kinetics

Emergence of Resistance

The potential for resistance development is a critical consideration for any antimicrobial agent. Meropenem is generally more stable to a wider range of β-lactamases compared to cefpirome.[1] However, the emergence of carbapenemases, which can degrade carbapenems, is a growing concern.[1] Cefpirome has demonstrated good activity against strains with derepressed chromosomal class-C enzymes but is less potent against those expressing SHV-5 type β-lactamases.[1]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The standard methods for determining MIC values are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

In this method, serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Time-Kill Assay

This assay is performed to assess the bactericidal activity of an antibiotic over time. A standardized bacterial suspension is inoculated into a liquid medium containing the antibiotic at a specific concentration (e.g., 4x MIC). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). The change in bacterial count over time is then plotted.

Visualizing the Mechanisms and Workflows

Mechanism of Action of β-Lactam Antibiotics

Both cefpirome and meropenem are β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell death.

G cluster_antibiotic β-Lactam Antibiotic (Cefpirome / Meropenem) cluster_bacteria Bacterial Cell Antibiotic β-Lactam Ring PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Antibiotic->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action for Cefpirome and Meropenem.

Generalized Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of an antibiotic's in vitro efficacy follows a standardized workflow to ensure reproducibility and comparability of results.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Isolate pure bacterial culture Inoculum Prepare standardized inoculum (e.g., 0.5 McFarland) Start->Inoculum Inoculation Inoculate media with bacterial suspension Inoculum->Inoculation Dilution Prepare serial dilutions of antibiotic (Broth or Agar) Dilution->Inoculation Incubation Incubate under controlled conditions (e.g., 35°C for 16-20 hours) Inoculation->Incubation Reading Read results (e.g., visual turbidity, colony growth) Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC End End: Report MIC value MIC->End

Caption: Generalized workflow for antimicrobial susceptibility testing.

References

Safety Operating Guide

Proper Disposal of Cefpirome Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of cefpirome sulfate is critical for environmental protection and laboratory safety. As a fourth-generation cephalosporin antibiotic, improper disposal of this compound can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research setting, aligning with regulatory guidelines and promoting a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5][6] this compound may cause allergic skin reactions, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[2][5] All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2][7] This ensures that the waste is managed in accordance with all federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10]

1. Segregation and Collection:

  • All waste contaminated with this compound, including expired or unused product, contaminated labware (e.g., vials, weighing paper, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste.[11]

  • Use designated, clearly labeled, leak-proof hazardous waste containers.[7][10] For sharps such as needles and syringes, a designated sharps container should be used.[7]

2. Labeling and Storage:

  • Label waste containers with "Hazardous Waste," the name of the chemical ("this compound Waste"), and the accumulation start date.[7]

  • Store the sealed containers in a designated, secure, and well-ventilated area away from incompatible materials.[6][7]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

  • The most common method for the final disposal of pharmaceutical waste is incineration at a permitted treatment facility, which ensures the complete destruction of the active pharmaceutical ingredient.[7][9]

Important Note: It is crucial to never dispose of this compound or any antibiotic down the drain or in the regular trash.[12][13] This practice is prohibited for hazardous waste pharmaceuticals and contributes to environmental contamination and the rise of antibiotic-resistant bacteria.[9][12][14]

Quantitative Data on this compound Degradation

Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions. This data is valuable for researchers developing analytical methods and for understanding the potential breakdown of the compound.

Stress ConditionDurationTemperatureExtent of Degradation
0.1 N HCl (Acid Hydrolysis)48 hoursRoom TemperatureDegradation Observed
0.1 N NaOH (Base Hydrolysis)48 hoursRoom TemperatureSignificant Degradation
3% H₂O₂ (Oxidation)Not Specified298 KDegradation Observed
Photodegradation1.2 million lux hoursNot Specified~26%
Thermal (Solid State)Variable393 K (RH=0%)Degradation Observed
Data sourced from forced degradation studies and is intended for informational purposes.[3]

Experimental Protocol: Alkaline Hydrolysis for Inactivation of this compound Liquid Waste

For laboratories that generate liquid waste containing this compound (e.g., stock solutions, contaminated media), chemical inactivation prior to disposal may be considered in consultation with your institution's EHS department. Alkaline hydrolysis is a recognized method for the degradation of β-lactam antibiotics.[10][11]

Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.

Materials:

  • This compound liquid waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

  • Stir plate and stir bar

  • Labeled hazardous waste container for the final neutralized solution

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.

  • Alkalinization: While stirring, slowly add 1 M NaOH solution to the this compound liquid waste. The target is to raise the pH to a level sufficient to induce hydrolysis. A pH of >10 is generally effective for β-lactam degradation.

  • Inactivation: Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis of the antibiotic.[11]

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0. Monitor the pH carefully to avoid over-acidification.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's chemical waste program.

Safety Precautions:

  • The addition of acid to a basic solution (and vice-versa) is an exothermic reaction. Add reagents slowly to control the temperature.

  • Always wear appropriate PPE to protect against splashes of corrosive solutions.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Treatment & Collection cluster_2 Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid solid_waste Solid Waste (Contaminated PPE, Vials, etc.) is_liquid->solid_waste No inactivation In-Lab Inactivation (Alkaline Hydrolysis) is_liquid->inactivation Yes collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect Neutralized Solution in Labeled Hazardous Waste Container inactivation->collect_liquid storage Interim Storage in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) storage->disposal

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of cefpirome sulfate, a fourth-generation cephalosporin antibiotic, are critical for protecting researchers, scientists, and drug development professionals from potential health hazards. this compound is known to cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] Some safety data sheets also indicate it may be harmful if swallowed and can cause skin and serious eye irritation.[2] Adherence to stringent safety measures is paramount to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is essential to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles or a face shield.[3]- Two pairs of powder-free nitrile gloves (double-gloving).[3][4]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][4]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[3]- Powder-free nitrile gloves.[3]- A disposable or dedicated lab coat.[3]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles and a face shield.[3]- Two pairs of heavy-duty nitrile gloves.[3]- A disposable, low-permeability gown.[3]- Disposable shoe covers.[3]
Occupational Exposure Limits

While official Occupational Exposure Limits (OELs) for this compound have not been formally established, a precautionary approach is necessary. Based on its toxicological data, a provisional Occupational Exposure Band (OEB) of 3/4 is suggested, with a target air concentration of less than 10 µg/m³.[1]

Operational Procedures for Safe Handling

A systematic workflow is crucial for safely managing this compound in a laboratory setting. This includes careful preparation, handling, and disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal prep_area Designate Handling Area (Fume Hood/Ventilated Enclosure) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh reconstitute Reconstitute Powder weigh->reconstitute decontaminate Decontaminate Surfaces & Equipment reconstitute->decontaminate dispose_waste Dispose of Contaminated Materials in Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.[3]

  • Respiratory Protection: If handling the powder, put on an N95 respirator and ensure a proper fit.[3]

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Then, don the second pair of gloves.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then remove the inner pair.[3]

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[3]

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove safety goggles or a face shield from the back.[3]

  • Respiratory Protection: Remove the respirator from the back without touching the front.[3]

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.[3]

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

  • Collect all solid waste, including contaminated PPE, vials, and weighing paper, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid waste, such as stock solutions and contaminated media, should also be collected in designated hazardous waste containers.[5]

Final Disposal Methods:

  • Incineration: This is the preferred method for the final disposal of this compound waste.[5] Incineration at a licensed facility ensures the complete destruction of the active pharmaceutical ingredient.[5]

  • Licensed Hazardous Waste Disposal: Alternatively, arrange for disposal through a licensed hazardous material disposal company.[5]

Contaminated packaging should be disposed of in the same manner as the product itself.[5] Always consult and adhere to all federal, state, and local regulations regarding pharmaceutical waste disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.